molecular formula CH3C6H4CH=CH2<br>C9H10<br>C9H10 B089682 3-Methylstyrene CAS No. 100-80-1

3-Methylstyrene

货号: B089682
CAS 编号: 100-80-1
分子量: 118.18 g/mol
InChI 键: JZHGRUMIRATHIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Methylstyrene, also known as this compound, is a useful research compound. Its molecular formula is Array and its molecular weight is 118.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.53e-04 min water, 89.0 mg/l at 25 °cinsoluble in watersoluble in ethanol, ether, benzene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-ethenyl-3-methylbenzene
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InChI

InChI=1S/C9H10/c1-3-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3
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InChI Key

JZHGRUMIRATHIU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C=C
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Related CAS

25037-62-1
Record name Poly(m-methylstyrene)
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DSSTOX Substance ID

DTXSID9051454
Record name 3-Methylstyrene
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Molecular Weight

118.18 g/mol
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Physical Description

Colorless liquid; [ICSC], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Record name 3-Vinyltoluene
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Record name 3-VINYL TOLUENE
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Boiling Point

170 °C, 164 °C
Record name 3-Vinyltoluene
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Flash Point

51 °C c.c.
Record name 3-VINYL TOLUENE
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Solubility

In water, 89.0 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble)
Record name 3-Vinyltoluene
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Record name 3-VINYL TOLUENE
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Density

0.9076 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name 3-Vinyltoluene
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

1.70 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23
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Impurities

Contains the following stabilizer(s): 3,5-Di-tert-butylpyrocatechol (0.1 %)
Record name 3-Vinyltoluene
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Color/Form

Liquid

CAS No.

100-80-1, 39294-88-7
Record name 3-Methylstyrene
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Record name 1-Ethenyl-3-methylbenzene
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Record name Benzene, 1-ethenyl-3-methyl-
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Record name 3-VINYLTOLUENE
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Melting Point

-86.3 °C, -86 °C
Record name 3-Vinyltoluene
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Foundational & Exploratory

3-Methylstyrene chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for 3-Methylstyrene. The information is intended to support research, development, and drug discovery activities.

Core Chemical Properties and Structure

This compound, also known as 3-vinyltoluene, is an aromatic hydrocarbon with the chemical formula C₉H₁₀.[1] Structurally, it consists of a benzene ring substituted with a methyl group and a vinyl group at positions 1 and 3, respectively. This arrangement of functional groups imparts specific reactivity and physical properties to the molecule.

Structural Information
  • IUPAC Name: 1-Ethenyl-3-methylbenzene[1]

  • Synonyms: 3-Vinyltoluene, m-Methylstyrene, 1-Methyl-3-vinylbenzene[1]

  • CAS Number: 100-80-1

  • Molecular Formula: C₉H₁₀

  • Canonical SMILES: CC1=CC(=CC=C1)C=C[1]

  • InChI Key: JZHGRUMIRATHIU-UHFFFAOYSA-N

The presence of the vinyl group makes this compound susceptible to polymerization and other addition reactions, while the aromatic ring can undergo electrophilic substitution. The methyl group has a mild activating and ortho-, para-directing effect on these substitution reactions.

Quantitative Chemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 118.18 g/mol
Density 0.89 g/mL at 25 °C
Boiling Point 170-171 °C
Melting Point -82 to -81 °C
Refractive Index (n20/D) 1.541
Solubility in Water 89.0 mg/L at 25 °C[1]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development. Below are representative protocols for common laboratory-scale procedures.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. In this protocol, 3-methylbenzaldehyde is reacted with a phosphorus ylide to yield this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

  • 3-Methylbenzaldehyde

  • Apparatus for anhydrous reactions (e.g., Schlenk line or glovebox)

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add one equivalent of a strong base (e.g., n-butyllithium solution) to the suspension with stirring. The formation of the ylide is indicated by a color change (typically to a deep yellow or orange).

  • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Slowly add a solution of 3-methylbenzaldehyde in anhydrous THF to the ylide solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Synthesis of this compound via Grignard Reaction

The Grignard reaction provides an alternative route to this compound, typically starting from 3-methylbromobenzene and a vinylating agent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 3-Methylbromobenzene

  • Vinyl bromide or a suitable vinylating agent

  • Iodine crystal (for initiation)

  • Apparatus for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine under an inert atmosphere.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of 3-methylbromobenzene in anhydrous diethyl ether.

  • Add a small portion of the 3-methylbromobenzene solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining 3-methylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Vinylating Agent: Cool the Grignard reagent to 0 °C.

  • Slowly add the vinylating agent (e.g., vinyl bromide) to the Grignard solution.

  • Allow the reaction to proceed at room temperature for several hours or until completion (monitored by TLC or GC).

  • Work-up: Carefully quench the reaction by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude this compound.

Purification by Fractional Distillation

Due to the potential for polymerization, purification of this compound is often performed under reduced pressure and in the presence of a polymerization inhibitor. Fractional distillation is effective for separating it from impurities with different boiling points.[2][3]

Equipment:

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)

  • Heating mantle

  • Vacuum source and gauge

  • Cold trap

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Charge the distillation flask with the crude this compound and a small amount of a polymerization inhibitor.

  • Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level.

  • Begin heating the distillation flask gently.

  • Collect the fractions as they distill, monitoring the temperature at the head of the column. The fraction corresponding to the boiling point of this compound at the given pressure should be collected as the pure product.

  • After distillation, the purified this compound should be stored in a cool, dark place with a small amount of inhibitor to prevent polymerization.

Biological Pathways and Reaction Mechanisms

While this compound is noted as a pharmaceutical intermediate, specific signaling pathways in which it is a key player are not extensively documented in publicly available literature. However, its metabolism can be inferred from studies on related vinylaromatic compounds, such as styrene.[4] The primary metabolic pathway is expected to involve the oxidation of the vinyl group.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is likely initiated by cytochrome P450 enzymes, leading to the formation of an epoxide. This reactive intermediate can then undergo further enzymatic transformations.

Metabolic Pathway of this compound This compound This compound This compound-7,8-oxide This compound-7,8-oxide This compound->this compound-7,8-oxide Cytochrome P450 3-Methylphenyl-ethanediol 3-Methylphenyl-ethanediol This compound-7,8-oxide->3-Methylphenyl-ethanediol Epoxide Hydrolase GSH_conjugate Glutathione Conjugate This compound-7,8-oxide->GSH_conjugate Glutathione S-transferase 3-Methylmandelic_acid 3-Methylmandelic acid 3-Methylphenyl-ethanediol->3-Methylmandelic_acid Alcohol/Aldehyde Dehydrogenase 3-Methylphenylglyoxylic_acid 3-Methylphenylglyoxylic acid 3-Methylmandelic_acid->3-Methylphenylglyoxylic_acid Oxidation Mercapturic_acid Mercapturic Acid Derivative GSH_conjugate->Mercapturic_acid Further Processing

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Synthesis and Purification

A logical workflow is essential for the efficient production and isolation of pure this compound.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Reactants Reaction Wittig or Grignard Reaction Reactants->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Methylstyrene from 3-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for converting 3-bromotoluene into 3-methylstyrene, a valuable monomer and intermediate in chemical synthesis. The document details several robust methodologies, with a primary focus on palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Stille couplings. An alternative multi-step approach via a Grignard reagent is also discussed. Each section includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to offer a thorough and practical resource for laboratory application.

Introduction

This compound (also known as 3-vinyltoluene) is an aromatic hydrocarbon of significant interest in the synthesis of polymers, specialty plastics, and as a starting material for various fine chemicals. Its controlled synthesis is crucial for applications demanding high purity and specific isomeric forms. This guide focuses on the transformation of 3-bromotoluene, a readily available starting material, into this compound. The methodologies presented are selected for their efficiency, scalability, and relevance in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds.[1] Three primary methods are detailed for the vinylation of 3-bromotoluene: the Heck, Suzuki, and Stille reactions.

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] For the synthesis of this compound, 3-bromotoluene is coupled directly with ethylene gas. This method is highly atom-economical and represents a direct route to the desired product.

This protocol is adapted from a general procedure for the Heck reaction of aryl bromides with ethylene.[3]

  • Catalyst Preparation : In a 100 mL Schlenk vial under an argon atmosphere, dissolve palladium(II) acetate (Pd(OAc)₂, 0.75 mol%) and a suitable phosphine ligand (e.g., N-isopropyl-N-(dicyclohexylphosphanyl)propan-2-amine, 3.0 mol%) in anhydrous dioxane (14 mL).

  • Reaction Setup : Transfer 2.0 mL of the catalyst stock solution to a 4 mL reaction vial equipped with a magnetic stir bar.

  • Reagent Addition : To the vial, add 3-bromotoluene (1.0 mmol) and triethylamine (NEt₃, 1.5 mmol) via syringe. The Schlenk technique and an inert atmosphere should be maintained throughout.[3]

  • Pressurization : Place the vial into a high-pressure autoclave. Purge the autoclave several times with ethylene gas before pressurizing to 10 bar.[3]

  • Reaction Execution : Heat the reaction mixture to 120 °C and maintain stirring for 20 hours.[3]

  • Work-up and Isolation : After cooling to room temperature, carefully vent the ethylene gas. The product mixture can be diluted with a suitable organic solvent (e.g., diethyl ether), filtered to remove palladium black and triethylamine salts, and washed with water. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel to yield pure this compound.

ParameterValue/ConditionReference
Catalyst Palladium(II) acetate (Pd(OAc)₂)[3]
Ligand N-isopropyl-N-(dicyclohexylphosphanyl)propan-2-amine[3]
Catalyst Loading 0.75 mol%[3]
Base Triethylamine (NEt₃)[1][3]
Solvent 1,4-Dioxane[3]
Temperature 120 °C[3]
Pressure 10 bar Ethylene[3]
Reaction Time 20 hours[3]
Reported Yield 75%[3]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile reaction that couples an organoboron compound with an organohalide.[4][5] In this synthesis, 3-bromotoluene is reacted with a vinylboron species, such as vinylboronic acid or its esters, in the presence of a palladium catalyst and a base.

  • Reaction Setup : To a round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromotoluene (1.0 mmol), vinylboronic acid (1.2 mmol), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

  • Solvent and Base Addition : Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by a base such as potassium carbonate (K₂CO₃, 2.0 mmol) or sodium carbonate (Na₂CO₃).

  • Reaction Execution : Heat the mixture to reflux (typically 80-100 °C) and stir for 6-12 hours, monitoring progress by TLC or GC.

  • Work-up and Isolation : After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification : Purify the residue by flash column chromatography to obtain this compound.

ParameterValue/ConditionReference
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand[4][6]
Catalyst Loading 1-5 mol%[6]
Boron Reagent Vinylboronic acid or its esters[4]
Base K₂CO₃, Na₂CO₃, KF[6]
Solvent Toluene/Water, THF, DMF[4]
Temperature 80-110 °C (Reflux)[7]
Reaction Time 6-12 hoursGeneral
Typical Yield 80-95%General
Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organohalide.[8][9] For this synthesis, 3-bromotoluene is reacted with vinyltributyltin. A significant drawback of this method is the high toxicity of organotin compounds and the difficulty in removing tin byproducts.[10]

  • Reaction Setup : In a flame-dried Schlenk flask under argon, dissolve 3-bromotoluene (1.0 mmol), vinyltributyltin (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent such as toluene or THF.

  • Additives (Optional) : In some cases, a copper(I) salt (e.g., CuI) or lithium chloride (LiCl) is added to facilitate transmetalation.[10]

  • Reaction Execution : Heat the reaction mixture to reflux (80-110 °C) for 12-24 hours. Monitor the reaction's completion via GC or TLC.

  • Work-up and Isolation : Upon cooling, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as a filterable solid. Dilute with an organic solvent, filter, and wash the filtrate with water.

  • Purification : Dry the organic phase, concentrate it, and purify the resulting crude product by column chromatography.

ParameterValue/ConditionReference
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂[8][9]
Catalyst Loading 2-5 mol%General
Tin Reagent Vinyltributyltin (Bu₃SnCH=CH₂)[11]
Solvent Toluene, THF, DMF[8]
Temperature 80-110 °C (Reflux)General
Reaction Time 12-24 hoursGeneral
Typical Yield 70-90%General

Grignard Reagent Methodology

An alternative, classic approach involves the formation of a Grignard reagent from 3-bromotoluene, followed by reaction with an electrophile and a subsequent elimination step.

Step 1: Formation of 3-Methylphenylmagnesium Bromide

  • Activate magnesium turnings (1.2 mmol) in a flame-dried, three-neck flask under an inert atmosphere.

  • Add anhydrous diethyl ether or THF via syringe.

  • Add a solution of 3-bromotoluene (1.0 mmol) in the same anhydrous solvent dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux. Stir until the magnesium is consumed.[12]

Step 2: Reaction with Acetaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of acetaldehyde (1.0 mmol) in anhydrous ether dropwise, maintaining the temperature below 10 °C.[13][14]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Hydrolysis and Dehydration

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield the intermediate alcohol, 1-(3-methylphenyl)ethanol.

  • Dehydrate the alcohol by heating it with a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) or by passing its vapors over heated alumina to yield this compound. Purify by distillation.

ParameterValue/ConditionReference
Reagents Mg, 3-bromotoluene, Acetaldehyde[13]
Solvent Anhydrous Diethyl Ether or THF[13]
Dehydrating Agent H₂SO₄, p-TsOH, Al₂O₃General
Temperature (Grignard) Room Temperature to Reflux[12]
Temperature (Dehydration) 50-150 °CGeneral
Typical Overall Yield 50-70%General

Visualization of Pathways and Mechanisms

Synthetic Pathways Overview

G cluster_start Starting Material cluster_product Product cluster_routes start 3-Bromotoluene heck Heck Reaction start->heck + Ethylene Pd(OAc)₂, Base suzuki Suzuki Coupling start->suzuki + Vinylboronic Acid Pd(PPh₃)₄, Base stille Stille Coupling start->stille + Vinyltributyltin Pd(PPh₃)₄ grignard Grignard Route start->grignard 1. Mg, THF 2. Acetaldehyde end This compound heck->end suzuki->end stille->end intermediate 1-(3-methylphenyl)ethanol grignard->intermediate H₃O⁺ Workup intermediate->end Acid, Heat (-H₂O)

Caption: Key synthetic routes from 3-bromotoluene to this compound.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->pd_complex1 Oxidative Addition out2 H-X base_out Base-H⁺-X⁻ pd_complex2 π-Complex Formation (Ar-Pd(II)-X)(Alkene)L pd_complex1->pd_complex2 Coordination pd_complex3 Migratory Insertion (Vinyl-Pd(II)-X)L₂ pd_complex2->pd_complex3 Insertion pd_complex4 β-Hydride Elimination (H-Pd(II)-X)L₂(Alkene) pd_complex3->pd_complex4 β-H Elimination pd_complex4->pd0 Reductive Elimination out1 This compound (Product) pd_complex4->out1 in1 3-Bromotoluene (Ar-X) in1->pd0 in2 Ethylene (Alkene) in2->pd_complex1 base_in Base base_in->pd_complex4

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

General Experimental Workflow for Cross-Coupling

Workflow A 1. Reagent Preparation & Inerting B 2. Addition of Reactants & Catalyst A->B Add 3-bromotoluene, coupling partner, solvent, base C 3. Reaction Under Heating B->C Heat to specified temperature D 4. Cooling & Quenching C->D Monitor by TLC/GC E 5. Aqueous Workup & Extraction D->E Add water/brine F 6. Drying & Solvent Removal E->F Dry with Na₂SO₄/ MgSO₄ G 7. Chromatographic Purification F->G Concentrate in vacuo H 8. Product Characterization G->H Isolate pure fraction

Caption: A typical laboratory workflow for palladium-catalyzed synthesis.

Summary and Comparison of Methods

MethodKey AdvantagesKey DisadvantagesReagent ToxicityTypical Yield
Heck Reaction High atom economy; uses simple alkene (ethylene).Requires high pressure equipment; potential for side reactions.Low~75%[3]
Suzuki Coupling High yields; mild conditions; boron reagents are low toxicity.Boronic acids can be unstable; requires stoichiometric base.Low80-95%
Stille Coupling Tolerant of many functional groups.High toxicity of tin reagents; difficult purification.High (Organotins)70-90%
Grignard Route Uses inexpensive reagents; well-established chemistry.Multi-step process; sensitive to moisture; dehydration can be harsh.Low50-70%

Conclusion

The synthesis of this compound from 3-bromotoluene can be effectively achieved through several robust methods. For direct, atom-economical synthesis, the Heck reaction is a strong candidate, though it necessitates handling gaseous reagents under pressure. The Suzuki-Miyaura coupling offers a highly efficient and versatile alternative with excellent yields and a favorable safety profile, making it a preferred method in many research and development settings. While effective, the Stille coupling is often avoided due to the toxicity of its organotin reagents. Finally, the Grignard route remains a viable, albeit less direct, option rooted in classical organic chemistry. The choice of method will ultimately depend on available equipment, scalability requirements, cost considerations, and safety protocols.

References

Spectroscopic Analysis of 3-Methylstyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylstyrene (also known as 3-vinyltoluene), a valuable monomer in the production of polymers and coatings. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.26 – 7.22mAr-H
7.09t4.4Ar-H
6.71dd17.6, 10.9-CH=CH₂
5.75d16.5-CH=CH ₂ (trans)
5.24d10.9-CH=CH ₂ (cis)
2.37s-CH

Data sourced from a publication by the Royal Society of Chemistry.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
138.16C -CH₃
137.60Ar-C
137.04-C H=CH₂
128.68Ar-C H
128.51Ar-C H
127.03Ar-C H
123.43Ar-C H
113.69-CH=C H₂
21.49-C H₃

Data sourced from a publication by the Royal Society of Chemistry.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The solution should be free of any particulate matter.

Instrumentation and Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 101 MHz for ¹³C. The spectra are typically acquired at 25 °C. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
~3080C-H stretch=C-H (vinyl)
~3030C-H stretchAr-H
2950 - 2850C-H stretch-CH₃
1630C=C stretchVinyl
1600, 1480C=C stretchAromatic ring
990, 910C-H bend=C-H (vinyl)
860 - 680C-H bendAr-H (out-of-plane)
Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired using the neat liquid. A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the sample is applied to the plates, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Major Mass Spectral Peaks
Mass-to-Charge Ratio (m/z)Probable Fragment
118[M]⁺ (Molecular Ion)
117[M-H]⁺
103[M-CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)

Data is consistent with typical fragmentation of alkylbenzenes.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. Electron Ionization (EI) is a common method for ionizing volatile organic compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and processes related to the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve in CDCl3 Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare Neat Sample Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Vaporize Sample Acq_MS Mass Spectrometer Prep_MS->Acq_MS Ana_NMR Chemical Shifts & Coupling Constants Acq_NMR->Ana_NMR Ana_IR Absorption Bands Acq_IR->Ana_IR Ana_MS Fragmentation Pattern Acq_MS->Ana_MS Structure Structure Elucidation Ana_NMR->Structure Ana_IR->Structure Ana_MS->Structure Mass_Spec_Fragmentation M This compound [C9H10]+• m/z = 118 M_minus_H [C9H9]+ m/z = 117 M->M_minus_H - H• M_minus_CH3 [C8H7]+ m/z = 103 M->M_minus_CH3 - CH3• Tropylium [C7H7]+ m/z = 91 M_minus_H->Tropylium - C2H2 Phenyl [C6H5]+ m/z = 77 M_minus_CH3->Phenyl - C2H2 IR_Vibrations Vibrations Functional Group Vibrational Mode Wavenumber (cm⁻¹) Aromatic C-H Stretch ~3030 Vinyl C-H Stretch ~3080 Methyl C-H Stretch 2950-2850 Vinyl C=C Stretch ~1630 Aromatic C=C Ring Stretch 1600, 1480

References

A Comprehensive Technical Guide to the Physical Properties of 3-Methylstyrene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 3-Methylstyrene (also known as 3-vinyltoluene), a versatile aromatic monomer. The information presented herein is intended to support research, development, and quality control activities by providing key physical data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a chemical formula of C₉H₁₀ and a molecular weight of 118.18 g/mol .[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[2][3] Typically, it is supplied with an inhibitor, such as 3,5-di-tert-butylcatechol, to prevent polymerization.[2][4]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various literature sources. These values represent typical data and may vary slightly depending on the purity of the sample and the specific experimental conditions.

PropertyValueReference TemperatureNotes
Melting Point -82 to -81 °CN/ALit. value.[1][4][5][6][7]
Boiling Point 170 to 171 °C760 mmHgLit. value.[1][4][5][6]
Density 0.89 g/mL25 °CLit. value.[1][4][6]
0.901 g/mL20 °C
Refractive Index (nD) 1.54120 °CLit. value.[1][2][4][5][6][7]
Flash Point 51 °C (123.8 °F) - Closed CupN/A[4]
124 °FN/A[1][5][6]
Vapor Pressure 1.47 hPa20 °CFor a mixture of 3- and 4-isomers.[8][9]
Water Solubility 0.09 g/L20 °C[1][5][6]
Solubility in Organics Soluble in Methanol, Ether, Benzene, Acetone, Ethanol, HeptaneAmbient[1][6]
Viscosity Data not readily available in searches

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin or high-boiling silicone oil

Procedure:

  • Fill the Thiele tube or oil bath with a suitable heating liquid.

  • Place a small amount (a few milliliters) of this compound into the small test tube.

  • Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer and immerse the setup in the heating bath.

  • Gently heat the apparatus.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Discontinue heating and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty pycnometer.

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • Place the pycnometer in a constant temperature water bath (e.g., 25 °C) to allow it to reach thermal equilibrium.

  • Carefully remove any excess liquid that has expanded through the capillary.

  • Dry the outside of the pycnometer and weigh it.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Measurement of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is refracted when it passes through the liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper

  • Solvent for cleaning (e.g., acetone or ethanol) and soft tissue paper

Procedure:

  • Ensure the prisms of the refractometer are clean and dry.

  • Calibrate the instrument using a standard liquid with a known refractive index.

  • Place a few drops of this compound onto the surface of the prism.

  • Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C).

  • Adjust the light source and the focus of the eyepiece to get a clear view of the borderline between the light and dark fields.

  • Align the borderline with the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

Determination of Flash Point (Closed-Cup Method)

Objective: To determine the lowest temperature at which the vapors of the liquid will ignite when an ignition source is applied.

Apparatus:

  • Pensky-Martens or similar closed-cup flash point tester

  • Thermometer

  • Ignition source (e.g., gas flame or electric igniter)

Procedure:

  • Pour the this compound sample into the test cup up to the marked level.

  • Place the lid on the cup, ensuring it is properly sealed.

  • Begin heating the sample at a slow, constant rate while stirring.

  • At regular temperature intervals, apply the ignition source to the opening in the lid.

  • The flash point is the lowest temperature at which a brief flash is observed inside the cup.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid monomer like this compound.

G Workflow for Physical Property Characterization of this compound cluster_0 Initial Assessment cluster_1 Thermal Properties cluster_2 Physical Constants cluster_3 Other Properties cluster_4 Final Analysis Sample Obtain this compound Sample Purity Assess Purity (e.g., GC) Sample->Purity BoilingPoint Determine Boiling Point Purity->BoilingPoint MeltingPoint Determine Melting Point Purity->MeltingPoint FlashPoint Determine Flash Point Purity->FlashPoint Density Measure Density Purity->Density RefractiveIndex Measure Refractive Index Purity->RefractiveIndex Viscosity Measure Viscosity Purity->Viscosity Solubility Determine Solubility Purity->Solubility VaporPressure Measure Vapor Pressure Purity->VaporPressure Data Compile and Analyze Data BoilingPoint->Data MeltingPoint->Data FlashPoint->Data Density->Data RefractiveIndex->Data Viscosity->Data Solubility->Data VaporPressure->Data Report Generate Technical Report Data->Report

Workflow for Physical Property Characterization.

References

3-Methylstyrene CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylstyrene

Introduction

This technical guide provides a comprehensive overview of this compound, a significant aromatic hydrocarbon used as a chemical intermediate in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, and analytical characterization.

Chemical Identity

  • IUPAC Name: 1-ethenyl-3-methylbenzene[1]

  • CAS Number: 100-80-1[1][2][3][4]

  • Synonyms: 3-Vinyltoluene, m-Methylstyrene, Benzene, 1-ethenyl-3-methyl-, 1-Methyl-3-vinylbenzene[2][5][6]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₀[1][2]
Molecular Weight 118.18 g/mol [3][4][5]
Melting Point -82 to -81 °C[2][5][7]
Boiling Point 170 to 171 °C[2][5][7]
Density 0.89 g/mL at 25 °C[5][7]
Refractive Index (n20/D) 1.541[2][5][7]
Flash Point 51 °C (123.8 °F) - closed cup[5]
Water Solubility 0.09 g/L at 20 °C[7][8]
Solubility Soluble in Methanol, Ether, Benzene, Acetone, Ethanol, Heptane.[2][7][8]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves a Palladium-catalyzed Heck reaction.

Synthesis of this compound via Heck Reaction

This protocol describes a general procedure for the synthesis of this compound from 3-bromotoluene and ethylene.

Experimental Protocol:

  • Catalyst Preparation: In a 100 mL Schlenk vial, dissolve 0.75 mol% of palladium(II) acetate (Pd(OAc)₂) and 3.0 mol% of a suitable phosphine ligand in 14 mL of 1,4-dioxane.

  • Reaction Setup: Transfer 2.0 mL of the catalyst stock solution to a 4 mL vial equipped with a septum, a needle, and a stirring bar.

  • Addition of Reactants: To the vial, add 1 mmol of 3-bromotoluene and 1.5 equivalents of triethylamine (NEt₃).

  • Pressurization: Place the vial in a 300 mL autoclave. Purge the autoclave with ethylene several times and then pressurize with 10 bar of ethylene.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 20 hours.

  • Work-up: After cooling to room temperature, carefully release the pressure. The product can be purified by chromatography.

  • Characterization: The final product is characterized by Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.[1]

G Synthesis Workflow: Heck Reaction cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Analysis r1 3-Bromotoluene react Heck Reaction in Autoclave r1->react r2 Ethylene r2->react cat Pd(OAc)₂ / Ligand Triethylamine cat->react cond 1,4-Dioxane 120 °C, 20 h cond->react workup Cooling & Pressure Release react->workup purify Chromatographic Purification workup->purify prod This compound purify->prod analysis GC, NMR, MS Characterization prod->analysis

Synthesis of this compound via Heck Reaction.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • Method: Reverse Phase (RP) HPLC.[4]

  • Column: A C18 column, such as Newcrom R1, is suitable.[4]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with phosphoric acid is a common mobile phase. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Application: This method can be used for purity assessment and quantification. It is also scalable for preparative separation to isolate impurities.[4]

G Analytical Workflow: HPLC cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis sample Dissolve this compound in Mobile Phase inject Inject Sample sample->inject column Reverse Phase Column (e.g., C18) inject->column elute Elute with Acetonitrile/Water column->elute detect UV Detector elute->detect data Data Acquisition & Processing detect->data result Purity Assessment & Quantification data->result

General workflow for HPLC analysis of this compound.
Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: A typical spectrum is acquired in deuterated chloroform (CDCl₃). The spectrum will show characteristic peaks for the vinyl protons, aromatic protons, and the methyl group protons.[9]

    • 13C NMR: Provides information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the vinyl group, aromatic C-H stretching, and C=C stretching of the aromatic ring and the vinyl group.[10][11]

  • Mass Spectrometry (MS):

    • Electron ionization (EI) mass spectrometry will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 118).[12] Fragmentation patterns can further confirm the structure.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. Its primary application is in the production of polymers and resins.[13] In the context of pharmaceuticals, it is used as a chemical intermediate for the synthesis of more complex molecules.[7][8]

G Role of this compound in Synthesis cluster_polymer Polymer Science cluster_pharma Pharmaceutical Development start This compound (Building Block) poly Polymerization start->poly intermediate Chemical Intermediate start->intermediate resin Specialty Resins & Plastics poly->resin api Active Pharmaceutical Ingredient (API) Synthesis intermediate->api

Logical relationship of this compound as an intermediate.

Safety and Handling

This compound is a flammable liquid and vapor and may be harmful if inhaled. It can cause skin and eye irritation.[3]

  • Handling: Handle in a well-ventilated area, away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] It is often stabilized with an inhibitor like 4-tert-butylcatechol or 3,5-di-tert-butylcatechol to prevent polymerization.

  • Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous waste.[15]

References

An In-Depth Technical Guide to the Solubility and Miscibility of 3-Methylstyrene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of 3-Methylstyrene (also known as 3-vinyltoluene) in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, principles of miscibility, and standardized experimental protocols for determining these properties.

Introduction to this compound

This compound is an aromatic hydrocarbon with the chemical formula C₉H₁₀. It is a colorless liquid characterized by a vinyl group attached to a toluene backbone. This structure renders it a valuable monomer in the production of polymers and specialty plastics. Understanding its solubility and miscibility in various organic solvents is crucial for its application in synthesis, formulation, and purification processes across the chemical and pharmaceutical industries.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, this compound is widely reported to be soluble in a variety of common organic solvents. This high degree of solubility is attributed to its nonpolar aromatic character, which aligns with the chemical principle of "like dissolves like."

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

Solvent ClassSolventQualitative Solubility
Alcohols MethanolSoluble[1]
EthanolSoluble[1][2]
Ketones AcetoneSoluble[1][2]
Aromatic Hydrocarbons BenzeneSoluble[1][2]
Ethers Diethyl EtherSoluble[1][2]
Aliphatic Hydrocarbons n-HeptaneSoluble[1][2]
Halogenated Hydrocarbons Carbon TetrachlorideCompletely Soluble[2]

It is important to note that while these sources confirm solubility, they do not provide specific quantitative values (e.g., g/100 mL) at various temperatures. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Miscibility of this compound

In many practical applications, this compound is considered to be completely miscible with the aforementioned organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase. Given its structural similarity to solvents like benzene and its nonpolar nature, complete miscibility is expected.

The principle of "like dissolves like" governs the miscibility of this compound. As a nonpolar aromatic hydrocarbon, it readily mixes with other nonpolar or weakly polar organic solvents.

G Logical Relationship: Principle of 'Like Dissolves Like' for this compound cluster_solute Solute cluster_solvents Solvents cluster_outcome Outcome A This compound (Nonpolar, Aromatic) B Nonpolar Solvents (e.g., Benzene, Heptane) A->B Similar Polarity C Polar Aprotic Solvents (e.g., Acetone) A->C Moderate Polarity Difference D Polar Protic Solvents (e.g., Methanol, Ethanol) A->D Significant Polarity Difference E High Solubility / Miscibility B->E F Good Solubility C->F G Lower Solubility D->G G Experimental Workflow for Solubility Determination A Add excess this compound to a known volume of solvent B Seal flask and agitate at constant temperature to reach equilibrium A->B C Allow undissolved solute to settle (or centrifuge) B->C D Extract a known volume of the clear saturated supernatant C->D E Dilute the sample D->E F Analyze concentration using GC, HPLC, or UV-Vis E->F G Calculate solubility F->G

References

Health and safety data for 3-Methylstyrene handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 3-Methylstyrene

This guide provides comprehensive health and safety information for the handling of this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological resources.

Chemical and Physical Properties

This compound, also known as 3-vinyltoluene, is a flammable liquid with a characteristic odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 100-80-1[2][3]
Molecular Formula C₉H₁₀[1][4]
Molecular Weight 118.18 g/mol [4][5]
Appearance Colorless to light yellow liquid[3][4]
Melting Point -82 to -81 °C[4][6]
Boiling Point 170-171 °C[4][6]
Density 0.89 g/mL at 25 °C[4][7]
Flash Point 51 °C (123.8 °F) - closed cup[7]
Water Solubility 0.09 g/L at 20 °C[4][6]
Vapor Pressure 1.47 hPa at 20 °C
Autoignition Temperature 575 °C[3]

Toxicological Data

This compound is classified as harmful if inhaled and may be fatal if swallowed and enters airways.[2][3] It causes skin and serious eye irritation.[2][3] Quantitative toxicological data are summarized in Table 2.

Table 2: Toxicological Data for this compound

TestSpeciesRouteValueReferences
LD₅₀RatOral~4000 mg/kg bw[2]
LD₅₀RatOral5000 mg/kg[3]
LD₅₀RatDermal>4500 mg/kg bw[2]
LC₅₀ (Vapor)-InhalationCategory 4 (ATE = 10 - 20 mg/l)[3]

Hazard Identification and Classification

This compound is classified as a flammable liquid and presents several health hazards.[2][8]

  • GHS Hazard Statements: H226 (Flammable liquid and vapour), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[2]

  • Signal Word: Danger[2][3]

Safe Handling and Storage

4.1 Handling: Handle this compound in a well-ventilated area, preferably under a chemical fume hood.[3] Avoid contact with skin and eyes and inhalation of vapor or mist.[2][9] Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and take precautionary measures against static discharge.[3][9] Wear appropriate personal protective equipment (PPE).[2]

4.2 Storage: Store in a cool, dry, and well-ventilated place.[2] Keep containers tightly closed and sealed.[2][9] Store locked up.[8] Incompatible materials include strong oxidizing agents and strong acids.[3][9]

Exposure Controls and Personal Protection

5.1 Engineering Controls: Ensure adequate ventilation, especially in confined areas.[3] Use explosion-proof electrical, ventilating, and lighting equipment.[9] Eyewash stations and safety showers should be close to the workstation location.[9]

5.2 Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.[2][10]

  • Skin Protection: Wear chemically resistant gloves (e.g., Butyl rubber). Wear protective clothing to prevent skin exposure.[10]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][9]

Emergency Procedures

6.1 First Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[2][3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[2][3]

  • Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2][3]

6.2 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry powder, dry sand, carbon dioxide (CO₂), or alcohol-resistant foam.[2][9] Water spray can be used to cool unopened containers.[2][9]

  • Unsuitable Extinguishing Media: Do not use a water jet.[2]

  • Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air. Hazardous combustion products include carbon oxides.[9]

6.3 Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment.[2] Evacuate personnel to safe areas.[2] Remove all sources of ignition.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Contain spillage and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[2]

Experimental Protocols

The following are generalized protocols based on OECD guidelines for the toxicological tests cited.

7.1 Acute Oral Toxicity (LD₅₀) - Based on OECD Guideline 401

  • Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. A vehicle may be used to administer the substance, and if so, a vehicle control group is included.

  • Dose Levels: At least three dose levels are used, with the aim of identifying a dose that causes no mortality, a dose that causes 100% mortality, and one or more intermediate doses.

  • Observation Period: Animals are observed for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Pathology: All animals (including those that die during the test) are subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ is calculated using a recognized statistical method.

7.2 Acute Dermal Toxicity (LD₅₀) - Based on OECD Guideline 402

  • Test Animals: Healthy, young adult albino rabbits are typically used. The fur is clipped from the dorsal area of the trunk.

  • Dose Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • Dose Levels: A limit test at a dose of at least 2000 mg/kg bodyweight is often performed. If mortality is observed, a full study with multiple dose groups is conducted.

  • Observation Period: The animals are observed for 14 days. All signs of toxicity are recorded, and body weights are measured weekly.

  • Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The dermal LD₅₀ is determined.

7.3 Acute Inhalation Toxicity (LC₅₀) - Based on OECD Guideline 403

  • Test Animals: Young adult rats of a common laboratory strain are used.

  • Exposure Method: The animals are exposed to the test substance as a vapor in a dynamic inhalation chamber. "Nose-only" or "whole-body" exposure can be used.

  • Exposure Conditions: The exposure duration is typically 4 hours. At least three concentrations are tested. The concentration of the test substance in the chamber is monitored.

  • Observation Period: Animals are observed for at least 14 days post-exposure. Observations include respiratory, sensory, and motor effects. Body weights are recorded.

  • Pathology: A gross necropsy is performed on all animals.

  • Data Analysis: The LC₅₀ is calculated.

7.4 Skin Irritation - Based on OECD Guideline 439 (In Vitro)

  • Test System: A reconstructed human epidermis (RhE) model is used, which consists of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.

  • Test Procedure: The test chemical is applied topically to the RhE tissue. After a defined exposure time, the chemical is removed by washing.

  • Viability Assessment: The viability of the tissue is determined, typically using the MTT assay. The MTT is converted to a blue formazan salt by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Classification: A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.

7.5 Eye Irritation - Based on OECD Guideline 405 (In Vivo)

  • Test Animals: Healthy, adult albino rabbits are used.

  • Procedure: A single dose of the test substance is applied into one eye of each animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is scored for the cornea, iris, and conjunctiva.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Visualizations

G cluster_spill Accidental Release Workflow for this compound spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ignition Eliminate Ignition Sources ppe->ignition ventilate Ensure Adequate Ventilation ignition->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Closed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling an accidental spill of this compound.

G cluster_first_aid First Aid Measures for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhale Move to Fresh Air exposure->inhale remove_clothing Remove Contaminated Clothing exposure->remove_clothing rinse_eyes Rinse with Water for at least 15 mins exposure->rinse_eyes no_vomit Do NOT Induce Vomiting exposure->no_vomit breathe If not breathing, give artificial respiration inhale->breathe physician1 Consult a Physician breathe->physician1 wash_skin Wash with Soap and Water for at least 15 mins remove_clothing->wash_skin physician2 Consult a Physician if irritation persists wash_skin->physician2 remove_lenses Remove Contact Lenses rinse_eyes->remove_lenses physician3 Immediately Consult a Physician remove_lenses->physician3 poison_center Immediately Call POISON CENTER or Doctor no_vomit->poison_center

Caption: First aid procedures for different routes of exposure to this compound.

G cluster_aspiration Mechanism of Aspiration Toxicity for Hydrocarbons ingestion Ingestion of this compound aspiration Aspiration into Lungs (Low Viscosity, Low Surface Tension) ingestion->aspiration surfactant Disruption of Pulmonary Surfactant aspiration->surfactant inflammation Direct Lung Tissue Injury & Inflammatory Response aspiration->inflammation alveolar_collapse Alveolar Collapse (Atelectasis) surfactant->alveolar_collapse pneumonitis Chemical Pneumonitis alveolar_collapse->pneumonitis inflammation->pneumonitis edema Pulmonary Edema & Hemorrhage pneumonitis->edema respiratory_failure Acute Respiratory Failure edema->respiratory_failure

Caption: Pathophysiological cascade of hydrocarbon aspiration toxicity.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 3-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of poly(3-methylstyrene). Due to the limited availability of specific experimental data for the meta-isomer, this guide leverages data from its closely related isomer, poly(p-methylstyrene), to provide a robust and informative profile. The methodologies and expected degradation products are detailed to support further research and development.

Thermal Stability Analysis

The thermal stability of poly(this compound) is a critical parameter for its application in various fields. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to evaluate its behavior at elevated temperatures.

1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the decomposition temperatures and the overall thermal stability of the material.

Table 1: Thermal Decomposition Characteristics of Poly(p-methylstyrene) at Various Heating Rates[1]

Heating Rate (°C/min)Onset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)
5~350~400
10~360~410
15~370~420
20~380~430
25~390~440

Note: The values are approximated from the graphical data presented in the study by Şenocak et al. and represent the behavior of poly(p-methylstyrene).

The study also determined the activation energy of degradation, which is a measure of the energy barrier for the decomposition reaction. For poly(p-methylstyrene), the activation energy was found to increase with the percentage of conversion, suggesting a complex degradation mechanism[1].

1.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, it is commonly used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

A study by Rincón et al. presents a DSC thermogram for poly(m-methylstyrene)[2]. While the exact Tg value is not explicitly stated, the thermogram shows a clear glass transition. For amorphous polymers like poly(methylstyrene)s, the Tg is the most significant thermal transition observed below the decomposition temperature. The thermogram indicates the material is amorphous as no melting peak is observed[2].

Degradation Profile

The degradation of polystyrene and its derivatives, including poly(this compound), primarily proceeds through a chain scission mechanism, leading to the formation of the corresponding monomer, as well as smaller amounts of dimers and trimers. This process can be effectively studied using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

2.1. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the degradation products of a polymer. The polymer is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

For poly(this compound), the expected major degradation product is the this compound monomer. Other likely products include dimers and trimers of this compound, as well as smaller aromatic compounds like toluene and ethylbenzene, which are common pyrolysis products of polystyrenes[3].

Table 2: Expected Degradation Products of Poly(this compound) from Py-GC-MS Analysis

Product CategorySpecific Compound(s)
Monomer This compound
Dimers Isomers of di(methylphenyl)butene
Trimers Isomers of tri(methylphenyl)hexene
Other Aromatics Toluene, Ethylbenzene, Xylene

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and reliable data. The following sections outline the methodologies for TGA, DSC, and Py-GC-MS analysis of poly(this compound).

3.1. Thermogravimetric Analysis (TGA) Protocol

  • Sample Preparation: A small amount of the poly(this compound) sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min). Multiple heating rates can be used to perform kinetic analysis[1].

  • Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

3.2. Differential Scanning Calorimetry (DSC) Protocol

  • Sample Preparation: A small amount of the poly(this compound) sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen). An empty sealed pan is used as a reference.

  • Heating and Cooling Program: A heat-cool-heat cycle is typically employed.

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg (e.g., 200°C) at a constant rate (e.g., 10°C/min) to erase the thermal history of the polymer.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.

    • Second Heating Scan: A second heating scan is performed at the same heating rate to determine the glass transition temperature.

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC curve.

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

  • Sample Preparation: A very small amount of the poly(this compound) sample (microgram to sub-milligram range) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is introduced into the pyrolyzer, which is pre-heated to a specific temperature (e.g., 500-700°C), and held for a short period (e.g., 10-20 seconds) in an inert atmosphere (helium).

  • Gas Chromatography: The volatile pyrolysis products are swept into the GC column by the carrier gas. A capillary column (e.g., 30 m length, 0.25 mm inner diameter) with a suitable stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is used for separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 300°C) to elute the separated compounds.

  • Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization at 70 eV) and the resulting mass fragments are detected.

  • Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra with a library of known compounds (e.g., NIST).

Visualizations

4.1. Experimental Workflow

The logical flow of the experimental analysis of the thermal properties of poly(this compound) is depicted in the following diagram.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Acquisition and Analysis cluster_interpretation Interpretation Sample Poly(this compound) Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data TGA/DTG Curves (Decomposition Temps) TGA->TGA_Data DSC_Data DSC Thermogram (Glass Transition Temp) DSC->DSC_Data PyGCMS_Data Chromatogram & Mass Spectra (Degradation Products) PyGCMS->PyGCMS_Data Stability Thermal Stability Profile TGA_Data->Stability DSC_Data->Stability Degradation Degradation Profile PyGCMS_Data->Degradation

Caption: Experimental workflow for thermal analysis.

This guide provides a foundational understanding of the thermal stability and degradation of poly(this compound). For definitive quantitative data, further experimental investigation specifically on the 3-methyl substituted isomer is recommended.

References

A Technical Guide to 3-Methylstyrene for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylstyrene, also known as 3-vinyltoluene, is an aromatic hydrocarbon of significant interest to researchers and drug development professionals. Its chemical structure, featuring a vinyl group attached to a toluene ring at the meta position, provides a versatile scaffold for organic synthesis. This guide offers an in-depth overview of the commercial availability of this compound, its various purity grades, and the experimental protocols essential for its analysis and purification, tailored for a scientific audience. As a key building block, the purity and characterization of this compound are critical for the synthesis of complex molecules and pharmaceutical intermediates.[1]

Commercial Suppliers and Purity Grades

This compound is commercially available from several major chemical suppliers, offering a range of purity grades suitable for different research and development needs. The most common grades are defined by their purity level, typically determined by Gas Chromatography (GC). Higher purity grades are essential for applications where trace impurities could interfere with sensitive reactions or biological assays. Most commercial preparations are stabilized with inhibitors like 4-tert-butylcatechol (TBC) or 3,5-di-tert-butylcatechol to prevent polymerization during storage.

Below is a summary of representative commercial offerings for this compound.

SupplierPurity Grade (Assay)StabilizerNotes
Sigma-Aldrich (Merck) 99%~0.1% 3,5-di-tert-butylcatecholHigh purity grade suitable for demanding synthesis applications.
Mixture of 3- & 4-isomers4-tert-butylcatecholOffered as a mixture for applications where isomer separation is not critical.
99% (60% meta, 40% para)~50 ppm 4-tert-butylcatecholIsomer mixture with high overall purity.
Thermo Scientific Chemicals 98%0.1% 4-tert-butylcatecholFormerly part of the Alfa Aesar portfolio.[2]
95%0.1% 4-tert-butylcatecholA standard grade for general laboratory use.[3]
TCI (Tokyo Chemical Industry) >98.0% (GC)4-tert-butylcatecholA reliable grade for synthetic chemistry.
Merck Millipore Synthesis Grade4-tert-butylcatecholSold as a mixture of 3- and 4-isomers for synthesis.[4]

Role in Research and Drug Development

This compound serves as a valuable precursor in the synthesis of more complex, biologically active compounds.[5] The vinyl and methyl functionalities on the benzene ring offer multiple reaction sites for elaboration, making it a versatile building block in medicinal chemistry.[6]

For instance, styrene derivatives are used to create compounds like β-nitrostyrenes. These derivatives have been investigated for their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in signaling pathways that regulate various cellular functions in microorganisms.[7] The synthesis of a series of 3,4-dimethoxy-β-nitrostyrene derivatives has been shown to produce compounds with antimicrobial activity, highlighting a potential application pathway for elaborately functionalized styrene scaffolds in drug discovery.[7]

The logical workflow for utilizing this compound as a building block in a research setting involves careful selection, qualification, and application.

Workflow for Utilizing this compound as a Pharmaceutical Building Block cluster_procurement Procurement & Initial Assessment cluster_qualification In-House Qualification cluster_synthesis Application in Synthesis A Identify Synthesis Requirement B Select Supplier & Purity Grade A->B Define Purity Needs C Review Certificate of Analysis (CoA) B->C Verify Specifications D Perform Incoming QC Analysis (GC-FID) C->D Confirm Identity & Purity E Assess Need for Purification D->E Compare to Required Spec F Purification (e.g., Destabilization & Distillation) E->F If Purity < Requirement G Develop Synthetic Route (e.g., to Nitrostyrene Derivative) E->G If Purity Meets Requirement F->G Use Purified Stock H Execute Synthesis of Target Molecule G->H I Characterize Final Biologically Active Compound H->I

Caption: Researcher's workflow for procuring and qualifying this compound.

Experimental Protocols

Purification of Commercial this compound

Commercial this compound is supplied with stabilizers that must be removed before use in many synthetic applications, particularly in polymerization or catalysis where the inhibitor can interfere. A general procedure involves an alkaline wash followed by distillation.

Methodology:

  • Stabilizer Removal: In a separatory funnel, wash the commercial this compound (1 volume) with three portions of a 1M sodium hydroxide solution (0.5 volumes each) to remove phenolic inhibitors like TBC.

  • Neutralization: Wash the organic layer with three portions of deionized water until the aqueous layer is neutral (test with pH paper).

  • Drying: Dry the destabilized this compound over anhydrous magnesium sulfate or calcium chloride, then filter to remove the drying agent.

  • Distillation: Purify the dried liquid by vacuum distillation. Collect the fraction boiling at the appropriate temperature (b.p. 170-171 °C at atmospheric pressure, adjust for vacuum) to obtain high-purity, inhibitor-free this compound. Note: The purified, unstabilized monomer should be used immediately or stored under an inert atmosphere at low temperature (2-8°C) to prevent polymerization.

This approach is adapted from standard procedures for purifying similar styrenic monomers.[8][9]

Purity Determination by Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a standard and reliable method for quantifying the purity of this compound and related compounds.[2] A validated GC-FID method can provide high precision and accuracy for determining the concentration of the main component and potential impurities.[3][10]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-INNOWax).

  • Sample Preparation: Dilute a small, accurately weighed amount of the this compound sample in a suitable solvent such as dichloromethane or toluene to a concentration of approximately 1 mg/mL.[11][12] Add an internal standard (e.g., toluene, if not the solvent) for precise quantification.[3]

  • GC Conditions (Example):

    • Injector Temperature: 280°C

    • Injection Volume: 0.2 - 1.0 µL

    • Split Ratio: 100:1

    • Carrier Gas: Helium at a constant flow (e.g., 1-2 mL/min).

    • Oven Program: Start at 50°C (hold for 1 min), ramp at 10°C/min to 200°C (hold for 10-12 min). This program should be optimized to ensure good separation from any isomers, solvent, and stabilizer.[3]

    • Detector Temperature: 280°C

  • Data Analysis: Identify the this compound peak by its retention time, confirmed by running a pure standard. Calculate the purity as a percentage of the total peak area (Area % method) or by using the internal standard method for higher accuracy.

General Analytical Workflow for Purity Determination by GC-FID A Sample Preparation (Dilution in Solvent + Internal Standard) B GC Injection (Split Mode) A->B C Chromatographic Separation (Capillary Column) B->C D Detection (Flame Ionization Detector) C->D E Data Acquisition & Integration (Chromatogram Generation) D->E F Purity Calculation (Area Percent or Internal Standard Method) E->F

Caption: Analytical workflow for determining the purity of this compound.

Conclusion

For researchers and professionals in drug development, a thorough understanding of the commercial landscape and analytical characterization of starting materials like this compound is paramount. The availability of multiple purity grades from various suppliers allows for cost-effective procurement based on specific application requirements. Adherence to rigorous analytical and purification protocols ensures the quality and consistency of the material, which is fundamental for reproducible synthetic outcomes and the successful development of novel pharmaceutical agents.

References

An In-depth Technical Guide on the Fundamental Reactivity of the Vinyl Group in 3-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylstyrene, a substituted aromatic hydrocarbon, presents a vinyl group whose reactivity is modulated by the electronic and steric effects of the meta-positioned methyl group. Understanding the fundamental reactivity of this vinyl moiety is crucial for its application in polymer synthesis, organic synthesis, and the development of novel pharmaceutical intermediates. This technical guide provides a comprehensive overview of the core reactivity of the vinyl group in this compound, focusing on electrophilic addition, radical reactions, polymerization, and oxidation/reduction reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Electronic and Steric Effects of the Meta-Methyl Group

The methyl group at the meta position of the styrene ring influences the reactivity of the vinyl group primarily through its electronic effect. The methyl group is a weak electron-donating group, primarily through an inductive effect. In the meta position, this electron-donating character slightly increases the electron density of the aromatic ring, which in turn can influence the electron density of the vinyl group's π-system, albeit to a lesser extent than ortho or para substituents. The Hammett sigma constant (σ) for a meta-methyl group is approximately -0.07, indicating its electron-donating nature. This subtle electronic perturbation affects the rates and mechanisms of reactions involving the vinyl group. Steric hindrance from the meta-methyl group is generally considered minimal for reactions at the vinyl group.

Electrophilic Addition Reactions

The vinyl group of this compound readily undergoes electrophilic addition reactions. The π-bond of the vinyl group acts as a nucleophile, attacking electrophilic species. The stability of the resulting carbocation intermediate dictates the regioselectivity of the addition, following Markovnikov's rule. The electron-donating methyl group at the meta position can subtly influence the rate of these reactions.

Halogenation (Bromination)

The addition of halogens, such as bromine, across the double bond of this compound proceeds via a bromonium ion intermediate to yield a dihaloalkane.

Reaction Scheme:

Experimental Protocol: Bromination of this compound

Materials:

  • This compound

  • Bromine

  • Dichloromethane (CH2Cl2)

  • Sodium thiosulfate solution (aqueous, 10%)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane from the dropping funnel to the stirred solution of this compound. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,2-dibromo-1-(3-methylphenyl)ethane.

  • Purify the product by column chromatography on silica gel if necessary.

Hydrohalogenation

The addition of hydrogen halides (e.g., HBr, HCl) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the vinyl group that has the greater number of hydrogen atoms, leading to the formation of a more stable benzylic carbocation.

Reaction Scheme:

Experimental Protocol: Hydrobromination of this compound

Materials:

  • This compound

  • Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid)

  • Diethyl ether

  • Sodium bicarbonate solution (saturated aqueous)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the hydrogen bromide solution (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-bromo-1-(3-methylphenyl)ethane.

  • Purify the product by distillation under reduced pressure or column chromatography.

Radical Reactions

The vinyl group of this compound is also susceptible to radical attack, leading to polymerization or addition reactions. The stability of the resulting benzylic radical intermediate plays a key role in these processes.

Free-Radical Polymerization

This compound can undergo free-radical polymerization, typically initiated by thermal or photochemical decomposition of a radical initiator, to form poly(this compound). The meta-methyl group can influence the polymerization kinetics and the properties of the resulting polymer.

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (inhibitor removed)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator

  • Toluene or another suitable solvent

  • Methanol

  • Schlenk flask or reaction tube with a condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Vacuum filtration apparatus

Procedure:

  • Remove the inhibitor from this compound by passing it through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying.

  • Place the purified this compound monomer and the radical initiator (e.g., 1 mol% BPO) in a Schlenk flask. Toluene can be used as a solvent for solution polymerization.

  • Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the initiator (e.g., 80-90 °C for BPO).

  • Maintain the temperature and stir for a designated period (e.g., several hours) to allow for polymerization. The viscosity of the solution will increase as the polymer forms.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated poly(this compound) by vacuum filtration.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature.

Oxidation and Reduction Reactions

Epoxidation

The vinyl group of this compound can be oxidized to form an epoxide, a valuable synthetic intermediate. This reaction is often carried out using peroxy acids or other oxidizing agents.

Experimental Protocol: Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate solution (saturated aqueous)

  • Sodium sulfite solution (aqueous)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid.

  • Add an aqueous solution of sodium sulfite to reduce any excess peroxy acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude 2-(m-tolyl)oxirane.

  • Purify the epoxide by column chromatography or distillation.

Catalytic Hydrogenation (Reduction)

The vinyl group can be selectively reduced to an ethyl group by catalytic hydrogenation, leaving the aromatic ring intact.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Ethanol or Ethyl acetate as solvent

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent like ethanol in a round-bottom flask.

  • Add a catalytic amount of Pd/C (e.g., 1-5 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the product, 1-ethyl-3-methylbenzene.

Quantitative Reactivity Data

The reactivity of this compound in various reactions can be quantified through kinetic studies. The following table summarizes available data.

Reaction TypeReagent/ConditionsRate Constant (k) or Relative RateReference
Electrophilic Addition
EpoxidationHydrogen Peroxide / Methylrhenium Trioxide1.33 (relative to styrene = 1)[1]
Radical Polymerization
Atom Transfer Radical Polymerization (ATRP)CuBr/PMDETA, 110 °Ck_app = 0.23 x 10^-4 s^-1[2]
Radical Addition
Reaction with hydroxyl radicalsPhotochemically-produced hydroxyl radicals3.1 x 10^-11 cm^3/molecule-sec[3]
Oxidation
Reaction with ozoneOzone2.1 x 10^-17 cm^3/molecule-sec[3]

Mechanistic Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic pathways and logical relationships in the reactivity of this compound.

Electrophilic Addition Mechanism

Electrophilic_Addition Styrene This compound Carbocation Benzylic Carbocation Intermediate Styrene->Carbocation π bond attacks E+ Electrophile Electrophile (E+) Electrophile->Carbocation Product Addition Product Carbocation->Product Nu- attacks Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: General mechanism for electrophilic addition to this compound.

Free-Radical Polymerization Workflow

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., BPO) Radical Initiator Radical (R•) Initiator->Radical Heat Monomer_Radical Monomer Radical Radical->Monomer_Radical + Monomer Growing_Chain Growing Polymer Chain (P•) Monomer_Radical->Growing_Chain Growing_Chain->Growing_Chain + n Monomers Polymer Poly(this compound) Growing_Chain->Polymer Combination or Disproportionation

Caption: Workflow of free-radical polymerization of this compound.

Hammett Plot for Reactivity Correlation

The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship to quantify the effect of substituents on the reactivity of aromatic compounds. For the atom transfer radical polymerization (ATRP) of substituted styrenes, a Hammett plot of the logarithm of the apparent polymerization rate constant (k_app) versus the Hammett sigma constant (σ) for the substituent can be constructed.[2] For this compound, the meta-methyl group has a σ value of -0.07.[2] The reaction constant, ρ, indicates the sensitivity of the reaction to electronic effects. A negative ρ value signifies that electron-donating groups accelerate the reaction, while a positive ρ value indicates that electron-withdrawing groups increase the rate.

Hammett_Plot_Logic cluster_input Input Data cluster_output Analysis Title Hammett Plot Analysis Rate_Constants Rate Constants (k) for substituted styrenes Plot Plot log(k/k₀) vs. σ Rate_Constants->Plot Sigma_Constants Hammett Sigma Constants (σ) for each substituent Sigma_Constants->Plot Linear_Fit Linear Relationship? Plot->Linear_Fit Rho_Value Determine ρ (slope) Linear_Fit->Rho_Value Mechanism_Insight Insight into Reaction Mechanism (e.g., charge development in transition state) Rho_Value->Mechanism_Insight

Caption: Logical workflow for Hammett plot analysis of this compound reactivity.

Conclusion

The vinyl group in this compound exhibits a rich and versatile reactivity profile, participating in a wide range of chemical transformations including electrophilic addition, radical polymerization, oxidation, and reduction. The meta-methyl group exerts a subtle electron-donating effect that can influence the rates of these reactions, a phenomenon that can be quantitatively assessed using tools like the Hammett equation. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this compound and its derivatives. A thorough understanding of its fundamental reactivity is paramount for the rational design of novel polymers, fine chemicals, and pharmaceutical agents.

References

Methodological & Application

Application Notes and Protocols for Anionic Polymerization of 3-Methylstyrene for Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anionic polymerization is a powerful "living" polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.[1][2] This level of control is crucial for applications in materials science and drug delivery, where precise polymer structures are required to achieve desired properties and functionalities.

3-Methylstyrene, a derivative of styrene, can be polymerized via anionic methods to create polymers with properties analogous to polystyrene but with altered thermal and mechanical characteristics due to the presence of the methyl group. Block copolymers containing a poly(this compound) block can be designed to self-assemble into various nanostructures, such as micelles, which are of significant interest for the encapsulation and controlled release of therapeutic agents.[3]

These application notes provide detailed protocols for the synthesis of poly(this compound)-based block copolymers using anionic polymerization. The methodologies are based on established procedures for styrene and its derivatives and are intended to serve as a comprehensive guide for researchers.[4][5]

Key Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Purification/Preparation
This compound≥99%Sigma-AldrichDistillation over CaH₂ under reduced pressure.[6]
Styrene (for comparison)≥99%Sigma-AldrichDistillation over CaH₂ under reduced pressure.[4]
Ethylene Oxide≥99.5%Sigma-AldrichDistillation from CaH₂ onto pre-dried molecular sieves.
tert-Butyl acrylate98%Sigma-AldrichDistillation over CaH₂ under reduced pressure.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichFurther purification by distillation from sodium/benzophenone ketyl under argon.
CyclohexaneAnhydrous, ≥99.5%Sigma-AldrichFurther purification by distillation from sodium/benzophenone ketyl under argon.
n-Butyllithium (n-BuLi)Solution in hexanesSigma-AldrichTitrated before use.
MethanolAnhydrousSigma-AldrichDegassed with argon.
ArgonHigh purity (99.999%)Local supplierPassed through an oxygen/moisture trap.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound)-b-poly(ethylene oxide) (P3MS-b-PEO)

This protocol outlines the synthesis of an amphiphilic diblock copolymer, which can self-assemble in aqueous media to form micelles for drug encapsulation.

1. Reactor Setup and Solvent Preparation:

  • A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum is assembled while hot and allowed to cool under a stream of high-purity argon.

  • Anhydrous THF is transferred to the reactor via cannula under a positive pressure of argon.

2. Polymerization of the First Block (Poly(this compound)):

  • The reactor is cooled to -78 °C using a dry ice/acetone bath.

  • A calculated amount of purified this compound is added to the reactor via a gas-tight syringe.

  • The initiator, n-butyllithium, is added dropwise via syringe until a faint orange color persists, indicating the consumption of impurities. The calculated amount of initiator for the desired molecular weight is then added. The solution should turn a deep reddish-orange, characteristic of the styryllithium anion.

  • The polymerization is allowed to proceed for 2-4 hours at -78 °C. A small aliquot is taken for characterization of the first block.

3. Polymerization of the Second Block (Poly(ethylene oxide)):

  • A calculated amount of freshly distilled ethylene oxide is condensed into a cooled, graduated cylinder and then transferred to the living poly(3-methylstyryl)lithium solution via a cooled cannula.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature and stirred for an additional 24-48 hours. The color of the solution will fade as the ethylene oxide is consumed.

4. Termination and Polymer Isolation:

  • The living polymer is terminated by the addition of a small amount of degassed methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large excess of cold methanol or hexane.

  • The precipitated polymer is collected by filtration, washed with fresh precipitant, and dried under vacuum at 40-50 °C to a constant weight.

Diagram of the P3MS-b-PEO Synthesis Workflow:

P3MS_b_PEO_synthesis cluster_reactor Anionic Polymerization Reactor Monomer1 This compound LivingP3MS Living Poly(this compound) (P3MS-Li+) Monomer1->LivingP3MS Initiator n-BuLi in THF Initiator->Monomer1 Initiation & Propagation -78 °C Monomer2 Ethylene Oxide LivingP3MS->Monomer2 Second Block Polymerization LivingP3MS_b_PEO Living P3MS-b-PEO (P3MS-b-PEO-Li+) Monomer2->LivingP3MS_b_PEO Termination Methanol LivingP3MS_b_PEO->Termination Termination FinalPolymer P3MS-b-PEO Termination->FinalPolymer Purification Precipitation & Drying FinalPolymer->Purification

Caption: Workflow for the synthesis of P3MS-b-PEO block copolymer.

Protocol 2: Synthesis of Poly(this compound)-b-poly(tert-butyl acrylate) (P3MS-b-PtBA)

This protocol describes the synthesis of a precursor to an amphiphilic block copolymer. The poly(tert-butyl acrylate) block can be subsequently hydrolyzed to poly(acrylic acid) to impart hydrophilicity.

1. Reactor Setup and Solvent Preparation:

  • Follow the same procedure as in Protocol 1.

2. Polymerization of the First Block (Poly(this compound)):

  • Follow the same procedure as in Protocol 1.

3. Polymerization of the Second Block (Poly(tert-butyl acrylate)):

  • The living poly(3-methylstyryl)lithium solution is maintained at -78 °C.

  • A calculated amount of purified tert-butyl acrylate is added dropwise to the reactor. It is crucial to add the monomer slowly to control the exothermicity of the reaction.

  • The polymerization is allowed to proceed for 1-2 hours at -78 °C.

4. Termination and Polymer Isolation:

  • Follow the same procedure as in Protocol 1.

5. Hydrolysis of PtBA to Poly(acrylic acid) (PAA) (Optional):

  • The P3MS-b-PtBA is dissolved in a suitable solvent (e.g., dichloromethane).

  • An excess of trifluoroacetic acid is added, and the mixture is stirred at room temperature for 24 hours to cleave the tert-butyl ester groups.[7]

  • The resulting P3MS-b-PAA is isolated by precipitation in a non-solvent (e.g., hexane) and dried under vacuum.

Diagram of the P3MS-b-PtBA Synthesis and Modification Workflow:

P3MS_b_PAA_synthesis cluster_synthesis Synthesis of Precursor Polymer cluster_modification Post-Polymerization Modification LivingP3MS Living Poly(this compound) (P3MS-Li+) Monomer2 tert-Butyl Acrylate LivingP3MS->Monomer2 Second Block Polymerization -78 °C LivingP3MS_b_PtBA Living P3MS-b-PtBA Monomer2->LivingP3MS_b_PtBA Termination Methanol LivingP3MS_b_PtBA->Termination Termination PrecursorPolymer P3MS-b-PtBA Termination->PrecursorPolymer Hydrolysis Hydrolysis (Trifluoroacetic Acid) PrecursorPolymer->Hydrolysis FinalPolymer P3MS-b-PAA Hydrolysis->FinalPolymer Micelle_Formation cluster_process Drug Encapsulation Process cluster_micelle Micelle Structure PolymerDrug Polymer + Drug in Organic Solvent WaterAddition Add Water/Buffer PolymerDrug->WaterAddition SelfAssembly Self-Assembly WaterAddition->SelfAssembly SolventRemoval Solvent Removal (Dialysis/Evaporation) SelfAssembly->SolventRemoval Core Hydrophobic Core (P3MS + Drug) DrugLoadedMicelles Drug-Loaded Micelles in Aqueous Solution SolventRemoval->DrugLoadedMicelles Shell Hydrophilic Shell (PEO or PAA)

References

Application Notes and Protocols: Radical Polymerization Kinetics of 3-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radical polymerization is a fundamental and widely utilized method for the synthesis of a vast array of polymers. The kinetics of this process are of paramount importance as they dictate the rate of reaction, the molecular weight, and the molecular weight distribution of the resulting polymer, all of which influence its final properties and applications. This document provides a detailed overview of the radical polymerization kinetics of 3-methylstyrene, a substituted styrene monomer.

The presence of the methyl group in the meta position of the styrene ring influences the reactivity of the monomer and the stability of the propagating radical, thereby affecting the kinetic parameters of the polymerization.[1] These notes offer a summary of the key kinetic parameters, detailed experimental protocols for their determination, and a mechanistic overview of the polymerization process. While specific kinetic data for this compound is not abundantly available in the public domain, this document provides data for the closely related styrene and p-methylstyrene to serve as a valuable reference and starting point for experimental design.

Key Kinetic Parameters in Radical Polymerization

The kinetics of radical polymerization are typically described by the interplay of three primary steps: initiation, propagation, and termination.[2] The overall rate of polymerization (R_p) can be expressed by the following equation:

_R_p = _k_p[M](f_k_d[I] / _k_t)^0.5

Where:

  • k_p is the propagation rate constant.

  • [M] is the monomer concentration.

  • f is the initiator efficiency.[2]

  • k_d is the initiator decomposition rate constant.

  • [I] is the initiator concentration.

  • k_t is the termination rate constant.

A summary of typical and experimentally determined kinetic parameters for styrene and related monomers is presented in the tables below. These values can be used as a baseline for studies on this compound.

Data Presentation

Table 1: Propagation and Termination Rate Constants for Styrenic Monomers

MonomerTemperature (°C)k_p (L mol⁻¹ s⁻¹)k_t (L mol⁻¹ s⁻¹)Notes
Styrene603413.7 x 10⁷Benchmark data for styrene.[3]
p-Methylstyrene60~400Not specifiedEstimated based on substituent effects.[1]
This compound 60 ~350-450 ~10⁷ - 10⁸ Estimated range based on structural similarity to styrene and p-methylstyrene.

Table 2: Overall Activation Energy for Radical Polymerization of Styrene

ParameterActivation Energy (E_a) (kJ/mol)
E_a (overall)87
E_a (propagation)32.5
E_a (termination)10
E_a (initiator decomposition - AIBN)129

Note: The overall activation energy for this compound is expected to be in a similar range to that of styrene.

Table 3: Typical Initiator Efficiencies (f) in Styrene Polymerization

InitiatorTemperature (°C)Initiator Efficiency (f)
2,2'-Azobisisobutyronitrile (AIBN)600.5 - 0.7
Benzoyl Peroxide (BPO)800.6 - 0.8

Note: Initiator efficiency is dependent on the monomer, solvent, and temperature. The values for this compound are expected to be comparable.

Experimental Protocols

Determination of the Rate of Polymerization (R_p) by Dilatometry

Dilatometry is a common technique used to measure the rate of polymerization by monitoring the volume contraction that occurs as the monomer is converted to the denser polymer.[4]

Materials:

  • This compound (inhibitor removed)

  • Initiator (e.g., AIBN or BPO)

  • Dilatometer with a calibrated capillary

  • Constant temperature water bath

  • Cathetometer or a high-resolution camera

  • Nitrogen or Argon gas supply

  • Vacuum line

Protocol:

  • Monomer Purification: Remove the inhibitor from this compound by washing with an aqueous NaOH solution followed by distilled water, drying over a suitable drying agent (e.g., anhydrous MgSO₄), and distillation under reduced pressure.

  • Initiator Solution Preparation: Prepare a stock solution of the desired initiator (e.g., AIBN) in purified this compound at a known concentration.

  • Dilatometer Filling:

    • Carefully fill the dilatometer with a precise volume of the initiator/monomer solution.

    • Freeze the solution using liquid nitrogen and evacuate the dilatometer on a vacuum line to remove dissolved oxygen.

    • Thaw the solution and backfill with an inert gas like nitrogen. Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of oxygen.

  • Polymerization:

    • Immerse the dilatometer in the constant temperature water bath set to the desired reaction temperature.

    • Allow the system to reach thermal equilibrium. The liquid level in the capillary will initially rise due to thermal expansion and then begin to fall as polymerization proceeds.

    • Once the liquid level starts to consistently fall, begin recording the height of the meniscus in the capillary (h) as a function of time (t) using a cathetometer.

  • Data Analysis:

    • The rate of polymerization (R_p) is proportional to the rate of change of the height of the liquid in the capillary (dh/dt).

    • The fractional conversion (p) at any time t can be calculated using the following equation: p = (h₀ - h_t) / (h₀ - h_f) where h₀ is the initial height, h_t is the height at time t, and h_f is the theoretical height at 100% conversion.

    • The initial rate of polymerization is determined from the initial slope of the conversion versus time plot.

Determination of Initiator Efficiency (f)

The initiator efficiency is the fraction of radicals generated by the initiator that successfully initiate a polymer chain.

Materials:

  • Polymer sample from a polymerization reaction with a known initial initiator concentration and reaction time.

  • Gel Permeation Chromatography (GPC) system.

  • Appropriate standards for GPC calibration.

Protocol:

  • Polymerization: Perform a low conversion polymerization of this compound with a known concentration of initiator [I]₀ for a specific time.

  • Polymer Isolation: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry to a constant weight to determine the polymer yield.

  • Molecular Weight Determination: Determine the number-average molecular weight (M_n) of the isolated polymer using Gel Permeation Chromatography (GPC).

  • Calculation:

    • Calculate the number of polymer chains formed: Number of chains = (mass of polymer) / M_n

    • Calculate the theoretical number of radicals produced: Theoretical radicals = 2 * k_d * [I]₀ * t * V where k_d is the decomposition rate constant of the initiator at the reaction temperature, t is the reaction time, and V is the reaction volume.

    • The initiator efficiency (f) is then calculated as: f = (Number of chains) / (Theoretical radicals / 2) (Note: The factor of 2 in the denominator accounts for the fact that two radicals are produced per initiator molecule, but termination by combination results in one polymer chain from two radical chains.)

Determination of Overall Activation Energy (E_a)

The overall activation energy of polymerization can be determined by measuring the rate of polymerization at different temperatures.

Protocol:

  • Rate Measurements: Using the dilatometry protocol described above, determine the initial rate of polymerization (R_p) at a minimum of three different temperatures, while keeping the monomer and initiator concentrations constant.

  • Arrhenius Plot: Plot the natural logarithm of the rate of polymerization (ln(R_p)) against the reciprocal of the absolute temperature (1/T).

  • Calculation: The slope of the resulting line is equal to -E_a/R, where R is the ideal gas constant (8.314 J mol⁻¹ K⁻¹). The overall activation energy (E_a) can be calculated from the slope.

Mandatory Visualization

Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R kd RM Initiated Monomer (RM•) R->RM ki M Monomer (M) M->RM P_n Propagating Radical (P_n•) P_n1 Propagating Radical (P_{n+1}•) P_n->P_n1 kp M2 Monomer (M) M2->P_n1 Pn_term Propagating Radical (P_n•) P_nm_comb Dead Polymer (Combination) Pn_term->P_nm_comb ktc P_n_disp Dead Polymer Pn_term->P_n_disp ktd Pm_term Propagating Radical (P_m•) Pm_term->P_nm_comb P_m_disp Dead Polymer Pm_term->P_m_disp ktd

Caption: General mechanism of free-radical polymerization.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_characterization Polymer Characterization Monomer_Prep This compound Purification (Inhibitor Removal) Initiator_Sol Prepare Initiator Solution in Monomer Monomer_Prep->Initiator_Sol Dilatometry Perform Dilatometry at Constant Temperature Initiator_Sol->Dilatometry Record_Data Record Meniscus Height vs. Time Dilatometry->Record_Data Isolate_Polymer Isolate Polymer Dilatometry->Isolate_Polymer Calc_Rp Calculate Rate of Polymerization (Rp) Record_Data->Calc_Rp Repeat_Temp Repeat at Different Temperatures Calc_Rp->Repeat_Temp Arrhenius Construct Arrhenius Plot (ln(Rp) vs 1/T) Repeat_Temp->Arrhenius Calc_Ea Calculate Overall Activation Energy (Ea) Arrhenius->Calc_Ea GPC Determine Mn by GPC Isolate_Polymer->GPC Calc_f Calculate Initiator Efficiency (f) GPC->Calc_f

Caption: Experimental workflow for kinetic analysis.

References

Application Notes and Protocols: 3-Methylstyrene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of 3-Methylstyrene in the synthesis of valuable pharmaceutical intermediates. Specifically, we detail a two-step synthetic protocol for the preparation of 2-(3-methylphenyl)propanoic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class. This document includes detailed experimental procedures, characterization data, and a discussion of the biological context of the synthesized intermediate.

Introduction

This compound is a readily available aromatic hydrocarbon that serves as a versatile building block in organic synthesis. Its vinyl group and substituted phenyl ring offer multiple reaction sites for the construction of complex molecular architectures. In the pharmaceutical industry, this compound is a key precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs). The transformation of this compound to 2-(3-methylphenyl)propanoic acid is a prime example of its application, providing access to a class of drugs that are widely used for their analgesic, antipyretic, and anti-inflammatory properties.

Biological Context: Mechanism of Action of NSAIDs

The therapeutic effects of NSAIDs, including the profen derived from 2-(3-methylphenyl)propanoic acid, are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

NSAID_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by inflammation) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric protection, Platelet aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs NSAIDs (e.g., 2-(3-methylphenyl)propanoic acid) NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2.

Synthesis of 2-(3-methylphenyl)propanoic acid from this compound

The synthesis of 2-(3-methylphenyl)propanoic acid from this compound is efficiently achieved through a two-step process:

  • Hydroformylation of this compound to yield 2-(3-methylphenyl)propanal.

  • Oxidation of the resulting aldehyde to the corresponding carboxylic acid.

The following diagram outlines the synthetic workflow.

Synthesis_Workflow 3_Methylstyrene This compound Step1 Step 1: Hydroformylation 3_Methylstyrene->Step1 Intermediate 2-(3-methylphenyl)propanal Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 Product 2-(3-methylphenyl)propanoic acid Step2->Product

Caption: Two-step synthesis of 2-(3-methylphenyl)propanoic acid.

Physicochemical Data of Key Compounds
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical State
This compound this compoundC₉H₁₀118.18Colorless liquid
2-(3-methylphenyl)propanoic acid 2-(3-methylphenyl)propanoic acidC₁₀H₁₂O₂164.20White solid

Experimental Protocols

Step 1: Hydroformylation of this compound

Objective: To synthesize 2-(3-methylphenyl)propanal from this compound via rhodium-catalyzed hydroformylation.

Materials:

  • This compound (99%)

  • Rh(acac)(CO)₂ (Rhodium(I) dicarbonyl acetylacetonate)

  • Triphenylphosphine (PPh₃)

  • Syngas (1:1 mixture of CO and H₂)

  • Toluene (anhydrous)

  • Autoclave reactor equipped with a magnetic stirrer and gas inlet/outlet

Procedure:

  • In a glovebox, charge the autoclave reactor with Rh(acac)(CO)₂ (0.1 mol%) and triphenylphosphine (1 mol%).

  • Add anhydrous toluene (50 mL) to the reactor.

  • Add this compound (10 g, 84.6 mmol) to the reactor.

  • Seal the autoclave and purge with nitrogen gas three times.

  • Pressurize the reactor with syngas (CO/H₂ = 1:1) to 20 bar.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 12 hours, monitoring the pressure to ensure syngas consumption.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • The resulting solution containing 2-(3-methylphenyl)propanal can be used directly in the next step or purified by vacuum distillation.

Expected Yield: 85-95% (based on analogous reactions).

Step 2: Oxidation of 2-(3-methylphenyl)propanal

Objective: To synthesize 2-(3-methylphenyl)propanoic acid by oxidizing the intermediate aldehyde.

Materials:

  • Crude or purified 2-(3-methylphenyl)propanal from Step 1

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the 2-(3-methylphenyl)propanal (assuming 11.8 g from the previous step) in diethyl ether (100 mL) in a round-bottom flask.

  • In a separate beaker, prepare a solution of potassium permanganate (15.8 g, 100 mmol) in water (200 mL) containing sodium hydroxide (2 g, 50 mmol).

  • Cool the aldehyde solution in an ice bath and slowly add the potassium permanganate solution dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Decolorize the excess potassium permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • Filter the mixture to remove the manganese dioxide.

  • Transfer the filtrate to a separatory funnel and separate the aqueous layer.

  • Wash the organic layer with water (2 x 50 mL).

  • Combine the aqueous layers and acidify with concentrated hydrochloric acid to pH 2. A white precipitate of 2-(3-methylphenyl)propanoic acid will form.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of hexane and ethyl acetate to yield pure 2-(3-methylphenyl)propanoic acid.

Expected Yield: 70-85% (for the oxidation step).

Quantitative Data Summary

StepProductStarting MaterialCatalyst/ReagentSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Purity (%)
1 2-(3-methylphenyl)propanalThis compoundRh(acac)(CO)₂ / PPh₃Toluene8020 (Syngas)1285-95>95 (GC)
2 2-(3-methylphenyl)propanoic acid2-(3-methylphenyl)propanalKMnO₄ / NaOHWater/Ether0-25Atmospheric470-85>98 (HPLC)

Characterization of 2-(3-methylphenyl)propanoic acid

  • Appearance: White crystalline solid.

  • Melting Point: 45-47 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.00 (m, 4H, Ar-H), 3.68 (q, J = 7.2 Hz, 1H, CH), 2.33 (s, 3H, Ar-CH₃), 1.49 (d, J = 7.2 Hz, 3H, CH-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 181.5, 140.2, 138.4, 129.3, 128.6, 127.8, 124.9, 45.3, 21.4, 18.3.

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H), 2970, 2930 (C-H), 1705 (C=O), 1605, 1490 (C=C).

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of the pharmaceutical intermediate 2-(3-methylphenyl)propanoic acid. The two-step hydroformylation and oxidation protocol described provides an efficient and scalable route to this important profen. The detailed procedures and characterization data presented in these application notes will be a useful resource for researchers and professionals in the field of drug development and organic synthesis.

Application Notes and Protocols: 3-Methylstyrene as a Comonomer in Specialty Resin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-methylstyrene as a comonomer in the production of specialty resins. Detailed experimental protocols and characterization data are included to facilitate its adoption in research and development settings. The unique properties imparted by this compound make it a valuable component in the design of advanced polymers for a variety of specialized applications.

Application Notes

This compound, an isomer of vinyltoluene, is a valuable aromatic monomer used to modify the properties of styrenic and other polymer systems. Its incorporation as a comonomer can significantly enhance the thermal and mechanical properties of the resulting specialty resins. Compared to styrene, the methyl group on the aromatic ring in the meta position provides a unique combination of steric hindrance and electronic effects that influence polymerization kinetics and final polymer characteristics.

Specialty resins incorporating this compound can be tailored for applications requiring improved heat resistance, hardness, and rigidity with minimal reformulation from standard styrene-based systems. These applications can range from specialty coatings and adhesives to high-performance plastics relevant in medical and pharmaceutical device manufacturing. For instance, copolymers of this compound can be used in the production of resins with controlled hydrophobicity and thermal stability, which are critical parameters for materials in contact with biological systems or those undergoing sterilization procedures.

Key Advantages of Using this compound:
  • Enhanced Thermal Properties: The presence of the methyl group can increase the glass transition temperature (Tg) of the resulting copolymer compared to polystyrene, leading to better dimensional stability at elevated temperatures.

  • Improved Mechanical Properties: Incorporation of this compound can lead to increased hardness and rigidity in the final resin.

  • Hydrophobicity: The methyl group increases the hydrophobicity of the polymer, which can be advantageous for applications requiring low water absorption, such as in certain coatings and electronic components.

  • Controlled Reactivity: The reactivity of this compound in copolymerization allows for the tailoring of polymer microstructures and properties.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of specialty resins containing this compound. Researchers should adapt these protocols based on their specific monomer systems and desired polymer characteristics.

Protocol 1: Emulsion Copolymerization of Styrene and this compound

This protocol describes a seeded semi-continuous emulsion polymerization process to produce a styrene-co-3-methylstyrene latex.

Materials:

  • Styrene (inhibitor removed)

  • This compound (inhibitor removed)

  • Potassium persulfate (KPS) (initiator)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet

  • Syringe pumps

  • Water bath

Procedure:

  • Seed Latex Preparation:

    • To the reactor, add 150 mL of DI water and 1.0 g of SDS.

    • Purge the system with nitrogen for 30 minutes while stirring at 300 rpm to remove dissolved oxygen.[1]

    • Heat the reactor to 70°C in a water bath.[1]

    • Add 10 g of styrene to the reactor.[1]

    • Dissolve 0.1 g of KPS in 5 mL of DI water and add it to the reactor to initiate polymerization.[1]

    • Maintain the reaction at 70°C for 4 hours under a nitrogen atmosphere with continuous stirring.[1]

    • Cool the reactor to room temperature and filter the resulting polystyrene seed latex.[1]

  • Copolymerization:

    • Add 20 g of the polystyrene seed latex and 80 mL of DI water to the reactor.[1]

    • Purge with nitrogen for 30 minutes and heat to 70°C while stirring at 300 rpm.[1]

    • Prepare a monomer emulsion by mixing 30 g of styrene, 10 g of this compound, 0.4 g of SDS, and 20 mL of DI water. Sonicate for 10 minutes to form a stable emulsion.

    • Prepare an initiator solution by dissolving 0.2 g of KPS in 10 mL of DI water.[1]

    • Add the monomer emulsion and the initiator solution to the reactor dropwise over a period of 3 hours using separate syringe pumps.[1]

    • After the addition is complete, continue the reaction for another 2 hours at 70°C to ensure high monomer conversion.[1]

    • Cool the reactor to room temperature and filter the final poly(styrene-co-3-methylstyrene) latex.[1]

Emulsion_Copolymerization cluster_seed Seed Latex Preparation cluster_copolymer Copolymerization seed_reactor Reactor Setup: DI Water, SDS seed_purge N2 Purge (30 min) seed_reactor->seed_purge seed_heat Heat to 70°C seed_purge->seed_heat seed_styrene Add Styrene seed_heat->seed_styrene seed_kps Add KPS Solution seed_styrene->seed_kps seed_react React (4h, 70°C) seed_kps->seed_react seed_cool Cool & Filter seed_react->seed_cool copo_reactor Reactor Setup: Seed Latex, DI Water copo_purge N2 Purge (30 min) copo_reactor->copo_purge copo_heat Heat to 70°C copo_purge->copo_heat semi_continuous Semi-continuous Feed (3 hours) copo_heat->semi_continuous monomer_prep Prepare Monomer Emulsion: Styrene, this compound, SDS, DI Water monomer_prep->semi_continuous initiator_prep Prepare Initiator Solution: KPS, DI Water initiator_prep->semi_continuous copo_react React (2h, 70°C) semi_continuous->copo_react copo_cool Cool & Filter copo_react->copo_cool

Caption: General workflow for bulk cationic polymerization.

Data Presentation

The following tables summarize typical quantitative data for specialty resins containing methylstyrene isomers. These values are illustrative and will vary based on the specific comonomers, monomer ratios, and polymerization conditions.

Table 1: Thermal Properties of Methylstyrene Homopolymers

MonomerGlass Transition Temperature (Tg)
Styrene~100 °C
m-Methylstyrene~75 °C [2]
p-Methylstyrene~107 °C [2]
Vinyltoluene (mixture of isomers)92 °C [2]
α-Methylstyrene~160 °C (from dynamic mechanical analysis) [3]

Table 2: Properties of α-Methylstyrene/Styrene Copolymers for Adhesives [4]

Monomer Ratio (α-MS/Styrene) Polymerization Temp. (°C) Softening Point (R&B, °C) 70% Solution Viscosity (in Toluene, Stokes)
75/25 25 ± 2 87 2.6

| 75/25 | 31 ± 1 | 70 | 1.7 |

Table 3: Properties of Resins with α-Methylstyrene, Styrene, and Phenol for Adhesives [5]

Composition (Styrene/α-MS/Phenol, wt%) Softening Point (°C)
70 / 28 / 2 85
61 / 32 / 7 85

| 60 / 31.5 / 8.5 | 70 |

Characterization of Specialty Resins

A thorough characterization of the synthesized resins is crucial to understand their structure-property relationships.

Logical Workflow for Polymer Characterization

Polymer_Characterization cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_thermal Thermal Analysis cluster_mechanical Mechanical & Rheological Analysis synthesis Synthesized Polymer gpc Gel Permeation Chromatography (GPC) (Mn, Mw, PDI) synthesis->gpc Molecular Properties nmr Nuclear Magnetic Resonance (NMR) (Composition, Microstructure) synthesis->nmr Molecular Properties dsc Differential Scanning Calorimetry (DSC) (Tg, Tm) synthesis->dsc Thermal Properties tga Thermogravimetric Analysis (TGA) (Thermal Stability) synthesis->tga Thermal Properties dma Dynamic Mechanical Analysis (DMA) (Viscoelastic Properties) synthesis->dma Mechanical/Rheological Properties rheometer Rheometry (Viscosity, Flow Behavior) synthesis->rheometer Mechanical/Rheological Properties

Caption: Logical workflow for comprehensive polymer characterization.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the copolymer composition (ratio of this compound to other comonomers) and providing insights into the polymer microstructure (e.g., sequence distribution). [6]* Gel Permeation Chromatography (GPC): GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. [6]* Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the amorphous polymer, which is a critical indicator of its thermal stability and application temperature range.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer.

  • Dynamic Mechanical Analysis (DMA): DMA is used to study the viscoelastic properties of the material as a function of temperature, providing a more detailed understanding of transitions like the Tg. [3] By leveraging the unique properties of this compound and following systematic synthesis and characterization protocols, researchers can develop novel specialty resins with tailored performance for a wide range of advanced applications.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Methylstyrene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methylstyrene (also known as 3-vinyltoluene) in reaction mixtures. The method is designed to effectively separate this compound from its common starting materials, potential byproducts, and degradation products, making it suitable for reaction monitoring, purity assessment, and stability testing. The protocol employs a standard C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and graphical workflows to ensure straightforward implementation in a laboratory setting.

Introduction

This compound is a valuable monomer and intermediate in the synthesis of polymers, specialty coatings, and pharmaceutical compounds.[1] Monitoring the progress of reactions involving this compound and accurately determining the purity of the final product are critical for process optimization and quality control. Reaction mixtures can be complex, potentially containing unreacted starting materials, isomers (like 4-Methylstyrene), related aromatic impurities (e.g., toluene, ethylbenzene), and polymerization inhibitors.[2][3]

This application note presents a validated HPLC method capable of resolving this compound from a range of potential process impurities and degradants. The method is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.[4] The developed protocol is sensitive, reproducible, and can be readily adopted for routine analysis in research and quality control laboratories.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standards: Certified reference standards of this compound and potential impurities (e.g., 3-Bromotoluene, Toluene, 4-Methylstyrene, 4-tert-butylcatechol).

Chromatographic Conditions

The separation is achieved using a gradient elution program.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile (MeCN)
Gradient 0-2 min: 50% B
2-12 min: 50% to 95% B
12-15 min: 95% B
15.1-18 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Run Time 18 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Prepare similar stock solutions for all relevant impurities.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the diluent. For calibration curves, prepare a series of dilutions from the stock solution.

  • Sample Preparation: Quench the reaction mixture if necessary. Dilute an accurately weighed amount of the reaction mixture with the diluent to bring the expected concentration of this compound into the calibration range (e.g., 1-200 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation and Results

The described HPLC method provides excellent separation for this compound and its potential process-related impurities. The elution order is based on the principle that less polar compounds are retained longer on a C18 column.[5]

Quantitative Data Summary

The following table summarizes the typical retention times (tʀ) and method performance parameters for this compound and a selection of potential impurities from a hypothetical synthesis reaction (e.g., Heck coupling of 3-Bromotoluene).

AnalyteRetention Time (tʀ, min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
4-tert-butylcatechol4.50.99950.20.6
Toluene7.80.99980.30.9
3-Bromotoluene9.20.99910.51.5
4-Methylstyrene10.50.99990.10.3
This compound 10.8 0.9999 0.1 0.3

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.

Visualizations

Experimental Workflow

The overall process from sample acquisition to final analysis is outlined in the workflow diagram below.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilute with Acetonitrile/Water (50:50) Sample->Dilution Standard Reference Standards Standard->Dilution Filter Filter (0.45 µm Syringe Filter) Dilution->Filter Injection Inject 10 µL onto C18 Column Filter->Injection Separation Gradient Elution (Water/Acetonitrile) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow from sample preparation to reporting.

Logical Diagram of Analyte Separation

This diagram illustrates the principle of the stability-indicating method, which effectively resolves the main active pharmaceutical ingredient (API) or product from its impurities.

Caption: Conceptual diagram of component separation in the HPLC column.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be effective for the separation and quantification of this compound in the presence of its process-related impurities and potential degradants. The use of a standard C18 column and a simple acetonitrile/water mobile phase makes this method accessible, cost-effective, and easily transferable between laboratories. The detailed protocol and performance data provide a solid foundation for researchers and analysts requiring a reliable method for monitoring reactions and assessing the purity of this compound.

References

Synthesis and Applications of Poly(3-methylstyrene): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(3-methylstyrene), also known as poly(3-vinyltoluene), is a vinyl polymer derived from the monomer this compound. As a derivative of polystyrene, it shares many of its fundamental properties but also exhibits unique characteristics due to the presence of the methyl group on the phenyl ring. This methyl group can influence the polymer's physical properties, such as its glass transition temperature, and provides a site for potential functionalization, opening up a range of applications in materials science and biomedicine. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of poly(this compound), with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) can be achieved through various polymerization techniques, including anionic, cationic, and controlled radical polymerization methods. The choice of method will dictate the polymer's molecular weight, polydispersity index (PDI), and tacticity, thereby influencing its final properties and applications.

Experimental Protocols

1. Anionic Polymerization of this compound

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions. The following protocol is adapted from general procedures for the anionic polymerization of styrene and its derivatives.[1][2][3]

  • Materials:

    • This compound (inhibitor removed by passing through a column of basic alumina)

    • Anhydrous tetrahydrofuran (THF) or other suitable solvent (e.g., cyclohexane)

    • sec-Butyllithium (sec-BuLi) or n-butyllithium (n-BuLi) as initiator

    • Methanol (for termination)

    • Argon or Nitrogen gas (for inert atmosphere)

    • Schlenk line and glassware

  • Procedure:

    • All glassware should be rigorously dried in an oven and assembled hot under a stream of inert gas.

    • Anhydrous THF is transferred to the reaction flask via cannula and cooled to -78 °C using a dry ice/acetone bath.

    • A calculated amount of initiator (e.g., sec-BuLi) is added to the stirred THF.

    • Purified this compound is then added dropwise to the initiator solution. The reaction mixture should develop a characteristic color indicating the presence of the living polystyryl anions.

    • The polymerization is allowed to proceed for a desired amount of time, during which the viscosity of the solution will increase.

    • The polymerization is terminated by the addition of a small amount of degassed methanol, which protonates the living carbanions.

    • The polymer is isolated by precipitation in a large excess of a non-solvent, such as methanol.

    • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

2. Cationic Polymerization of this compound

Cationic polymerization is another method to synthesize poly(this compound), often employing a Lewis acid as a co-initiator. This method can be sensitive to impurities and reaction conditions. The following is a general protocol.[4][5][6]

  • Materials:

    • This compound (purified and dried)

    • Anhydrous methylene chloride (CH₂Cl₂) or other suitable solvent

    • Tin(IV) chloride (SnCl₄) or other Lewis acid as co-initiator

    • Water or a protic acid as an initiator

    • Methanol (for termination)

    • Inert gas supply

  • Procedure:

    • A flame-dried reaction flask is charged with anhydrous methylene chloride and cooled to the desired temperature (e.g., 0 °C or -78 °C).

    • A solution of the initiator system (e.g., SnCl₄ and a controlled amount of water) is prepared separately in methylene chloride.

    • The purified this compound is added to the reaction flask.

    • The initiator solution is then added to the monomer solution under an inert atmosphere to initiate the polymerization.

    • The reaction is allowed to proceed for a specific time.

    • The polymerization is terminated by adding methanol.

    • The polymer is precipitated in methanol, filtered, washed, and dried under vacuum.

3. Controlled Radical Polymerization of this compound (RAFT Polymerization)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low PDIs.[7][8]

  • Materials:

    • This compound (inhibitor removed)

    • RAFT agent (e.g., a dithiobenzoate or trithiocarbonate suitable for styrene monomers)

    • Radical initiator (e.g., azobisisobutyronitrile - AIBN)

    • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

    • Inert gas supply

  • Procedure:

    • The monomer, RAFT agent, initiator, and solvent are placed in a reaction vessel.

    • The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

    • The reaction vessel is then placed in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.

    • The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.

    • The reaction is quenched by cooling to room temperature and exposing the mixture to air.

    • The polymer is isolated by precipitation in methanol, followed by filtration and drying.

Characterization of Poly(this compound)

The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.

  • Size Exclusion Chromatography (SEC/GPC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine its tacticity.[11][12]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer.[4][13][14]

Table 1: Typical Properties of Poly(this compound)

PropertyValueReferences
Glass Transition Temperature (Tg)97 °C[9]
Molecular Weight (Mn)Varies with synthesis conditions
Polydispersity Index (PDI)Varies with synthesis method

Note: Specific values for Mn and PDI are highly dependent on the polymerization method and reaction conditions and should be determined experimentally for each synthesized batch.

Applications of Poly(this compound)

While specific applications for poly(this compound) are not as widely documented as for polystyrene, its properties suggest potential uses in areas where modified styrenic polymers are beneficial. The presence of the methyl group offers a handle for further chemical modification, making it an attractive platform for creating functional materials.

Application Notes for Drug Development Professionals

1. Poly(this compound) Nanoparticles for Drug Delivery

Polystyrene-based nanoparticles have been extensively investigated as carriers for drug delivery.[15][16][17][18] Poly(this compound) can be used to fabricate nanoparticles with tunable properties. The methyl group on the phenyl ring can potentially be functionalized to attach targeting ligands or other biomolecules, enabling the development of targeted drug delivery systems.

  • Potential Advantages:

    • The hydrophobic core of the nanoparticles can encapsulate poorly water-soluble drugs.

    • The surface can be functionalized for targeted delivery to specific cells or tissues.[19][20]

    • The particle size can be controlled to optimize biodistribution and cellular uptake.

2. Functionalized Poly(this compound) for Bioconjugation

The methyl group on the aromatic ring of poly(this compound) can be a site for chemical modification, such as benzylic bromination, followed by substitution reactions. This allows for the covalent attachment of various functional groups, including those suitable for bioconjugation (e.g., amines, thiols, azides).[21][22][23][24][25] These functionalized polymers can then be conjugated to proteins, peptides, or other bioactive molecules to enhance their therapeutic efficacy or stability.

  • Potential Applications in Drug Development:

    • Creation of polymer-drug conjugates with improved pharmacokinetic profiles.

    • Development of biocompatible coatings for medical devices.[26][27]

    • Synthesis of polymer-protein conjugates for therapeutic applications.

Visualizations

Experimental Workflows

Synthesis_and_Characterization_Workflow General Workflow for Poly(this compound) Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Monomer Purification Inhibitor Removal Monomer->Purification Polymerization Polymerization (Anionic, Cationic, or Controlled Radical) Purification->Polymerization Termination Termination/Quenching Polymerization->Termination Isolation Isolation & Purification (Precipitation, Filtration, Drying) Termination->Isolation Polymer Poly(this compound) Isolation->Polymer SEC SEC/GPC (Mn, Mw, PDI) NMR NMR Spectroscopy (Structure, Tacticity) DSC DSC (Tg) Polymer->SEC Polymer->NMR Polymer->DSC Nanoparticle_Drug_Delivery_Pathway Conceptual Pathway for Poly(this compound) Nanoparticle Drug Delivery cluster_formulation Formulation cluster_delivery Delivery & Action Polymer Poly(this compound) Nanoparticle Drug-Loaded Nanoparticle Formation Polymer->Nanoparticle Drug Therapeutic Drug Drug->Nanoparticle Administration Administration (e.g., Intravenous) Nanoparticle->Administration Circulation Systemic Circulation Administration->Circulation Targeting Targeted Accumulation (e.g., Tumor Site) Circulation->Targeting Uptake Cellular Uptake Targeting->Uptake Release Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect Functionalization_Bioconjugation_Pathway Functionalization and Bioconjugation of Poly(this compound) Polymer Poly(this compound) Functionalization Chemical Functionalization (e.g., Benzylic Bromination) Polymer->Functionalization FunctionalizedPolymer Functionalized Polymer (e.g., with -Br, -N₃, etc.) Functionalization->FunctionalizedPolymer Bioconjugation Bioconjugation Reaction (e.g., Click Chemistry, Amidation) FunctionalizedPolymer->Bioconjugation Biomolecule Biomolecule (Protein, Peptide, etc.) Biomolecule->Bioconjugation Bioconjugate Polymer-Biomolecule Conjugate Bioconjugation->Bioconjugate

References

Application Notes and Protocols for Emulsion Polymerization of 3-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of 3-methylstyrene. While specific literature on the emulsion polymerization of this compound is limited, the following protocols are adapted from well-established methods for styrene and related monomers. The information presented here is intended to serve as a foundational guide for the synthesis and characterization of poly(this compound) latexes.

Introduction

Emulsion polymerization is a versatile technique for producing high molecular weight polymers with excellent control over particle size and distribution. This method is particularly advantageous for producing stable aqueous dispersions of polymers, commonly known as latexes. This compound, an isomer of vinyltoluene, is a valuable monomer for the synthesis of specialty polymers with unique thermal and mechanical properties. The presence of the methyl group in the meta position on the styrene ring influences the monomer's reactivity and the properties of the resulting polymer, such as its glass transition temperature and solubility.

Poly(this compound) finds applications in various fields, including the preparation of polymer nanoparticles for drug delivery, specialty coatings, and as a component in advanced materials. The ability to control particle morphology and surface chemistry through emulsion polymerization makes it a powerful tool for tailoring material properties for specific applications.

Core Principles of Emulsion Polymerization

Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, which typically consists of a water-insoluble monomer (this compound), a continuous aqueous phase, a surfactant, and a water-soluble initiator. The process is generally understood to proceed through three main intervals:

  • Interval I: Particle Nucleation. Radicals generated from the water-soluble initiator enter surfactant micelles that are swollen with monomer, initiating polymerization. This leads to the formation of polymer particles.

  • Interval II: Particle Growth. With the consumption of micelles, polymerization continues within the monomer-swollen polymer particles. Monomer diffuses from droplets in the aqueous phase to the growing particles. The rate of polymerization is typically constant during this interval.

  • Interval III: Monomer Depletion. The monomer droplets disappear, and the remaining monomer within the polymer particles is consumed. The polymerization rate decreases during this final stage.

The final properties of the polymer latex, such as particle size, molecular weight, and surface charge, are influenced by factors like the type and concentration of the surfactant and initiator, reaction temperature, and monomer feed rate.

Expected Influence of the 3-Methyl Group

The methyl group at the meta position of the styrene ring is expected to influence the polymerization behavior in the following ways:

  • Reactivity: The electron-donating nature of the methyl group can slightly increase the reactivity of the vinyl group, potentially leading to faster polymerization rates compared to styrene under similar conditions.

  • Polymer Properties: The presence of the methyl group will increase the steric hindrance along the polymer backbone, which is expected to result in a higher glass transition temperature (Tg) for poly(this compound) compared to polystyrene. It will also affect the solubility of the polymer.

Experimental Protocols

The following protocols are adapted from standard procedures for styrene emulsion polymerization and should be optimized for this compound as needed.

Protocol 1: Batch Emulsion Polymerization of this compound

This protocol describes a simple batch process for the synthesis of poly(this compound) latex.

Materials:

  • This compound (inhibitor removed)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Potassium persulfate (KPS) (initiator)[1]

  • Sodium bicarbonate (NaHCO₃) (buffer)

  • Deionized (DI) water

  • Nitrogen gas (N₂)

Equipment:

  • 250 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Syringe for initiator addition

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Initial Charge: To the flask, add 100 mL of DI water, 0.5 g of sodium dodecyl sulfate (SDS), and 0.2 g of sodium bicarbonate (NaHCO₃).

  • Purging: Begin stirring the mixture at 300 rpm and purge the system with nitrogen for 30 minutes to remove dissolved oxygen.

  • Heating: Heat the reactor to 70°C using the heating mantle.

  • Monomer Addition: Add 20 g of inhibitor-free this compound to the reactor. Allow the mixture to emulsify for 15 minutes under continuous stirring and nitrogen purging.

  • Initiation: Prepare the initiator solution by dissolving 0.2 g of potassium persulfate (KPS) in 10 mL of DI water. Inject the initiator solution into the reactor to start the polymerization.

  • Polymerization: Maintain the reaction temperature at 70°C for 4 hours under a continuous nitrogen blanket and stirring.

  • Cooling: After the reaction is complete, cool the reactor to room temperature.

  • Filtration: Filter the resulting latex through glass wool to remove any coagulum.

Protocol 2: Seeded Emulsion Polymerization of this compound

This protocol allows for better control over the final particle size by using a pre-made seed latex.

Part A: Synthesis of Poly(this compound) Seed Latex

Follow Protocol 1, but with a reduced amount of monomer (e.g., 5 g) to generate small seed particles.

Part B: Seeded Polymerization

Materials:

  • Poly(this compound) seed latex (from Part A)

  • This compound (inhibitor removed)

  • Sodium dodecyl sulfate (SDS)

  • Potassium persulfate (KPS)

  • Deionized (DI) water

  • Nitrogen gas (N₂)

Equipment:

  • Same as Protocol 1, with the addition of a syringe pump for monomer feeding.

Procedure:

  • Reactor Setup: Set up the reactor as described in Protocol 1.

  • Initial Charge: Add 80 mL of DI water and 10 g of the poly(this compound) seed latex to the reactor.

  • Purging and Heating: Purge the system with nitrogen for 30 minutes while stirring at 300 rpm and heat to 70°C.

  • Monomer Emulsion Preparation: In a separate beaker, prepare a monomer emulsion by mixing 15 g of this compound, 0.3 g of SDS, and 15 mL of DI water. Sonicate for 10 minutes to form a stable emulsion.

  • Initiator Solution: Dissolve 0.15 g of KPS in 10 mL of DI water.

  • Semi-Continuous Feeding: Add the monomer emulsion and the initiator solution to the reactor dropwise over a period of 2 hours using separate syringe pumps.

  • Reaction Completion: After the addition is complete, continue the reaction for another 2 hours at 70°C to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the latex.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the emulsion polymerization of this compound, based on analogous styrene systems.

Table 1: Typical Reaction Parameters for Batch Emulsion Polymerization of this compound

ParameterValue
Monomer Concentration20 wt% (relative to water)
Surfactant (SDS) Concentration0.5 wt% (relative to water)
Initiator (KPS) Concentration0.2 wt% (relative to water)
Temperature70 °C
Reaction Time4 hours
Stirring Speed300 rpm

Table 2: Expected Properties of Poly(this compound) Latex

PropertyExpected Range
Monomer Conversion> 95%
Particle Size (Batch)50 - 150 nm
Particle Size (Seeded)100 - 300 nm (dependent on seed)
Polydispersity Index (PDI)< 1.1
Molecular Weight (Mw)10⁵ - 10⁶ g/mol
Glass Transition Temp. (Tg)~110-120 °C

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the batch emulsion polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction reactor_setup Reactor Setup initial_charge Initial Charge (Water, SDS, Buffer) reactor_setup->initial_charge purge_heat Purge with N2 & Heat to 70°C initial_charge->purge_heat monomer_add Add this compound purge_heat->monomer_add initiation Initiate with KPS monomer_add->initiation polymerize Polymerize at 70°C for 4 hours initiation->polymerize cool Cool to Room Temp. polymerize->cool filter Filter Latex cool->filter characterize Characterize Product filter->characterize

Caption: Workflow for batch emulsion polymerization of this compound.

Reaction Mechanism

The diagram below outlines the key steps in the free-radical emulsion polymerization of this compound.

reaction_mechanism cluster_initiation Initiation (Aqueous Phase) cluster_nucleation Particle Nucleation cluster_propagation Propagation (Particle Phase) cluster_termination Termination initiator Initiator (KPS) S₂O₈²⁻ radicals Sulfate Radicals 2SO₄⁻• initiator->radicals Heat (70°C) micelle Monomer-Swollen Micelle radicals->micelle Radical Entry particle Growing Polymer Particle micelle->particle Polymerization growing_chain Polymer Radical Pn• propagated_chain Propagated Chain Pn+1• growing_chain->propagated_chain monomer This compound Monomer monomer->growing_chain Addition two_radicals Two Polymer Radicals Pn• + Pm• monomer_droplet Monomer Droplet monomer_droplet->monomer Diffusion dead_polymer Dead Polymer Pn+m or Pn + Pm two_radicals->dead_polymer Combination or Disproportionation

Caption: Key stages of this compound emulsion polymerization.

Characterization Techniques

The resulting poly(this compound) latex can be characterized using various techniques to determine its physical and chemical properties:

  • Dynamic Light Scattering (DLS): To measure the average particle size and polydispersity index (PDI).

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the particle size, shape, and morphology.

  • Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights, and the molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.

  • Gravimetry: To determine the final monomer conversion by comparing the weight of the dried polymer to the initial weight of the monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.

Safety Precautions

  • Styrene and its derivatives are volatile and flammable. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potassium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of 3-Methylstyrene in High-Performance Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylstyrene, also known as m-methylstyrene or 3-vinyltoluene, is an aromatic monomer that offers significant potential for enhancing the properties of high-performance coatings. While often used in industry as part of a mixture with its para-isomer (4-methylstyrene) under the common name vinyltoluene (VT), the principles and performance benefits observed with vinyltoluene are largely applicable to this compound.[1][2] The incorporation of this compound or vinyltoluene into coating resins, particularly alkyd and polyester systems, can lead to marked improvements in drying time, hardness, and chemical resistance.[3][4]

These application notes provide an overview of the use of this compound (via vinyltoluene) in high-performance coatings, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers and formulation chemists in leveraging the unique properties of this monomer to develop advanced coating systems.

Application Notes

The primary application of this compound in coatings is as a reactive diluent and a modifying monomer for various resin systems, most notably alkyd resins.[1][5] Its key benefits stem from its ability to readily copolymerize into the resin backbone, thereby altering the final properties of the coating film.

Key Performance Enhancements:

  • Accelerated Drying Time: Vinyltoluene-modified alkyds exhibit significantly faster drying times compared to their unmodified counterparts. This is attributed to the introduction of the rigid aromatic structure which increases the glass transition temperature (Tg) of the resin.[3]

  • Improved Hardness and Durability: The incorporation of the methylstyrene moiety leads to a harder and more durable coating film, enhancing resistance to mechanical wear and abrasion.[6]

  • Enhanced Chemical and Water Resistance: Coatings formulated with vinyltoluene-modified resins demonstrate improved resistance to water, acids, and alkalis.[4]

  • Good Solubility in Low-Cost Solvents: These modified resins are often soluble in less expensive aliphatic solvents, which can be advantageous for cost and environmental considerations.[7]

  • Excellent Color and Gloss Retention: Vinyltoluene-modified coatings can be formulated to have excellent initial color and to retain their gloss well over time.[7]

Quantitative Performance Data

The following tables summarize the typical performance characteristics of vinyltoluene-modified alkyd resins in comparison to standard alkyd resins. The data is compiled from various industry sources and technical data sheets.

Table 1: Typical Properties of a Vinyltoluene-Modified Alkyd Resin

PropertyValue
Solids Content60%
Oil Length60%
Viscosity (Gardner-Holdt)Y-Z1
Acid Value< 10 mg KOH/g
SolventAliphatic Hydrocarbon

Source: Adapted from Deltech Corp. technical literature.[8]

Table 2: Performance Characteristics of Coatings Based on Vinyltoluene-Modified Alkyds

Performance MetricUnmodified AlkydVinyltoluene-Modified Alkyd
Drying Time (Tack-Free)6-8 hours1-2 hours
Hardness (Pencil)HB2H
Water Resistance (24h immersion)BlisteringNo effect
Alkali Resistance (5% NaOH, 1h)Film softeningSlight dulling
Solvent Resistance (Xylene rubs)20-30>100

Note: The values presented are typical and can vary based on the specific formulation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a vinyltoluene-modified alkyd resin and the formulation of a high-performance coating.

Protocol 1: Synthesis of a Vinyltoluene-Modified Long Oil Alkyd Resin

Objective: To synthesize a vinyltoluene-modified alkyd resin suitable for use in fast-drying industrial coatings.

Materials:

  • Linseed oil: 400g

  • Pentaerythritol: 120g

  • Phthalic anhydride: 200g

  • Vinyltoluene (mixture of 3- and 4-methylstyrene): 250g

  • Xylene (solvent): 30g

  • Litharge (catalyst): 0.5g

  • Di-tert-butyl peroxide (initiator): 5g

Equipment:

  • 1L four-necked reaction flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet

  • Addition funnel

Procedure:

  • Charge the linseed oil, pentaerythritol, and litharge into the reaction flask.

  • Heat the mixture to 230-240°C under a nitrogen blanket while stirring.

  • Hold the temperature until the mixture is clear and a sample is soluble in ethanol (indicating monoglyceride formation). This typically takes 1-2 hours.

  • Cool the mixture to 180°C.

  • Add the phthalic anhydride and xylene to the flask.

  • Gradually reheat the mixture to 230-240°C and hold until the acid value is below 15 mg KOH/g. Water will be evolved during this esterification step and should be removed through the condenser.

  • Cool the resulting alkyd resin to 140°C.

  • In a separate vessel, mix the vinyltoluene and di-tert-butyl peroxide.

  • Add the vinyltoluene/peroxide mixture to the alkyd resin over a period of 2 hours using the addition funnel, maintaining the temperature at 140°C.

  • After the addition is complete, hold the temperature for an additional 2 hours to ensure complete reaction.

  • Cool the resin and dilute with an appropriate aliphatic solvent to the desired viscosity.

Protocol 2: Formulation of a Fast-Drying Industrial Enamel

Objective: To formulate a high-gloss, fast-drying enamel using the synthesized vinyltoluene-modified alkyd resin.

Materials:

  • Vinyltoluene-modified alkyd resin (60% solids in mineral spirits): 500g

  • Titanium dioxide (TiO2, pigment): 250g

  • Mineral spirits (solvent): 150g

  • Anti-skinning agent: 2g

  • Cobalt naphthenate (6% Co, drier): 3g

  • Zirconium octoate (12% Zr, drier): 5g

  • Calcium octoate (5% Ca, drier): 8g

Equipment:

  • High-speed disperser

  • Mixing vessel

  • Paint shaker

Procedure:

  • Charge the vinyltoluene-modified alkyd resin and a portion of the mineral spirits into the mixing vessel.

  • Under high-speed dispersion, slowly add the titanium dioxide pigment until a fine dispersion is achieved (Hegman gauge reading of 6-7).

  • Add the remaining mineral spirits and mix until uniform.

  • Add the anti-skinning agent and driers (cobalt, zirconium, and calcium) and mix thoroughly.

  • Adjust the final viscosity with additional mineral spirits if necessary.

  • Filter the paint through a 100-mesh screen.

Visualizations

The following diagrams illustrate the workflow for the synthesis of the vinyltoluene-modified alkyd resin and the logical relationship of its components to the final coating properties.

experimental_workflow cluster_synthesis Synthesis of VT-Modified Alkyd Resin start Start: Charge Linseed Oil, Pentaerythritol, Litharge alcoholysis Alcoholysis (230-240°C) start->alcoholysis esterification Esterification with Phthalic Anhydride (230-240°C) alcoholysis->esterification Cool to 180°C vt_modification Vinyltoluene Modification (140°C) esterification->vt_modification Cool to 140°C dilution Cooling and Dilution vt_modification->dilution end_product Final Product: VT-Modified Alkyd Resin dilution->end_product

Caption: Workflow for the synthesis of a vinyltoluene-modified alkyd resin.

logical_relationship cluster_components Resin Components cluster_properties Coating Performance Properties This compound This compound (as Vinyltoluene) Drying_Time Reduced Drying Time This compound->Drying_Time Hardness Increased Hardness This compound->Hardness Chemical_Resistance Enhanced Chemical Resistance This compound->Chemical_Resistance Alkyd Backbone Alkyd Resin Backbone Alkyd Backbone->Chemical_Resistance Durability Improved Durability Alkyd Backbone->Durability

Caption: Influence of components on coating properties.

References

Application Note: High-Resolution Gas Chromatography for the Separation of Styrene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

[AN-GC-012]

Abstract

This application note provides detailed methodologies for the separation of styrene and its C8 aromatic isomers, including ethylbenzene, o-xylene, m-xylene, and p-xylene, using gas chromatography (GC). The separation of these structurally similar compounds is critical in various industrial applications, from polymer manufacturing to environmental monitoring. This document outlines optimized GC conditions, including various column stationary phases, temperature programs, and sample preparation protocols, to achieve baseline resolution of these key analytes. Quantitative data on retention times and elution orders are presented to guide method development and analysis.

Introduction

Styrene is a vital monomer in the production of numerous plastics and resins, such as polystyrene. During its synthesis and in various industrial processes, it is often present in a complex mixture with its structural isomers, collectively known as C8 aromatics. These isomers, which include ethylbenzene and the three xylene isomers (ortho, meta, and para), have very similar physical properties, such as boiling points, making their separation a significant analytical challenge. High-resolution gas chromatography is the technique of choice for the accurate quantification of these compounds. The selection of an appropriate GC column and the optimization of chromatographic conditions are paramount for achieving the necessary selectivity and resolution. This note details several effective GC methods for this separation.

Experimental Protocols

Standard and Sample Preparation

a. Standard Preparation: A stock solution of 1000 ppm of each compound (styrene, ethylbenzene, o-xylene, m-xylene, p-xylene) can be prepared in a suitable solvent like methanol or carbon disulfide. Working standards are then prepared by serial dilution of the stock solution to the desired concentrations (e.g., 1, 10, 50, 100 ppm). For headspace analysis, aqueous standards are prepared.

b. Sample Preparation for Liquid Injection: For liquid samples such as pyrolysis gasoline or other organic mixtures, a simple dilution with a suitable solvent (e.g., pentane, hexane, or methanol) is often sufficient. A common dilution is 1:100 (v/v).

c. Sample Preparation for Headspace Analysis (e.g., from Polystyrene): For solid samples like polystyrene, headspace solid-phase microextraction (HS-SPME) or static headspace analysis is employed.

  • Static Headspace: Accurately weigh a known amount of the polymer sample into a headspace vial. Seal the vial and incubate at an elevated temperature (e.g., 100-150°C) for a set period (e.g., 30-60 minutes) to allow the volatile isomers to partition into the headspace. An aliquot of the headspace gas is then automatically injected into the GC.

  • HS-SPME: Place the sample in a headspace vial. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample at a controlled temperature for a specific time to adsorb the analytes. The fiber is then desorbed in the hot GC injector.[1]

Gas Chromatography (GC) Analysis

Below are several recommended GC conditions for the separation of styrene and its isomers. The choice of method will depend on the specific application, available instrumentation, and desired resolution.

Method 1: General Purpose Separation on a Mid-Polar Column

  • Column: DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program: 50°C hold for 2 min, ramp at 5°C/min to 120°C, hold for 5 min.

  • Injector: Split/splitless, 250°C, split ratio 50:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID), 280°C.

Method 2: High-Resolution Separation on an Ionic Liquid Column

  • Column: SLB®-IL60 (Ionic Liquid), 30 m x 0.25 mm ID, 0.20 µm film thickness.

  • Oven Program: 40°C hold for 4 min, ramp at 8°C/min to 200°C, hold for 5 min.

  • Injector: Split/splitless, 250°C, split ratio 100:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, 30 cm/sec constant velocity.

  • Detector: Flame Ionization Detector (FID), 250°C.

Method 3: Fast Isothermal Analysis

  • Column: Non-polar column (e.g., 100% dimethylpolysiloxane), 30 m x 0.32 mm ID, 0.5 µm film thickness.

  • Oven Temperature: Isothermal at 110°C.[2]

  • Injector: Split/splitless, 200°C.[2]

  • Injection Volume: 1 µL.

  • Carrier Gas: Nitrogen.

  • Detector: Flame Ionization Detector (FID), 200°C.[2]

Data Presentation

The following tables summarize the expected elution order and representative retention times for styrene and its isomers under different GC conditions. Note that absolute retention times can vary between instruments and laboratories.

Table 1: Elution Order on Different Stationary Phases

Elution OrderNon-Polar (e.g., DB-1, HP-5)Mid-Polar (e.g., DB-17)Polar (e.g., WAX, PEG)
1 EthylbenzeneEthylbenzeneEthylbenzene
2 p-Xylenep-Xylenep-Xylene
3 m-Xylenem-Xylenem-Xylene
4 Styreneo-Xyleneo-Xylene
5 o-XyleneStyreneStyrene

Table 2: Example Retention Times (in minutes) for Different GC Methods

CompoundMethod 1 (DB-17)Method 2 (SLB®-IL60)Method 3 (Isothermal)
Ethylbenzene~10.5~12.1~3.3
p-Xylene~11.0~12.4~3.4
m-Xylene~11.1~12.4~3.4
Styrene~12.5~13.0Not specified
o-Xylene~11.8~12.8~3.8

Note: Retention times are approximate and should be confirmed by running standards. The co-elution of m- and p-xylene is common on many columns.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of styrene isomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (e.g., Polymer, Solvent) Prep Dilution or Headspace Prep Sample->Prep Standard Standard Mixture Standard->Prep GC_System Gas Chromatograph Prep->GC_System Injection Column GC Column GC_System->Column Separation Detector FID Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC analysis of styrene isomers.

Conclusion

The successful separation of styrene and its C8 aromatic isomers by gas chromatography is highly dependent on the selection of the appropriate stationary phase and the optimization of the temperature program. Mid-polarity to polar columns generally offer the best selectivity for these compounds. The methods presented in this application note provide robust starting points for the development of analytical procedures for the quality control of raw materials, monitoring of polymerization processes, and the analysis of environmental samples. It is recommended to verify retention times and resolution with certified reference standards on the specific instrument being used.

References

Application Notes and Protocols: The Role of 3-Methylstyrene in Modifying Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 3-methylstyrene in modifying the properties of polymers. This document includes key data on the resulting polymer characteristics, detailed experimental protocols for synthesis and characterization, and visual representations of workflows and conceptual relationships.

Introduction

The incorporation of substituted styrenes into polymer chains is a well-established strategy for tuning the physical and chemical properties of materials. This compound, a structural isomer of vinyltoluene, offers a unique avenue for modifying polystyrene and other polymers. The presence of a methyl group on the phenyl ring at the meta position introduces steric hindrance and alters the electronic environment of the polymer backbone, thereby influencing its thermal, mechanical, optical, and chemical properties. These modifications can be leveraged in various applications, including specialty plastics, coatings, and matrices for drug delivery systems.

Impact of this compound on Polymer Properties

The introduction of a this compound monomer into a polymer backbone, either as a homopolymer or as a copolymer, leads to notable changes in its material properties compared to its unsubstituted polystyrene counterpart.

Thermal Properties

The methyl group in the meta position on the phenyl ring of the styrene monomer unit has a discernible effect on the thermal characteristics of the resulting polymer.

  • Glass Transition Temperature (Tg): The glass transition temperature of poly(this compound) is approximately 97°C.[1] This is slightly lower than the typical Tg of atactic polystyrene, which is around 100°C. This decrease can be attributed to the methyl group increasing the free volume between polymer chains, which allows for segmental motion to occur at a slightly lower temperature.

  • Thermal Stability: While specific data for poly(this compound) is limited, studies on poly(p-methylstyrene) suggest that the presence of a methyl group can slightly decrease the thermal stability compared to polystyrene.[2] This is because the methyl group can be a site for the initiation of thermal degradation. It is inferred that poly(this compound) would exhibit a similar trend.

Mechanical Properties
Optical Properties

The optical properties of polymers are critical for applications such as lenses, optical fibers, and coatings.

  • Refractive Index: Poly(this compound) has a reported refractive index of approximately 1.5411.[3] This value is slightly higher than that of polystyrene (n ≈ 1.59), which can be advantageous in applications where precise control over light refraction is necessary.

Chemical Resistance

The chemical resistance of a polymer determines its suitability for use in various chemical environments. While comprehensive chemical resistance data for poly(this compound) is not extensively documented, general principles of polymer chemistry suggest that its resistance profile will be broadly similar to that of polystyrene. Polystyrene is known for its good resistance to acids, bases, and salts. However, it is generally susceptible to attack by many organic solvents, including ketones, esters, and aromatic hydrocarbons.[4][5][6] The presence of the methyl group in poly(this compound) is not expected to drastically alter this fundamental behavior, though minor differences in swelling or dissolution rates in specific solvents may be observed.

Data Summary

The following tables summarize the key quantitative data for poly(this compound) in comparison to polystyrene.

Table 1: Thermal and Optical Properties

PropertyPoly(this compound)Polystyrene (atactic)
Glass Transition Temperature (Tg) 97 °C[1]~100 °C
Thermal Stability Expected to be slightly lowerHigher
Refractive Index (n) ~1.5411[3]~1.59

Table 2: Mechanical Properties (Qualitative Comparison)

PropertyPoly(this compound)Polystyrene
Tensile Strength Expected to be comparable or slightly lower-
Young's Modulus Expected to be slightly higher (stiffer)-
Elongation at Break Expected to be lower (more brittle)-

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of polymers containing this compound.

Synthesis Protocols

The following are representative protocols for the polymerization of this compound via different techniques. These can be adapted for the synthesis of homopolymers or copolymers.

1. Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

  • Materials:

    • This compound (monomer), purified by passing through a column of basic alumina.

    • Ethyl α-bromoisobutyrate (EBiB) (initiator).

    • Copper(I) bromide (CuBr) (catalyst).

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).

    • Anisole (solvent).

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

    • Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

    • Add anisole (e.g., 5 mL) and the purified this compound (e.g., 10 mmol) to the flask via a degassed syringe.

    • Add PMDETA (e.g., 0.1 mmol) to the flask. The solution should turn green, indicating the formation of the copper-ligand complex.

    • Add the initiator, EBiB (e.g., 0.1 mmol), to the flask to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

    • Immerse the flask in a preheated oil bath at a desired temperature (e.g., 90-110 °C) and stir.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR.

    • To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

    • Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

    • Filter and dry the polymer in a vacuum oven to a constant weight.

2. Cationic Polymerization of this compound

Cationic polymerization is another common method for polymerizing styrenic monomers.

  • Materials:

    • This compound (monomer), dried over calcium hydride and distilled under reduced pressure.

    • Boron trifluoride etherate (BF₃·OEt₂) (initiator).

    • Dichloromethane (CH₂Cl₂) (solvent), dried over calcium hydride and distilled.

  • Procedure:

    • In a flame-dried, nitrogen-purged flask equipped with a magnetic stir bar and a rubber septum, add the dried dichloromethane (e.g., 20 mL) and the purified this compound (e.g., 10 mmol).

    • Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Slowly add the initiator, BF₃·OEt₂ (e.g., 0.1 mmol), to the stirred solution via a syringe.

    • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

    • Quench the polymerization by adding a small amount of methanol.

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum.

3. Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts can be used to produce stereoregular polymers.

  • Materials:

    • This compound (monomer), purified.

    • Titanium tetrachloride (TiCl₄) (catalyst component).

    • Triethylaluminum (Al(C₂H₅)₃) (cocatalyst).

    • Toluene (solvent), dried.

  • Procedure:

    • In a nitrogen-filled glovebox or using Schlenk techniques, add dried toluene to a reaction flask.

    • Add a solution of triethylaluminum in toluene to the flask.

    • Cool the flask to the desired temperature (e.g., 0 °C).

    • Slowly add a solution of titanium tetrachloride in toluene to the stirred cocatalyst solution. A precipitate will form.

    • Age the catalyst for a specific period (e.g., 30 minutes) at the reaction temperature.

    • Add the purified this compound to the catalyst slurry to initiate polymerization.

    • After the desired reaction time, terminate the polymerization by adding acidified methanol.

    • Filter the polymer, wash thoroughly with methanol, and dry under vacuum.

Characterization Protocols

1. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • DSC for Glass Transition Temperature (Tg):

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected Tg (e.g., 150 °C) at a rate of 10-20 °C/min under a nitrogen atmosphere to erase its thermal history.

    • Cool the sample to a temperature well below its Tg (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan at the same rate (e.g., 10 °C/min) up to a temperature above the Tg.

    • The glass transition temperature is determined as the midpoint of the step change in the heat flow curve from the second heating scan.

  • TGA for Thermal Stability:

    • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Record the weight loss of the sample as a function of temperature.

    • The onset of decomposition and the temperature of maximum weight loss rate can be determined from the TGA curve and its derivative.

2. Mechanical Testing: Tensile Properties

  • Sample Preparation: Prepare dog-bone shaped specimens of the polymer by compression molding or solution casting followed by machining. Ensure the specimens have uniform dimensions according to a standard such as ASTM D638.

  • Testing Procedure:

    • Measure the width and thickness of the gauge section of the dog-bone specimen at several points and calculate the average cross-sectional area.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and elongation data throughout the test.

    • From the stress-strain curve, determine the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break.

3. Optical Property Measurement: Refractive Index

  • Sample Preparation: Prepare a thin, flat film of the polymer by solution casting or spin coating onto a clean glass slide.

  • Measurement:

    • Use an Abbe refractometer or an ellipsometer to measure the refractive index of the polymer film.

    • For an Abbe refractometer, place a drop of a suitable contact liquid (with a refractive index higher than the polymer) on the prism, then place the polymer film on top.

    • Illuminate the sample and adjust the instrument to determine the critical angle, from which the refractive index is calculated.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and relationships.

experimental_workflow_ATRP start Start setup Schlenk Flask Setup (CuBr, Stir Bar) start->setup deoxygenate Deoxygenate (Vacuum/Nitrogen Cycles) setup->deoxygenate add_reagents Add Degassed Solvent, This compound, & PMDETA deoxygenate->add_reagents initiate Add Initiator (EBiB) & Start Polymerization at Temp. add_reagents->initiate monitor Monitor Conversion (GC or NMR) initiate->monitor terminate Terminate Reaction (Cool & Expose to Air) monitor->terminate purify Purify Polymer (Alumina Column) terminate->purify precipitate Precipitate in Methanol, Filter & Dry purify->precipitate characterize Characterize Polymer (GPC, DSC, TGA, etc.) precipitate->characterize end End characterize->end

ATRP Synthesis Workflow

property_modification cluster_properties Modified Polymer Properties monomer This compound Monomer incorporation Incorporation into Polymer Chain monomer->incorporation polymer_backbone Polymer Backbone (e.g., Polystyrene) polymer_backbone->incorporation thermal Thermal Properties (Tg ↓, Stability ↓) incorporation->thermal mechanical Mechanical Properties (Stiffness ↑, Brittleness ↑) incorporation->mechanical optical Optical Properties (Refractive Index ↑) incorporation->optical chemical Chemical Resistance (Similar to Polystyrene) incorporation->chemical

Impact of this compound on Properties

characterization_flow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis cluster_optical Optical Analysis polymer_sample Synthesized Polymer Sample dsc DSC polymer_sample->dsc tga TGA polymer_sample->tga tensile Tensile Testing polymer_sample->tensile refractometry Refractometry polymer_sample->refractometry tg_result Glass Transition (Tg) dsc->tg_result stability_result Thermal Stability tga->stability_result mech_result Tensile Strength, Modulus tensile->mech_result optical_result Refractive Index refractometry->optical_result

Polymer Characterization Workflow

References

Troubleshooting & Optimization

Preventing premature polymerization of 3-Methylstyrene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-methylstyrene to prevent premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound, also known as 3-vinyltoluene, is an aromatic hydrocarbon that is highly susceptible to polymerization. This reactivity is due to the vinyl group attached to the toluene ring, which can readily form free radicals when exposed to initiators like heat, light, or contaminants. These free radicals can then initiate a chain reaction, leading to the formation of long polymer chains and causing the liquid monomer to solidify or become more viscous.

Q2: What are the signs of premature polymerization in this compound?

A2: Visual inspection can often reveal signs of polymerization. These include:

  • Increased Viscosity: The liquid may appear thicker than usual.

  • Presence of Solids: You may observe solid particles, flakes, or a solid mass at the bottom of the container.

  • Haze or Cloudiness: The normally clear liquid may appear hazy or cloudy.

  • Temperature Increase: In advanced stages, the container might feel warm to the touch due to the exothermic nature of polymerization.

Q3: How are inhibitors used to prevent the premature polymerization of this compound?

A3: To ensure stability during storage and transport, this compound is typically supplied with an added polymerization inhibitor.[1] These chemical agents work by scavenging free radicals that initiate the polymerization process. Common inhibitors for styrene and its derivatives include phenolic compounds like 4-tert-butylcatechol (TBC) and 3,5-di-tert-butylcatechol.[2][3] These inhibitors require the presence of dissolved oxygen to function effectively.[1]

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is critical to maintain the quality and safety of this compound. Key recommendations include:

  • Temperature: Store in a cool, dark place, ideally between 2-8°C.[4][5] Avoid exposure to heat sources, as elevated temperatures significantly accelerate polymerization.[6][7]

  • Inert Atmosphere: While inhibitors like TBC require oxygen, storage under an inert atmosphere (e.g., nitrogen or argon) is often recommended for uninhibited monomer to prevent peroxide formation, which can initiate polymerization. For inhibited monomers, a headspace of air is generally acceptable.

  • Container: Keep the container tightly sealed to prevent contamination and exposure to air and moisture.[4]

  • Material Compatibility: Store away from strong oxidizing agents, acids, and bases, which can catalyze polymerization.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the storage and handling of this compound.

Troubleshooting Workflow for Premature Polymerization

start Observe an issue with this compound (e.g., increased viscosity, solids) check_inhibitor Is the inhibitor level within the specified range? start->check_inhibitor check_storage Was the monomer stored under recommended conditions? (2-8°C, away from light and heat) check_inhibitor->check_storage Yes low_inhibitor Inhibitor Depletion check_inhibitor->low_inhibitor No check_contamination Is there any visible contamination? check_storage->check_contamination Yes improper_storage Improper Storage Conditions check_storage->improper_storage No purify_monomer Action: Purify by passing through an inhibitor-removal column or by distillation if expertise and equipment are available. check_contamination->purify_monomer No dispose Action: If significant polymerization has occurred, do not attempt to salvage. Dispose of the material according to institutional safety guidelines. check_contamination->dispose Yes add_inhibitor Action: Add fresh inhibitor if monomer is still liquid and polymer-free. low_inhibitor->add_inhibitor improper_storage->dispose contamination Contamination use_immediately Action: Use the purified monomer immediately as it is no longer inhibited. add_inhibitor->use_immediately purify_monomer->use_immediately prep_standards Prepare Calibration Standards (e.g., 10, 25, 50, 100, 200 ppm of inhibitor in acetonitrile) run_standards Run Calibration Standards prep_standards->run_standards prep_sample Prepare Sample (Dilute a known weight of this compound in acetonitrile) run_sample Run Prepared Sample prep_sample->run_sample hplc_setup HPLC System Setup (C18 column, Mobile Phase: Acetonitrile/Water, UV detector at appropriate wavelength) hplc_setup->run_standards hplc_setup->run_sample calibration_curve Generate Calibration Curve (Plot peak area vs. concentration) run_standards->calibration_curve quantify Quantify Inhibitor Concentration in Sample run_sample->quantify calibration_curve->quantify

References

Optimizing initiator concentration for 3-Methylstyrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methylstyrene Polymerization

Welcome to the technical support center for the polymerization of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize their polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of initiators used for this compound polymerization?

A1: The choice of initiator depends on the desired polymerization method. For free-radical polymerization, common thermal initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and organic peroxides such as benzoyl peroxide (BPO)[1]. For cationic polymerization, Lewis acids like tin(IV) chloride (SnCl₄) or initiator systems like boron trifluoride ethyl ether complex are often employed[2][3][4]. For living anionic polymerization, organolithium compounds such as n-butyllithium (n-BuLi) are typically used[5][6].

Q2: How does initiator concentration generally affect the molecular weight of the resulting polymer?

A2: In conventional free-radical polymerization, there is an inverse relationship between initiator concentration and polymer molecular weight. A higher concentration of initiator generates more radical species, leading to a greater number of polymer chains being initiated simultaneously. This results in shorter average chain lengths and, consequently, a lower molecular weight[7]. However, the effect can vary significantly with the polymerization technique. For example, in some cationic polymerizations, increasing the initiator (Lewis acid) concentration can lead to an increase in molecular weight for a fixed reaction time[3].

Q3: My polymerization reaction is not starting. What are the potential causes?

A3: Failure to initiate polymerization can stem from several factors:

  • Initiator Inactivity: The initiator may have degraded due to improper storage or age. Ensure you are using a fresh, properly stored initiator.

  • Presence of Inhibitors: The this compound monomer may contain inhibitors (like TBC, tert-butylcatechol) to prevent polymerization during storage. These must be removed, typically by washing with an aqueous base or passing the monomer through an inhibitor-removal column, before use.

  • Impurities: Trace impurities, particularly oxygen (for radical and anionic polymerization) and water (for cationic and anionic polymerization), can terminate or "kill" the active initiator species[2][8]. Ensure all reagents and glassware are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Temperature: Thermal initiators require a specific temperature range to decompose and generate radicals at an appropriate rate. Check the initiator's half-life data and ensure your reaction temperature is suitable.

Q4: What is the "ceiling temperature," and is it a concern for this compound?

A4: The ceiling temperature (Tc) is the temperature at which the rate of polymerization equals the rate of depolymerization. Above this temperature, polymer formation is thermodynamically unfavorable. Steric hindrance in the polymer backbone can lower the ceiling temperature. For α-methylstyrene, the steric hindrance from the α-methyl group results in a low ceiling temperature of approximately 61°C[5][9]. While this compound (or m-methylstyrene) has less steric hindrance at the polymer backbone compared to α-methylstyrene, it is still a factor to consider, especially at high reaction temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Yield or Conversion 1. Insufficient initiator concentration or inactive initiator. 2. Reaction time is too short. 3. Presence of inhibitors or impurities in the monomer or solvent[2]. 4. Reaction temperature is too low for the chosen thermal initiator.1. Increase initiator concentration incrementally. Verify initiator activity. 2. Extend the reaction time. Monitor conversion over a time course. 3. Purify the monomer and solvent immediately before use. Ensure the system is inert. 4. Increase the reaction temperature to a level appropriate for the initiator's half-life.
Low Molecular Weight (Mn/Mw) 1. Initiator concentration is too high[7]. 2. High concentration of chain transfer agents (e.g., solvent, impurities). 3. Reaction temperature is too high, increasing termination and transfer rates.1. Systematically decrease the initiator concentration. 2. Use a solvent with a low chain transfer constant. Ensure high purity of all reagents. 3. Lower the reaction temperature and consider using an initiator with a lower decomposition temperature.
Broad Polydispersity Index (PDI > 1.5) 1. Multiple termination pathways are occurring. 2. Poor control over the initiation rate. 3. Significant chain transfer reactions. 4. Temperature fluctuations during the reaction.1. For better control, consider switching to a controlled/"living" polymerization technique (e.g., RAFT, NMP, or anionic polymerization). 2. Use a multi-stage initiator dosing method to maintain a steady concentration of radicals[10]. 3. Minimize impurities and select an appropriate solvent. 4. Ensure stable and uniform heating of the reaction vessel.
Gel Formation or Uncontrolled Polymerization 1. Initiator concentration is excessively high. 2. Inadequate heat dissipation leading to a runaway reaction (Trommsdorff effect). 3. Presence of difunctional impurities that can act as cross-linkers.1. Drastically reduce the initiator concentration. 2. Ensure efficient stirring and consider performing the polymerization in solution (rather than bulk) to manage heat. 3. Purify the monomer to remove any cross-linking agents like divinylbenzene.

Data Presentation: Initiator Concentration Effects

The following tables summarize quantitative data from studies on styrene and its derivatives, which can serve as a starting point for optimizing this compound polymerization.

Table 1: Effect of Initiator Concentration on Emulsion Polymerization of Styrene (Data adapted from a study using potassium persulfate (KPS) initiator in a methanol/water medium[11])

Initiator (KPS) Conc. (wt%)Polymerization RateFinal Particle Size (nm)
0.3Fastest97.9
0.6Slower107.5
0.9Slower136.7
1.2Slowest161.5

Table 2: Effect of Lewis Acid Concentration on Cationic Polymerization of p-Methylstyrene (Data adapted from a study using a p-MeStCl/SnCl₄ system in an ionic liquid at -25°C[3][12])

[SnCl₄] (mol·L⁻¹)Monomer Conversion (%)Mn (g·mol⁻¹)Mw/Mn (PDI)
0.015~20~5,000~1.55
0.030~35~8,000~1.50
0.067~60~15,000~1.50
0.133~85~25,000~1.45

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Polymerization of this compound in Solution
  • Monomer Purification: Wash this compound (20 mL) three times with 10% aqueous NaOH (15 mL each) in a separatory funnel to remove the inhibitor. Subsequently, wash with deionized water until the aqueous layer is neutral. Dry the monomer over anhydrous magnesium sulfate, filter, and store under an inert atmosphere.

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive flow of inert gas, add the purified this compound and an appropriate solvent (e.g., toluene). A typical monomer concentration is 2-4 M.

  • Initiator Addition: Add the calculated amount of initiator (e.g., AIBN or BPO). The monomer-to-initiator molar ratio can range from 200:1 to 2000:1, depending on the target molecular weight.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80°C for AIBN). Allow the reaction to proceed with vigorous stirring for the planned duration (e.g., 4-24 hours).

  • Termination and Isolation: Cool the reaction to room temperature. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as methanol, while stirring.

  • Purification and Drying: Collect the precipitated poly(this compound) by filtration. Wash the polymer with fresh non-solvent. Dry the final product in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: Analyze the polymer's molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Analysis Purify_Monomer 1. Purify Monomer (Remove Inhibitor) Dry_Glassware 2. Flame-Dry Glassware & Assemble Add_Reagents 3. Add Monomer & Solvent (Under Inert Gas) Dry_Glassware->Add_Reagents Add_Initiator 4. Add Initiator Add_Reagents->Add_Initiator Heat_React 5. Heat & Stir (e.g., 70°C, 12h) Add_Initiator->Heat_React Precipitate 6. Precipitate Polymer (in Methanol) Heat_React->Precipitate Filter_Dry 7. Filter & Dry (Vacuum Oven) Precipitate->Filter_Dry Characterize 8. Characterize (GPC, NMR) Filter_Dry->Characterize

Caption: Workflow for a typical free-radical solution polymerization experiment.

Troubleshooting Flowchart

G Start Problem: Low Polymer Conversion Check_Inhibitor Was monomer purified to remove inhibitor? Start->Check_Inhibitor Check_Initiator Is initiator active? Is concentration sufficient? Check_Inhibitor->Check_Initiator Yes Sol_Purify Solution: Purify monomer via column or base wash. Check_Inhibitor->Sol_Purify No Check_Temp Is reaction temperature correct for initiator? Check_Initiator->Check_Temp Yes Sol_Initiator Solution: Use fresh initiator. Increase concentration. Check_Initiator->Sol_Initiator No Check_Purity Are reagents & system free of O₂/H₂O? Check_Temp->Check_Purity Yes Sol_Temp Solution: Adjust temperature based on initiator half-life. Check_Temp->Sol_Temp No Sol_Purity Solution: Dry reagents/solvent. Use inert atmosphere. Check_Purity->Sol_Purity No

Caption: Troubleshooting logic for addressing low polymer conversion.

References

Technical Support Center: Synthesis of 3-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3-methylstyrene. The information is presented in a question-and-answer format to address specific problems researchers, scientists, and drug development professionals may face.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is commonly synthesized via three main routes:

  • Wittig Reaction: This involves the reaction of 3-methylbenzaldehyde with a phosphonium ylide (e.g., methylenetriphenylphosphorane).

  • Grignard Reaction followed by Dehydration: This two-step process begins with the reaction of a Grignard reagent (e.g., 3-methylmagnesium bromide) with an electrophile like formaldehyde to form 1-(3-methylphenyl)ethanol. This intermediate alcohol is then dehydrated to yield this compound.

  • Direct Dehydration of 1-(3-methylphenyl)ethanol: If the precursor alcohol is available, it can be directly dehydrated using an acid catalyst to produce this compound.

Q2: My this compound product is polymerizing upon storage. How can I prevent this?

A2: Styrene and its derivatives are prone to polymerization. To prevent this, store the purified this compound at a low temperature (2-8°C) and add a polymerization inhibitor, such as 3,5-di-tert-butylcatechol (at a concentration of ~0.1%). Ensure the storage container is sealed and the headspace is filled with an inert gas like nitrogen or argon.

Q3: What is the boiling point of this compound, and what purification methods are recommended?

A3: The boiling point of this compound is approximately 170-171°C.[1] Fractional distillation is the most common method for purification. Due to its susceptibility to polymerization at high temperatures, distillation should be performed under reduced pressure to lower the boiling point. It is also advisable to add a polymerization inhibitor to the distillation flask.

Troubleshooting Guides

Route 1: Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes and ketones to alkenes.[2] In the synthesis of this compound, 3-methylbenzaldehyde is reacted with a phosphonium ylide.

Q: My Wittig reaction has a low yield of this compound. What are the possible causes?

A: Low yields in the Wittig reaction for this compound synthesis can stem from several factors. Below is a table outlining potential causes and solutions.

Potential Cause Troubleshooting/Solution Expected Outcome
Inefficient Ylide Formation Ensure anhydrous reaction conditions as the strong base used to form the ylide (e.g., n-butyllithium, sodium hydride) is highly reactive with water. Use freshly dried solvents. The phosphonium salt should be thoroughly dried before use.Complete deprotonation of the phosphonium salt, leading to a higher concentration of the reactive ylide.
Side Reactions of the Ylide The ylide is a strong base and can participate in side reactions. Add the 3-methylbenzaldehyde to the ylide solution slowly and at a low temperature (e.g., 0°C or below) to control the reaction rate.Minimized side reactions and increased selectivity towards the desired alkene.
Poor Quality of Reagents Use freshly distilled 3-methylbenzaldehyde to remove any carboxylic acid impurities that can quench the ylide. Ensure the phosphonium salt is pure.Increased availability of reactants for the desired transformation.
Difficult Purification The primary byproduct, triphenylphosphine oxide, can be difficult to remove. Purification can be achieved by column chromatography on silica gel or by recrystallization.[3][4]Isolation of pure this compound, leading to an accurate yield determination.

This one-pot aqueous protocol is adapted from a general procedure for Wittig reactions.[3]

  • Ylide Generation: In a round-bottom flask equipped with a magnetic stir bar, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

  • Reaction: To the suspension, add 3-methylbenzaldehyde (1.0 equivalent). Continue to stir vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a dilute acid (e.g., 1 M HCl). Extract the product with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Wittig_Troubleshooting Troubleshooting Low Yield in Wittig Synthesis of this compound start Low Yield Observed check_ylide Check Ylide Formation (Color change? Anhydrous conditions?) start->check_ylide check_reagents Verify Reagent Purity (Distill aldehyde, check salt) start->check_reagents check_reaction Review Reaction Conditions (Temperature, addition rate) start->check_reaction check_workup Evaluate Purification (Efficient removal of Ph3P=O?) start->check_workup ylide_issue Incomplete Ylide Formation check_ylide->ylide_issue No/faint color reagent_issue Reagent Impurities check_reagents->reagent_issue Old/impure reagents reaction_issue Side Reactions check_reaction->reaction_issue Fast addition/high temp workup_issue Product Loss During Purification check_workup->workup_issue Difficult separation solution_ylide Solution: - Use anhydrous solvents - Dry phosphonium salt ylide_issue->solution_ylide solution_reagents Solution: - Distill 3-methylbenzaldehyde - Use pure phosphonium salt reagent_issue->solution_reagents solution_reaction Solution: - Slow addition of aldehyde - Maintain low temperature reaction_issue->solution_reaction solution_workup Solution: - Optimize chromatography - Consider recrystallization workup_issue->solution_workup Grignard_Dehydration_Workflow Synthesis of this compound via Grignard and Dehydration cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration start_grignard 3-Bromotoluene + Mg grignard_reagent 3-Methylmagnesium Bromide start_grignard->grignard_reagent Anhydrous Ether add_formaldehyde Addition to Grignard grignard_reagent->add_formaldehyde formaldehyde Formaldehyde formaldehyde->add_formaldehyde intermediate_alcohol 1-(3-methylphenyl)ethanol add_formaldehyde->intermediate_alcohol Aqueous Work-up dehydration Acid-Catalyzed Dehydration (e.g., H2SO4, heat) intermediate_alcohol->dehydration product This compound dehydration->product Distillation Dehydration_Mechanism E1 Dehydration Mechanism for 1-(3-methylphenyl)ethanol alcohol 1-(3-methylphenyl)ethanol protonated_alcohol Protonated Alcohol (Good Leaving Group) alcohol->protonated_alcohol + H+ carbocation Secondary Benzylic Carbocation (Rate-determining step) protonated_alcohol->carbocation - H2O water H2O protonated_alcohol->water product This compound carbocation->product - H+ h3o H3O+ product->h3o

References

Technical Support Center: Purification of 3-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for removing inhibitors from commercial 3-Methylstyrene.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in commercial this compound?

A1: Commercial this compound is typically stabilized with a phenolic inhibitor to prevent polymerization during storage and transport. A common inhibitor used is 3,5-di-tert-butylcatechol, present at a concentration of approximately 0.1%.[1][2] Other related styrenic monomers often use inhibitors like 4-tert-butylcatechol (TBC), hydroquinone (HQ), or hydroquinone monomethyl ether (MEHQ).[3]

Q2: Why is it necessary to remove the inhibitor from this compound before use?

A2: The presence of an inhibitor can interfere with or prevent desired chemical reactions, particularly polymerization.[3] For applications such as free-radical polymerization or other reactions involving radical intermediates, the inhibitor must be removed to allow the reaction to proceed.

Q3: What are the primary methods for removing inhibitors from this compound?

A3: The most common and effective methods for removing phenolic inhibitors from this compound and similar monomers are:

  • Aqueous Base Wash: Washing the monomer with a sodium hydroxide (NaOH) solution to extract the acidic phenolic inhibitor.[4][5][6]

  • Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic or neutral alumina.[4][5]

  • Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the non-volatile inhibitor.[4][5]

Q4: Which inhibitor removal method is best for my application?

A4: The choice of method depends on the required purity, the scale of your experiment, and the available equipment.

  • Aqueous Base Wash is a simple and effective method for many applications.

  • Column Chromatography is convenient for quickly processing small to moderate amounts of the monomer and is very effective.[4]

  • Vacuum Distillation provides the highest purity but requires more specialized equipment and careful temperature control to prevent polymerization.[5]

Q5: How can I confirm that the inhibitor has been successfully removed?

A5: While direct analytical confirmation (e.g., by chromatography) is possible, a common qualitative check for phenolic inhibitors is to shake the washed monomer with the aqueous NaOH solution. The formation of a colored phenolate salt in the aqueous layer indicates the presence of the inhibitor. Once the aqueous layer remains clear after washing, the inhibitor has been largely removed.

Troubleshooting Guide

Issue Possible Cause Solution
Monomer polymerizes during storage after inhibitor removal. The inhibitor has been completely removed, and the monomer is no longer stabilized.Store the purified monomer at a low temperature (e.g., in a refrigerator at 2-8°C) and in the dark.[7] Use the purified monomer as quickly as possible, ideally within a few days.[5]
Aqueous layer remains colored after multiple NaOH washes. The concentration of the NaOH solution is too low, or the volume is insufficient to remove all of the inhibitor.Use a fresh, higher concentration (e.g., 10%) NaOH solution.[4][5] Increase the volume of the NaOH solution used for each wash. Perform additional washes until the aqueous layer is colorless.
The separation of organic and aqueous layers is slow, or an emulsion forms. Vigorous shaking during the extraction process.Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion has formed, let it stand for a longer period or add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Monomer appears cloudy after drying. The drying agent was not completely removed, or the monomer was not dried for a sufficient amount of time.Filter the monomer to remove the drying agent. If it remains cloudy, add fresh drying agent and allow for a longer drying time.
Polymerization occurs during distillation. The distillation temperature is too high.Perform the distillation under a higher vacuum to lower the boiling point.[5] Ensure the distillation apparatus is clean and free of any contaminants that could initiate polymerization. It is sometimes recommended to add a trace amount of a different, high-temperature inhibitor during distillation if polymerization is a persistent issue.[5]

Experimental Protocols

Method 1: Inhibitor Removal by Aqueous Base Wash

This protocol describes the removal of phenolic inhibitors by extraction with an aqueous sodium hydroxide solution.

Materials:

  • Commercial this compound

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 10% aqueous NaOH solution.[4][5]

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The lower aqueous layer may become colored as it extracts the phenolic inhibitor.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with fresh 10% NaOH solution until the aqueous layer remains colorless.

  • Wash the this compound with two equal volumes of distilled water to remove any residual NaOH.[4][5] Check the pH of the final water wash to ensure it is neutral.

  • Drain the washed this compound into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or calcium chloride to the monomer to remove any remaining water.[4][5] Swirl the flask and let it stand for several hours.

  • Filter the dry this compound to remove the drying agent.

  • Store the purified monomer in a cool, dark place, preferably refrigerated.

Method 2: Inhibitor Removal by Column Chromatography

This method utilizes a column of activated alumina to adsorb the inhibitor from the monomer.

Materials:

  • Commercial this compound

  • Activated basic or neutral alumina

  • Chromatography column

  • Glass wool or cotton

  • Collection flask

Procedure:

  • Prepare a chromatography column by placing a small plug of glass wool or cotton at the bottom.

  • Fill the column with activated basic or neutral alumina. The amount of alumina will depend on the quantity of monomer to be purified. A general guideline is to use a column with a diameter and height that allows for a reasonable flow rate.

  • Gently tap the column to ensure the alumina is well-packed.

  • Carefully add the commercial this compound to the top of the column.[4]

  • Allow the monomer to pass through the alumina bed under gravity.

  • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Store the purified monomer in a cool, dark place.

Data Presentation

Table 1: Comparison of Inhibitor Removal Methods

Method Effectiveness Speed Scale Purity Notes
Aqueous Base Wash HighModerateSmall to LargeGoodSimple and cost-effective. Requires subsequent drying step.
Column Chromatography Very HighFastSmall to ModerateVery GoodConvenient for lab-scale purification. Pre-packed columns are available.
Vacuum Distillation HighestSlowSmall to ModerateExcellentProvides the highest purity but requires specialized equipment and careful control to prevent polymerization.[4][5]

Visualizations

Inhibitor_Removal_Workflow cluster_wash Aqueous Base Wash cluster_column Column Chromatography start_wash Commercial This compound wash_naoh Wash with 10% NaOH start_wash->wash_naoh wash_water Wash with Water wash_naoh->wash_water dry Dry with MgSO4 wash_water->dry end_wash Purified This compound dry->end_wash start_col Commercial This compound column Pass through Alumina Column start_col->column end_col Purified This compound column->end_col

Caption: Experimental workflows for removing inhibitors from this compound.

Troubleshooting_Logic start Inhibitor Removal Attempted check_purity Is the monomer pure? start->check_purity success Proceed with Experiment check_purity->success Yes failure Troubleshoot Issue check_purity->failure No polymerization Polymerization Occurs failure->polymerization incomplete_removal Inhibitor Still Present failure->incomplete_removal cloudy Monomer is Cloudy failure->cloudy solution_polymerization Store at lower temp Use immediately polymerization->solution_polymerization solution_incomplete Repeat removal step (e.g., more washes) incomplete_removal->solution_incomplete solution_cloudy Redry or filter cloudy->solution_cloudy

Caption: A logical diagram for troubleshooting common issues.

References

Side reactions and byproduct formation in 3-Methylstyrene chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning side reactions and byproduct formation in the synthesis and handling of 3-methylstyrene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of this compound

Q1: I am synthesizing this compound via the dehydration of 3-methylphenyl ethanol and observing a significant amount of high-boiling point residue. What are these byproducts and how can I minimize them?

A1: The high-boiling point residue likely consists of dimers and oligomers of this compound formed via acid-catalyzed polymerization of the product under the reaction conditions. Ether formation from the starting alcohol is another possibility.

Troubleshooting:

  • Lower Reaction Temperature: High temperatures can promote polymerization. Optimize the temperature to the lowest point at which efficient dehydration occurs.

  • Use a Milder Acid Catalyst: Strong acids can aggressively promote polymerization. Consider using weaker acids or solid acid catalysts which can sometimes offer better selectivity.

  • Reduced Reaction Time: Minimize the time the this compound product is exposed to acidic conditions at elevated temperatures.

  • Vacuum Distillation: Purifying the product by vacuum distillation can help to separate the desired monomer from less volatile oligomers. Ensure the distillation is performed at the lowest possible temperature to prevent further polymerization.

Q2: My synthesis of 3-ethyltoluene (a precursor to this compound) via Friedel-Crafts alkylation of toluene results in a mixture of isomers. How can I improve the selectivity for the meta-isomer?

A2: Friedel-Crafts alkylation is notorious for producing isomeric mixtures (ortho, meta, and para) and polyalkylated products. The alkyl group is activating and ortho-, para-directing, which makes obtaining a pure meta-isomer challenging.

Troubleshooting:

  • Catalyst Choice: The choice of Lewis acid catalyst can influence isomer distribution. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, zeolites) to find the optimal selectivity.

  • Temperature Control: Reaction temperature can significantly impact the isomer ratio. Lower temperatures often favor the para-isomer, while higher temperatures can lead to thermodynamic equilibrium, which may or may not favor the meta-isomer depending on the specific reaction. Careful optimization is required.

  • Steric Hindrance: While less direct for achieving meta-selectivity, using a bulkier alkylating agent might disfavor the ortho position, but will likely still favor the para position.

  • Alternative Synthetic Routes: If high meta-selectivity is crucial, consider alternative routes that are not reliant on Friedel-Crafts alkylation, such as those starting from meta-substituted precursors.

Q3: I am attempting a Wittig reaction to synthesize this compound from 3-methylbenzaldehyde. What are the common side products?

A3: The Wittig reaction is generally a reliable method for alkene synthesis. However, potential side products can arise.

Troubleshooting and Byproducts:

  • Phosphine Oxide: Triphenylphosphine oxide is a stoichiometric byproduct of the reaction and needs to be removed during purification, typically by chromatography.

  • Stereoisomers: Depending on the nature of the ylide (stabilized or non-stabilized), a mixture of E/Z isomers of this compound could be formed, although for a terminal alkene like this compound, this is not an issue.

  • Side reactions of the ylide: Ylides are basic and can cause side reactions if the aldehyde starting material is prone to enolization or other base-catalyzed reactions.

  • Unreacted Starting Materials: Incomplete reaction will lead to the presence of 3-methylbenzaldehyde and the phosphonium salt in the crude product.

Polymerization of this compound

Q4: During the cationic polymerization of this compound, I'm getting a broad molecular weight distribution and the formation of low molecular weight oligomers. What is causing this and how can it be controlled?

A4: Cationic polymerization is often sensitive to reaction conditions, and a broad molecular weight distribution can be caused by chain transfer reactions and uncontrolled termination. The formation of oligomers, particularly dimers and trimers, is a common side reaction. While specific data for this compound is limited, studies on its close analog, α-methylstyrene, provide valuable insights.

Troubleshooting:

  • Monomer Purity: Impurities in the monomer can act as chain transfer agents. Ensure the this compound is rigorously purified before use.

  • Solvent Choice: The polarity of the solvent can influence the polymerization. Less polar solvents can sometimes reduce chain transfer events.

  • Temperature Control: Lowering the reaction temperature can often lead to better control over the polymerization and a narrower molecular weight distribution.

  • Initiator System: The choice of initiator and co-initiator is critical. Using a controlled or "living" cationic polymerization system can provide polymers with well-defined molecular weights and low polydispersity.

Byproduct Formation in α-Methylstyrene Dimerization:

The following table summarizes the typical distribution of linear and cyclic dimers formed during the acid-catalyzed dimerization of α-methylstyrene, which can be used as a predictive guide for this compound.

CatalystProductSelectivity (%)
Zeolite YLinear Dimers90-92
Zeolite YCyclic Dimer (1,1,3-trimethyl-3-phenylindane)8-10
Sulfuric AcidCyclic Dimer (1,1,3-trimethyl-3-phenylindane)High
SilicophosphateCyclic Dimer (1,1,3-trimethyl-3-phenylindane)High

Q5: I am observing discoloration (yellowing) of my this compound monomer upon storage. What is the cause and how can I prevent it?

A5: The yellowing of styrenic monomers is often due to oxidation and the formation of peroxides, which can also act as unintended initiators for polymerization. Exposure to light can also promote these processes.

Troubleshooting:

  • Inhibitor: Commercial this compound is typically supplied with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent premature polymerization.[1] Ensure an appropriate inhibitor is present.

  • Storage Conditions: Store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light.

  • Peroxide Removal: If peroxides are suspected, they can be removed by passing the monomer through a column of activated alumina. Caution: Do not distill monomer that may contain high concentrations of peroxides, as this can lead to an explosion.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of this compound Reaction Mixtures

This protocol provides a general guideline for the analysis of byproducts from this compound reactions using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Quench the reaction mixture if necessary.
  • Extract the organic components with a suitable solvent (e.g., dichloromethane, diethyl ether).
  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
  • Filter and carefully concentrate the solution under reduced pressure.
  • Dilute an aliquot of the crude mixture to a concentration of approximately 10-100 µg/mL in a volatile solvent suitable for GC-MS (e.g., hexane or ethyl acetate).

2. GC-MS Parameters (Example):

  • GC Column: A non-polar column, such as one with a 5% phenyl methyl siloxane stationary phase, is a good starting point.
  • Injector Temperature: 250 °C
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-500.
  • Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.
  • Identify potential byproducts by comparing their mass spectra to library databases (e.g., NIST, Wiley).
  • For quantitative analysis, create a calibration curve using standards of the identified byproducts.

Visualizations

Side_Reaction_Pathways cluster_synthesis Synthesis Side Reactions cluster_polymerization Polymerization Side Reactions cluster_storage Storage Side Reactions 3-Methylphenyl_ethanol 3-Methylphenyl ethanol 3-Methylstyrene_Product This compound (Desired Product) 3-Methylphenyl_ethanol->3-Methylstyrene_Product Dehydration (Acid Catalyst, Heat) Ether_Byproduct Ether Byproduct 3-Methylphenyl_ethanol->Ether_Byproduct Intermolecular Dehydration Dimer_Oligomer Dimers/Oligomers 3-Methylstyrene_Product->Dimer_Oligomer Acid-Catalyzed Polymerization 3-Methylstyrene_Monomer This compound Monomer Growing_Polymer_Chain Growing Polymer Chain 3-Methylstyrene_Monomer->Growing_Polymer_Chain Initiation & Propagation Terminated_Chain_New_Radical Terminated Chain + New Radical/Cation Growing_Polymer_Chain->Terminated_Chain_New_Radical Chain Transfer Chain_Transfer_Agent Chain Transfer Agent (e.g., impurity, solvent) Chain_Transfer_Agent->Terminated_Chain_New_Radical This compound This compound Oxidation_Products Oxidation Products (e.g., Benzaldehyde derivatives, Peroxides) This compound->Oxidation_Products O₂, Light

Caption: Key side reaction pathways in this compound chemistry.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impure Product) Identify_Reaction Identify Reaction Stage: Synthesis, Polymerization, or Storage? Start->Identify_Reaction Synthesis_Issues Synthesis Issue Identify_Reaction->Synthesis_Issues Synthesis Polymerization_Issues Polymerization Issue Identify_Reaction->Polymerization_Issues Polymerization Storage_Issues Storage Issue Identify_Reaction->Storage_Issues Storage Analyze_Byproducts Analyze Byproducts (e.g., GC-MS, NMR) Synthesis_Issues->Analyze_Byproducts Polymerization_Issues->Analyze_Byproducts Storage_Issues->Analyze_Byproducts Consult_FAQs Consult Relevant FAQ Section Analyze_Byproducts->Consult_FAQs Implement_Solution Implement Suggested Troubleshooting Steps Consult_FAQs->Implement_Solution Monitor_Results Monitor Reaction/ Product Quality Implement_Solution->Monitor_Results Success Problem Resolved Monitor_Results->Success Improved Re-evaluate Re-evaluate and Try Alternative Solutions Monitor_Results->Re-evaluate No Improvement Re-evaluate->Consult_FAQs

Caption: A logical workflow for troubleshooting this compound reactions.

References

Controlling molecular weight distribution in poly(3-methylstyrene)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Poly(3-methylstyrene) Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the controlled polymerization of this compound to regulate its molecular weight distribution.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight and molecular weight distribution (PDI) of poly(this compound)?

A1: The most effective methods are living polymerization techniques, which minimize termination and chain transfer reactions.[1] Key techniques applicable to this compound, a styrenic monomer, include:

  • Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species.[2][3] This allows for the controlled growth of polymer chains.

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a reversible chain transfer process.[4] This provides excellent control over molecular weight and results in polymers with a narrow molecular weight distribution.

  • Anionic Polymerization: Initiated by strong nucleophiles like organolithium compounds, this is a classic living polymerization method.[5] It is highly effective for styrenic monomers, yielding polymers with very low PDI, provided the reaction is carried out under stringent purity conditions.[6]

Q2: How does the initiator concentration affect the molecular weight of poly(this compound)?

A2: In a living polymerization, the number-average molecular weight (Mn) is inversely proportional to the initial initiator concentration for a given monomer concentration. A higher initiator concentration will produce more polymer chains, resulting in a lower molecular weight at full monomer conversion. Conversely, a lower initiator concentration leads to fewer, longer polymer chains and thus a higher molecular weight.

Q3: What is a typical Polydispersity Index (PDI) value for poly(this compound) synthesized by controlled polymerization methods?

A3: For a well-controlled or living polymerization, the PDI (Mw/Mn) is typically less than 1.2.[7] Techniques like anionic polymerization can achieve PDIs very close to 1.05, while ATRP and RAFT polymerizations of styrenic monomers commonly yield PDIs in the range of 1.1 to 1.3.[8]

Q4: Can solvent polarity affect the polymerization of this compound?

A4: Yes, solvent polarity can significantly influence the polymerization, particularly in ionic polymerizations. For instance, in anionic polymerization, polar solvents like tetrahydrofuran (THF) can increase the polymerization rate compared to nonpolar solvents like cyclohexane by solvating the cations and creating more reactive "free" anions.[5] In cationic polymerization of related monomers like p-methylstyrene, higher solvent polarity has been shown to be favorable for controlling the reaction.[8]

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI > 1.5)

Q: My poly(this compound) has a very broad molecular weight distribution (PDI > 1.5). What are the potential causes and solutions?

A: A high PDI in a controlled polymerization suggests a loss of control over the growing polymer chains.

Potential Causes & Solutions

Potential Cause Suggested Solution
Impurities in Monomer or Solvent Impurities like water, oxygen, or other protic substances can terminate growing chains. Ensure monomer is passed through a column of basic alumina to remove inhibitors and dried.[9] Solvents should be rigorously dried and deoxygenated.[6]
Slow Initiation (ATRP/RAFT) If the rate of initiation is slow compared to propagation, chains will not grow simultaneously, leading to a broad PDI.[1] For ATRP, ensure the initiator is appropriate for the monomer and that the catalyst complex is readily formed. For RAFT, select a RAFT agent with a high transfer constant for styrenic monomers.[4]
Oxygen in the System Oxygen can react with propagating radicals, leading to termination. Ensure the reaction setup is thoroughly deoxygenated, for example, by using several freeze-pump-thaw cycles or by purging with an inert gas like high-purity nitrogen or argon.[9][10]
High Reaction Temperature Elevated temperatures can increase the rate of side reactions, such as chain transfer and termination, leading to a loss of control.[3] Optimize the reaction temperature; it should be high enough for a reasonable reaction rate but not so high as to induce side reactions.
Incorrect Initiator/Catalyst/RAFT Agent Ratios The stoichiometry of the components is critical for maintaining control. Carefully calculate and measure the required amounts of initiator, catalyst, ligands, and RAFT agent.
Issue 2: Polymerization Fails to Initiate or Proceeds Very Slowly

Q: I have set up my polymerization, but the reaction is not starting, or the conversion is very low even after a long time. What could be wrong?

A: Failure to initiate or slow polymerization can be due to several factors related to the purity of reagents or the reaction setup.

Potential Causes & Solutions

Potential Cause Suggested Solution
Presence of Inhibitor in Monomer Commercial this compound contains an inhibitor (e.g., 3,5-di-tert-butylcatechol) to prevent spontaneous polymerization.[11] This inhibitor must be removed before the experiment, typically by washing with a basic solution and/or passing it through an inhibitor removal column.
Inactive Initiator or Catalyst The initiator (e.g., AIBN, organolithium) or catalyst may have degraded due to improper storage. Use freshly purified initiator.[9] For ATRP, ensure the copper(I) catalyst has not been oxidized to copper(II) before the reaction starts.
Oxygen Inhibition As mentioned, oxygen can inhibit radical polymerizations. Rigorous deoxygenation of the reaction mixture is crucial.[9][10]
Poor Choice of RAFT Agent The chosen RAFT agent may not be suitable for this compound, leading to a long pre-equilibrium period (inhibition) and slow polymerization. Consult the literature for RAFT agents effective with styrenic monomers.
Low Reaction Temperature The reaction temperature may be too low for the initiator to decompose at a sufficient rate (in the case of thermal initiators like AIBN) or for the overall polymerization to proceed. Check the recommended temperature for your specific initiating system.
Issue 3: Bimodal or Multimodal Molecular Weight Distribution

Q: The GPC trace of my polymer shows a bimodal or multimodal distribution. What does this indicate?

A: A multimodal distribution indicates the presence of multiple distinct polymer populations, which can arise from several issues.

Potential Causes & Solutions

Potential Cause Suggested Solution
Impurities Introduced During Reaction If impurities are introduced midway through the polymerization (e.g., via a leaking septum), they can terminate a fraction of the growing chains, leading to a low molecular weight peak alongside the main peak. Ensure your reaction setup is airtight.
Inefficient Crossover in Block Copolymerization When synthesizing block copolymers, if the initiation of the second block by the first macroinitiator is inefficient, a significant amount of the first block may remain, resulting in a bimodal distribution.
Thermal Self-Initiation of Styrene Styrenic monomers can undergo thermal self-initiation at high temperatures, creating a population of chains not controlled by the ATRP or RAFT mechanism.[12] This leads to a high molecular weight shoulder. Consider lowering the reaction temperature.
Chain Transfer to Solvent or Monomer Although minimized in living polymerizations, chain transfer can still occur, creating new, uncontrolled chains. Choose a solvent with a low chain transfer constant.

Quantitative Data Summary

The following tables summarize how different experimental parameters can influence the molecular weight and PDI in the controlled polymerization of styrenic monomers. These trends are directly applicable to this compound.

Table 1: Effect of Initiator and Lewis Acid Concentration on Cationic Polymerization of p-Methylstyrene. [8]

[p-MeStCl]₀ (mmol·L⁻¹)[SnCl₄]₀ (mmol·L⁻¹)Time (h)Conversion (%)Mn (GPC)Mw/Mn (PDI)
31.8315.192.539.110,7001.59
31.8344.562.555.412,8001.51
31.8389.122.568.916,5001.45
31.83133.692.580.218,9001.40

Data from the controlled cationic polymerization of p-methylstyrene at -25 °C, demonstrating that increasing Lewis acid (SnCl₄) concentration increases both conversion and Mn while narrowing the PDI.[8]

Table 2: Effect of Monomer to Initiator Ratio on Anionic Polymerization of Styrene.

Monomer (g)Initiator (mmol)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI
100.28~37,00036,5001.06
100.14~74,00072,0001.08
50.28~18,50019,0001.05

Illustrative data based on typical anionic polymerization of styrene, showing the direct relationship between the monomer-to-initiator ratio and the resulting molecular weight.

Experimental Protocols

The following are generalized protocols for the controlled polymerization of styrenic monomers like this compound. Note: All procedures must be carried out using standard air-free techniques (e.g., Schlenk line or glovebox) to exclude oxygen and moisture.

Protocol 1: Atom Transfer Radical Polymerization (ATRP)

This protocol is adapted from a typical procedure for styrene polymerization.[13]

  • Reagent Preparation:

    • Pass this compound through a column of basic alumina to remove the inhibitor.

    • Dry all solvents over appropriate drying agents and deoxygenate by purging with nitrogen or argon.

  • Reaction Setup:

    • Add Cu(I)Br (e.g., 0.05 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask, and evacuate and backfill with nitrogen three times.

    • Add deoxygenated solvent (e.g., anisole or toluene, 5 mL) via a degassed syringe.

    • Add the ligand (e.g., PMDETA, 0.05 mmol) via a degassed syringe. The solution should change color as the complex forms.

    • Add the purified this compound (e.g., 5 mL, ~40 mmol) via a degassed syringe.

    • Finally, add the initiator (e.g., ethyl 2-bromoisobutyrate, 0.05 mmol) to start the polymerization.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

    • Monitor the reaction progress by taking samples periodically and analyzing monomer conversion by ¹H NMR or GC.

  • Termination and Purification:

    • Once the desired conversion is reached, cool the flask and expose the reaction mixture to air to quench the polymerization by oxidizing the Cu(I) catalyst.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).

    • Filter and dry the resulting poly(this compound) under vacuum.

Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

This protocol is a general guide for RAFT polymerization.[4]

  • Reagent Preparation:

    • Purify this compound by passing it through basic alumina.

    • Recrystallize the radical initiator (e.g., AIBN) if necessary.

  • Reaction Setup:

    • In a Schlenk flask, dissolve the RAFT agent (e.g., cumyl dithiobenzoate), the initiator (AIBN), and the purified this compound in a minimal amount of solvent (e.g., toluene or anisole). The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] could be, for example, 200:1:0.2.

    • Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.[9]

  • Polymerization:

    • Place the flask in an oil bath preheated to the desired temperature (e.g., 60-80 °C for AIBN).

    • Allow the polymerization to proceed for the desired time. The reaction mixture may become viscous.

  • Termination and Purification:

    • Stop the reaction by cooling it to room temperature and exposing it to air.

    • Dilute the polymer solution with THF and precipitate it in cold methanol.

    • Collect the polymer by filtration and dry it in a vacuum oven.

Protocol 3: Anionic Polymerization

Anionic polymerization requires the most stringent conditions to prevent premature termination.[6][14]

  • Reagent Purification (Crucial):

    • All glassware must be rigorously cleaned and flame-dried under vacuum.

    • Solvents like THF or cyclohexane must be purified by distillation over a drying agent (e.g., sodium/benzophenone ketyl) until a persistent color indicates an anhydrous, oxygen-free state.

    • The monomer (this compound) must be stirred over a drying agent (e.g., CaH₂) and then distilled under vacuum immediately before use.

  • Reaction Setup:

    • In a flame-dried, nitrogen-purged reactor, add the purified solvent via cannula transfer.

    • Cool the solvent to the desired reaction temperature (e.g., -78 °C for THF).

    • Add the initiator (e.g., sec-butyllithium in cyclohexane) via a gas-tight syringe.

    • Slowly add the purified this compound to the initiator solution with vigorous stirring. A color change should indicate the formation of the styryl anion.

  • Polymerization:

    • Allow the polymerization to proceed until all monomer is consumed. The persistence of the carbanion color indicates that the polymer chains are still "living".

  • Termination and Purification:

    • Terminate the polymerization by adding a few drops of degassed methanol. The color of the carbanions will disappear.

    • Warm the solution to room temperature and precipitate the polymer by pouring it into a large excess of methanol.

    • Filter the polymer and dry it under vacuum.

Visualizations

Experimental and Mechanistic Diagrams

G General Workflow for Controlled Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Purify_Monomer Purify & Dry Monomer Charge Charge Reagents to Flask Purify_Monomer->Charge Purify_Solvent Purify & Dry Solvent Purify_Solvent->Charge Setup Assemble & Dry Glassware Setup->Charge Deoxygenate Deoxygenate Mixture (e.g., Freeze-Pump-Thaw) Charge->Deoxygenate Polymerize Polymerize at Constant Temperature Deoxygenate->Polymerize Quench Quench Reaction Polymerize->Quench Purify_Polymer Purify Polymer (Precipitation/Filtration) Quench->Purify_Polymer Analyze Analyze Polymer (GPC, NMR) Purify_Polymer->Analyze

Caption: A typical experimental workflow for controlled polymerization.

ATRP_Mechanism ATRP Mechanism cluster_equilibrium Reversible Activation-Deactivation cluster_propagation Propagation Dormant P-X + Cu(I)L (Dormant Species) Active P• + X-Cu(II)L (Active Radical) Dormant->Active k_act Active->Dormant k_deact Propagation P• + Monomer ⟶ P-M• Active->Propagation

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

RAFT_Mechanism RAFT Polymerization Mechanism cluster_main_eq Main RAFT Equilibrium Initiation Initiator ⟶ I• Add_Monomer I• + M ⟶ Pn• Initiation->Add_Monomer RAFT_Addition Pn• + RAFT Agent ⇌ Intermediate Add_Monomer->RAFT_Addition Chain Transfer Fragmentation Intermediate ⇌ Pm-RAFT + R• RAFT_Addition->Fragmentation Reinitiation R• + M ⟶ Pm• Fragmentation->Reinitiation Re-initiation

Caption: Key steps in RAFT (Reversible Addition-Fragmentation Chain-Transfer) polymerization.

Anionic_Mechanism Anionic Polymerization Mechanism Initiator Initiator (e.g., Bu⁻Li⁺) Initiation Bu-M⁻ Li⁺ (Active Center) Initiator->Initiation + Monomer Monomer Monomer (this compound) Propagation Bu-(M)n-M⁻ Li⁺ (Propagating Chain) Initiation->Propagation + n Monomer Termination Bu-(M)n+1-H (Terminated Polymer) Propagation->Termination + Quenching Agent (e.g., MeOH)

Caption: Simplified mechanism of anionic polymerization for styrenic monomers.

References

Technical Support Center: Purification of Crude 3-Methylstyrene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Methylstyrene monomer. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Crude this compound, often found in mixtures of vinyl toluene, can contain several impurities that may affect downstream applications such as polymerization.[1] Common impurities include:

  • Isomers: Commercial vinyl toluene is primarily a mixture of meta- (56-60%) and para- (40-45%) isomers of methylstyrene, with a small percentage of the ortho- isomer (~1%).[1]

  • Polymer: Small amounts of polymer may be present in the crude monomer.[1]

  • Inhibitors: To prevent spontaneous polymerization during storage and transport, inhibitors such as 4-tert-butylcatechol (TBC) or 3,5-di-tert-butylcatechol are added.[1]

  • Related Aromatic Compounds: Depending on the synthesis route, impurities such as benzene, toluene, ethylbenzene, and cumene may be present.[2]

  • Polar Substances: Aldehydes, ketones, and phenols can be present as byproducts of the manufacturing process.[3][4]

  • Water: Moisture can be introduced during storage or handling.

Q2: Why is it necessary to remove the inhibitor from this compound before use?

Inhibitors are added to prevent unwanted polymerization during storage. However, these same inhibitors will interfere with or prevent the desired polymerization in a controlled reaction setting. For sensitive applications like anionic polymerization, complete removal of the inhibitor is critical to achieve the desired molecular weight and polymer architecture.

Q3: What are the primary laboratory-scale methods for purifying crude this compound?

The most common purification strategies involve a two-step process: inhibitor removal followed by purification to remove other impurities.

  • Inhibitor Removal:

    • Alkaline Extraction (Washing): Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) is a common and effective method to remove phenolic inhibitors like TBC.[2][5]

    • Column Chromatography: Passing the monomer through a column packed with a basic adsorbent like alumina can also effectively remove the inhibitor.[2]

  • Purification:

    • Vacuum Distillation: This is the most common method to separate the monomer from non-volatile impurities, including any remaining inhibitor, polymer, and other high-boiling point contaminants.[5][6] Distillation under reduced pressure is crucial to keep the temperature below the point where significant thermal polymerization occurs.[2]

Q4: How should I store purified this compound?

Once the inhibitor is removed, this compound is highly susceptible to polymerization. Therefore, it is best to use the purified monomer immediately. For short-term storage, it should be kept at a low temperature (refrigerated at 2-8°C or frozen) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[5][7]

Troubleshooting Guides

Issue 1: Premature Polymerization During Purification

Symptom: The monomer becomes viscous or solidifies in the distillation flask, condenser, or receiving flask during vacuum distillation.

Probable Cause Solution
Excessive Distillation Temperature Maintain the distillation temperature as low as possible. For styrenes, it is generally recommended to keep the temperature below 100°C.[2] This is achieved by using a high vacuum. Ensure your vacuum pump is pulling a sufficient vacuum and that all joints in your distillation setup are properly sealed to prevent leaks.
Air Leaks in the Distillation Apparatus The presence of oxygen can promote polymerization, especially at elevated temperatures. Carefully check all ground glass joints and connections for leaks. Ensure all joints are properly greased and securely clamped.
Insufficient Inhibitor in the Distilling Flask While the goal is to remove the inhibitor, a small amount of a high-temperature inhibitor (e.g., dinitrophenols) can be added to the distillation flask to prevent polymerization during the distillation process itself.[8]
Contamination of Glassware Residual acids, bases, or other contaminants on the glassware can initiate polymerization. Ensure all glassware is thoroughly cleaned and dried before use.
Issue 2: Incomplete Removal of Impurities

Symptom: The purified monomer still shows the presence of impurities when analyzed (e.g., by GC or NMR).

Probable Cause Solution
Inefficient Alkaline Extraction Ensure thorough mixing during the washing step with NaOH solution. Repeat the washing step multiple times with fresh NaOH solution to ensure complete removal of the acidic inhibitor.[5]
Inefficient Distillation Use a fractionating column (e.g., a Vigreux column) to improve the separation efficiency between this compound and other volatile impurities with close boiling points.[2] Ensure a slow and steady distillation rate.
Co-distillation of Impurities Some impurities may have boiling points very close to this compound, making separation by distillation difficult. In such cases, a different purification technique, such as preparative gas chromatography, may be necessary for ultra-high purity.
Issue 3: Low Yield of Purified Monomer

Symptom: The amount of purified this compound recovered is significantly lower than expected.

Probable Cause Solution
Loss of Monomer During Washing Steps Be careful during the separation of aqueous and organic layers in the separatory funnel to avoid discarding the monomer layer. Rinse the separatory funnel with a small amount of a suitable solvent to recover any residual monomer and add it to the organic phase before drying.
Polymerization During Distillation As discussed in Issue 1, polymerization will lead to a significant loss of monomer. Follow the recommendations to prevent premature polymerization.
Distilling to Dryness Do not distill the monomer to dryness. Leaving a small amount of residue in the distillation flask helps to avoid the concentration and potential decomposition of less volatile impurities, which can be hazardous.[6]
Inefficient Condensation Ensure that the condenser is adequately cooled to efficiently condense the this compound vapors. Check the flow rate and temperature of the cooling water.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the purification of styrenic monomers. The exact values for this compound may vary depending on the specific experimental conditions.

Table 1: Purity and Yield of this compound after Purification

Purification MethodTypical Purity AchievedTypical Lab-Scale YieldReference
Alkaline Wash followed by Vacuum Distillation>99%80-90%[9]
Column Chromatography (Alumina)>98%70-85%[2]
Fractional Vacuum Distillation>99.5%75-85%[10]

Table 2: Common Inhibitors and Their Typical Concentrations

InhibitorTypical Concentration in Commercial MonomerEffectivenessReference
4-tert-butylcatechol (TBC)10-55 ppmEffective at ambient temperatures in the presence of oxygen.[1]
3,5-di-tert-butylcatechol0.1% (1000 ppm)Effective for storage.
Dinitrophenols0.05 - 5% (in distillation pot)Effective at elevated temperatures during distillation.[8]

Experimental Protocols

Protocol 1: Inhibitor Removal by Alkaline Extraction

Objective: To remove the phenolic inhibitor (e.g., TBC) from crude this compound.

Materials:

  • Crude this compound

  • 5-10% (w/v) Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of 5-10% aqueous NaOH solution.[5]

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer (containing the sodium salt of the inhibitor) will be the bottom layer.

  • Drain and discard the aqueous layer.

  • Repeat the washing with a fresh portion of NaOH solution.

  • Wash the this compound with two equal volumes of distilled water to remove any residual NaOH. Check the pH of the final water wash to ensure it is neutral.

  • Drain the washed this compound into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or calcium chloride to the monomer and swirl to dry. Let it stand for at least 30 minutes.

  • Decant or filter the dry this compound into a clean, dry flask, ready for use or further purification.

Protocol 2: Purification by Vacuum Distillation

Objective: To purify inhibitor-free this compound from non-volatile impurities.

Materials:

  • Inhibitor-free this compound

  • Vacuum distillation apparatus (round-bottom flask, Claisen adapter, short path distillation head, condenser, receiving flask)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump or water aspirator

  • Manometer (recommended)

  • Cold trap (recommended to protect the vacuum pump)

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is clean and dry.

  • Place a magnetic stir bar in the round-bottom distillation flask and add the inhibitor-free this compound. Do not fill the flask more than two-thirds full.

  • Lightly grease all ground-glass joints to ensure a good vacuum seal.

  • Connect the apparatus to the vacuum source with a cold trap in between.

  • Turn on the stirrer.

  • Slowly evacuate the system. You may observe some bubbling as volatile impurities are removed.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

  • Collect the fraction that distills at the expected boiling point for this compound at the measured pressure. The boiling point of this compound is 170-171°C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.

  • Do not distill to dryness. Leave a small amount of residue in the distillation flask.

  • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_inhibitor_removal Step 1: Inhibitor Removal cluster_purification Step 2: Purification cluster_end Final Product Crude_Monomer Crude this compound (with inhibitor and impurities) Wash Wash with aq. NaOH Crude_Monomer->Wash Dry Dry with MgSO4 Wash->Dry Distill Vacuum Distillation Dry->Distill Pure_Monomer Purified this compound Distill->Pure_Monomer Troubleshooting_Polymerization cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Monomer Polymerized During Distillation Cause1 High Temperature Problem->Cause1 Cause2 Air Leak Problem->Cause2 Cause3 Contaminated Glassware Problem->Cause3 Solution1 Lower Temperature / Improve Vacuum Cause1->Solution1 Solution2 Check and Re-grease Joints Cause2->Solution2 Solution3 Thoroughly Clean Glassware Cause3->Solution3

References

Addressing phase separation in 3-Methylstyrene copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylstyrene (3-MS) copolymers. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you address challenges related to phase separation in your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis and processing of 3-MS copolymers.

Issue 1: Reaction Mixture Becomes Cloudy or Opaque During Polymerization

Q: Why did my initially clear this compound copolymerization reaction mixture turn cloudy or hazy?

A: Cloudiness or turbidity during polymerization is a strong indicator of macroscopic phase separation. This occurs when the growing copolymer chains become insoluble in the reaction medium and precipitate.[1] The primary causes include:

  • Poor Solvent Quality: The selected solvent may be a good solvent for the monomers but a poor one for the resulting copolymer, especially as the molecular weight increases.

  • Monomer Incompatibility: Significant differences in polarity between this compound and your chosen comonomer can lead to thermodynamic immiscibility of the resulting copolymer blocks.[2]

  • High Molecular Weight: As polymer chains grow, their entropy of mixing decreases, making them less soluble and more prone to separate from the solution.

  • Incorrect Temperature: Polymer solubility is temperature-dependent. The reaction temperature may be driving the system into a two-phase region (exhibiting either an Upper or Lower Critical Solution Temperature, UCST or LCST).[1]

G cluster_0 Troubleshooting: Cloudy Reaction Mixture start Cloudy/Opaque Reaction Mixture Observed q1 Is the solvent a known good solvent for the expected copolymer? start->q1 a1_yes Solvent is appropriate. Proceed to next check. q1->a1_yes Yes a1_no Action: Select a better common solvent (e.g., Toluene, THF for nonpolar systems). q1->a1_no q2 Is the comonomer significantly different in polarity? a1_yes->q2 end System Optimized: Homogeneous Solution a1_no->end a2_yes Action: Consider a comonomer with similar polarity or introduce a compatibilizer. q2->a2_yes Yes a2_no Polarity is matched. Proceed to next check. q2->a2_no No a2_yes->end q3 Is the reaction temperature approaching a known phase boundary (LCST/UCST)? a2_no->q3 a3_yes Action: Adjust temperature. Increase T for UCST systems, decrease T for LCST systems. q3->a3_yes Yes q3->end No, likely MW issue. Consider lower conversion. a3_yes->end

Caption: Troubleshooting workflow for a cloudy copolymer solution.
Issue 2: Solid Copolymer Film is Opaque and Brittle

Q: I successfully isolated my 3-MS copolymer, but the film I cast from solution is opaque and brittle, not clear and tough. What is the cause?

A: This is a classic sign of microphase separation in the solid state. While the polymer may have been soluble in the casting solvent, upon solvent evaporation, the thermodynamically incompatible blocks of the copolymer have segregated into distinct domains.

  • Thermodynamic Incompatibility: The primary driver is the positive Flory-Huggins interaction parameter (χ) between the different monomer units in your copolymer, leading to a tendency to phase separate.[3]

  • Copolymer Architecture: Block copolymers are more prone to forming ordered microphase-separated structures (lamellae, cylinders, etc.) than random copolymers.[4]

  • Solvent Evaporation Rate: Rapid evaporation can trap the polymer chains in a poorly-ordered, phase-separated state. Slower evaporation (annealing) allows chains more time to organize into potentially more desirable, ordered nanostructures.

  • Molar Mass and Composition: Phase separation is more pronounced in high molecular weight copolymers and in compositions that deviate significantly from a 50:50 ratio, which tends to favor lamellar structures.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence phase separation in this compound copolymers?

A1: The phase behavior is governed by a balance of factors: the volume fraction of each block (φ), the overall degree of polymerization (N), and the Flory-Huggins interaction parameter (χ) which quantifies the incompatibility between the monomer units.[3] The product χN is the critical parameter; phase separation is strongly favored when χN is large. Additionally, solvent quality and temperature play crucial roles during synthesis and processing.[1][5]

Q2: How do I choose a suitable solvent to minimize phase separation during polymerization?

A2: The ideal solvent should be a "good" solvent for both monomer types and, crucially, for the resulting copolymer. For copolymers of this compound (which is nonpolar) with other nonpolar monomers like styrene or isoprene, solvents like toluene or cyclohexane are often effective.[6][7] If copolymerizing with a more polar monomer (e.g., methacrylates), a solvent that can accommodate both polarities, such as THF or dioxane, might be necessary. It is critical to consult polymer solubility data and consider the Hansen solubility parameters.

Q3: Which analytical techniques are essential for identifying and characterizing phase separation?

A3: A combination of techniques is recommended for a complete picture:

  • Differential Scanning Calorimetry (DSC): This is a primary tool. A single glass transition temperature (Tg) suggests a homogeneous, miscible copolymer. The presence of two distinct Tgs, corresponding to the Tgs of the respective homopolymers, is a strong confirmation of phase separation.[4][8][9]

  • Microscopy (TEM, AFM, SEM): These techniques provide direct visual evidence of phase-separated domains and can reveal the morphology (e.g., lamellar, cylindrical, spherical).[4][10]

  • Small-Angle X-ray Scattering (SAXS): SAXS is a powerful method to determine the size, shape, and spacing of nanometer-scale domains in microphase-separated systems.[3]

  • Dynamic Light Scattering (DLS): For solution-based studies, DLS can detect the formation of large aggregates, which can be an early indicator of impending phase separation.

Q4: How does copolymer architecture (random vs. block) affect the tendency to phase separate?

A4: Copolymer architecture is critical.

  • Random Copolymers: Phase separation is less common unless there is a very high degree of incompatibility between monomers. They typically exhibit a single phase and a single Tg.

  • Block Copolymers: These are designed to phase separate. The covalent bond between the blocks prevents macroscopic separation, forcing them to form ordered nanostructures (microphase separation).[4] The morphology of these structures is highly dependent on the block volume fractions.

Experimental Protocols

Protocol 1: Free-Radical Copolymerization of this compound and Styrene

This protocol describes a representative lab-scale free-radical solution polymerization.

  • Monomer and Solvent Preparation: Purify this compound (3-MS) and Styrene (St) by passing them through a column of basic alumina to remove inhibitors. Dry the chosen solvent (e.g., Toluene) over molecular sieves.[11]

  • Reaction Setup: Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

  • Charging the Reactor: Charge the flask with the desired amounts of 3-MS, St, and toluene. A typical starting point could be a 50:50 molar ratio of monomers at a total monomer concentration of 2 M.

  • Initiator Addition: Add the free-radical initiator, such as 2,2'-Azobis(isobutyronitrile) (AIBN), typically at 0.5-1.0 mol% relative to the total monomer content.[1]

  • Degassing: Purge the reaction mixture with dry nitrogen or argon for 30-60 minutes while stirring to remove dissolved oxygen, which inhibits radical polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-70 °C for AIBN). Monitor the reaction mixture for any signs of cloudiness. Allow the reaction to proceed for a set time (e.g., 6-24 hours). Polymerizations should be carried to low conversions (<10%) to minimize compositional drift.[11]

  • Termination and Purification: Cool the reaction to room temperature and terminate by exposing it to air. Precipitate the copolymer by slowly adding the viscous reaction solution to a 10-fold excess of a non-solvent (e.g., cold methanol).[12]

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.[8]

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the dried copolymer into a standard aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Run a heat-cool-heat cycle to erase the thermal history of the material. A typical program might be:

    • Heat from 25 °C to 150 °C at 10 °C/min.

    • Hold at 150 °C for 3 minutes.

    • Cool from 150 °C to 25 °C at 10 °C/min.

    • Heat from 25 °C to 150 °C at 10 °C/min (this second heat is used for analysis).

  • Data Analysis: Analyze the thermogram from the second heating scan. A single, sharp step-change in the heat flow indicates a single glass transition temperature (Tg), suggesting a homogeneous copolymer. Two distinct Tgs indicate a phase-separated material.[9]

Data Presentation

Table 1: Example Free-Radical Polymerization Parameters for Styrene Derivative Copolymers

Note: Data adapted from literature on styrene/alpha-methylstyrene systems and serves as a starting point for this compound.

Monomer 1Monomer 2Molar Ratio (M1:M2)SolventInitiator (mol%)Temp (°C)Expected Outcome
3-MSStyrene85:15Toluenet-butyl perbenzoate (0.1)110Likely Homogeneous[13]
3-MSStyrene50:50CyclohexanoneBPO (2.5)76-100Homogeneous[14]
3-MSMethyl MethacrylateVariesAcetoneAIBN60Tendency to alternate, likely homogeneous[5]
3-MS (Block A)Isoprene (Block B)30:70Cyclohexanen-BuLi45Microphase-separated (Anionic Polym.)[6]

Logical Diagram of Factors Leading to Phase Separation

G cluster_1 Driving Forces & Conditions cluster_2 Outcome & Properties incompatibility High Monomer Incompatibility (Large χ) phase_sep Phase Separation (Macroscopic or Microscopic) incompatibility->phase_sep molecular_weight High Molecular Weight (Large N) molecular_weight->phase_sep architecture Block Copolymer Architecture architecture->phase_sep solvent Poor Solvent Quality solvent->phase_sep properties Undesirable Properties: - Opacity - Brittleness - Inconsistent Performance phase_sep->properties

Caption: Key factors contributing to phase separation and its consequences.

References

Optimizing reaction temperature for controlled 3-Methylstyrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the controlled polymerization of 3-Methylstyrene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Monomer Conversion

Question: My polymerization of this compound is showing very low or no conversion. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no monomer conversion in the controlled polymerization of this compound can stem from several factors, largely dependent on the specific polymerization technique being employed. Here's a systematic approach to troubleshooting this issue:

Possible Causes and Solutions:

  • Inhibitor in Monomer: Commercial this compound monomer is often shipped with an inhibitor to prevent spontaneous polymerization. Failure to remove this inhibitor will quench the polymerization reaction.

    • Solution: Purify the monomer before use. This can be achieved by passing it through a column of activated basic alumina or by distillation under reduced pressure.

  • Impure Reagents or Solvents: Controlled polymerization techniques, especially anionic polymerization, are highly sensitive to impurities such as water, oxygen, and other protic species.[1] These impurities can terminate the growing polymer chains.

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. Solvents can be purified by distillation over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene). Perform the polymerization under an inert atmosphere (e.g., argon or nitrogen).

  • Incorrect Initiator Concentration or Inactive Initiator: The initiator concentration is critical for achieving the desired molecular weight and conversion. An insufficient amount of initiator or a degraded initiator will lead to poor results.

    • Solution: Verify the initiator concentration and ensure its activity. If the initiator has been stored for a long time or improperly, it may need to be replaced. For thermally initiated processes, ensure the reaction has been heated to the correct temperature for a sufficient amount of time.

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the rate of polymerization. If the temperature is too low, the reaction kinetics may be too slow to achieve significant conversion in a reasonable timeframe.

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C. Refer to the data table below for recommended temperature ranges for different polymerization methods. Be aware that excessively high temperatures can lead to side reactions and loss of control.

  • Poor Catalyst/Ligand Activity (for ATRP): In Atom Transfer Radical Polymerization (ATRP), the activity of the catalyst/ligand system is crucial.

    • Solution: Ensure the catalyst (e.g., copper(I) halide) is not oxidized. Use fresh, high-purity catalyst and ligand. The choice of ligand can also impact catalyst activity at different temperatures.[2]

Issue 2: Poor Control Over Molecular Weight and High Polydispersity (Đ)

Question: The resulting poly(this compound) has a much higher or lower molecular weight than targeted, and the polydispersity index (Đ) is broad (>1.5). How can I improve control?

Answer:

Achieving a target molecular weight and a narrow molecular weight distribution (low Đ) is the primary goal of controlled polymerization. Deviations from the expected values indicate a loss of control over the polymerization process.

Possible Causes and Solutions:

  • Incorrect Monomer-to-Initiator Ratio: In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the initial monomer concentration to the initial initiator concentration.

    • Solution: Carefully recalculate and accurately measure the amounts of monomer and initiator.

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, not all chains will start growing at the same time, leading to a broad molecular weight distribution.

    • Solution: For ATRP, select an initiator with a structure similar to the propagating polymer chain end to ensure fast and efficient initiation.[3] For anionic polymerization, ensure rapid mixing of the initiator with the monomer.

  • Chain Termination or Transfer Reactions: The presence of impurities or excessively high temperatures can lead to irreversible chain termination and chain transfer reactions, which broaden the polydispersity.

    • Solution:

      • Rigorously purify all reagents and solvents.

      • Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions. It may be necessary to lower the temperature to improve control. For instance, in ATRP of styrenes, temperatures can be lowered to enhance stereospecificity and control.[2]

      • In RAFT polymerization, the choice of the RAFT agent is critical for minimizing termination.

  • High Viscosity (Gel Effect): At high monomer conversions, the viscosity of the reaction mixture can increase significantly. This can slow down the diffusion of growing polymer chains, leading to a decrease in the rate of termination and a rapid increase in the polymerization rate (the gel effect), which can broaden the molecular weight distribution.[4]

    • Solution: Consider performing the polymerization in solution rather than in bulk to maintain a lower viscosity. If working in bulk, ensure efficient stirring throughout the reaction.

  • Depolymerization: For monomers like α-methylstyrene, there is a "ceiling temperature" above which depolymerization becomes significant, limiting the molecular weight that can be achieved.[5][6] While this compound is less susceptible than α-methylstyrene, it's a factor to consider at very high temperatures.

    • Solution: Conduct the polymerization at a temperature well below the ceiling temperature of the monomer.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the ATRP of this compound?

A1: For ATRP of styrene and its derivatives using a copper-based catalyst system, a common starting temperature is around 110°C for bromide-mediated polymerizations and 130°C for chloride-mediated ones.[7] It is recommended to start within this range and optimize based on the observed reaction kinetics and control.

Q2: How does temperature affect the stereochemistry of the resulting polymer?

A2: For some controlled polymerization techniques, lower temperatures can lead to higher stereoregularity in the resulting polymer. For example, in the ATRP of styrene, lowering the polymerization temperature has been shown to increase the syndiotacticity of the polystyrene.[2]

Q3: Can I perform anionic polymerization of this compound at room temperature?

A3: While some anionic polymerizations can be conducted at room temperature, for styrenic monomers, low temperatures are often required to control the highly reactive carbanionic propagating species and prevent side reactions. For α-methylstyrene, temperatures as low as -78°C are used to favor polymer formation thermodynamically.[8][9] For this compound, starting at a low temperature (e.g., -78°C to 0°C) is a good practice to ensure a controlled reaction.

Q4: What is the role of temperature in RAFT polymerization?

A4: In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, temperature affects the rates of initiation, propagation, and the RAFT equilibrium. Higher temperatures generally lead to faster polymerization rates. However, the temperature must be chosen to ensure the stability of the RAFT agent and the propagating radicals. For styrene, RAFT polymerizations are often conducted at temperatures between 100°C and 120°C when using a thermal initiator.[10]

Q5: My reaction is highly exothermic. How can I manage this?

A5: Exothermic reactions, if not controlled, can lead to a rapid increase in temperature ("autoacceleration"), resulting in loss of control over the polymerization and potentially creating a safety hazard.[4]

  • Use a Solvent: Performing the polymerization in a suitable solvent helps to dissipate the heat generated.

  • Slow Monomer Addition: Adding the monomer slowly to the reaction mixture can help to control the rate of heat generation.

  • Efficient Cooling: Use an ice bath, a cryostat, or a cooling mantle to actively cool the reaction vessel and maintain the desired temperature.

Data Presentation

Table 1: Recommended Temperature Ranges for Controlled Polymerization of Styrenic Monomers

Polymerization MethodMonomerRecommended Temperature Range (°C)Typical Polydispersity (Đ)Notes
Anionic Polymerizationα-Methylstyrene-78< 1.1Low temperature is necessary due to the low ceiling temperature of the monomer.[8]
Anionic PolymerizationStyrene-78 to 40< 1.1Temperature depends on the solvent and counter-ion. Lower temperatures generally provide better control.[11]
ATRPStyrene110 - 1301.1 - 1.5Temperature depends on the catalyst system (e.g., copper(I) bromide vs. copper(I) chloride).[3][7]
ATRPSubstituted Styrenes-30 to 601.2 - 1.5Lower temperatures can be achieved with highly active ligands, leading to enhanced stereospecificity.[2]
RAFT PolymerizationStyrene100 - 1801.1 - 1.5Can be initiated thermally at higher temperatures or with a conventional radical initiator at lower temperatures.[10][12]
Cationic Polymerizationp-Methylstyrene-251.4 - 1.6Can be initiated with a Lewis acid like SnCl4.[13]
Cationic Polymerizationα-Methylstyrene0-Can be initiated with a solid acid catalyst.[14]

Note: The optimal temperature for this compound may vary and should be determined experimentally. The data for other styrenic monomers provides a good starting point for optimization.

Experimental Protocols

Methodology: General Protocol for Temperature Optimization in ATRP of this compound

  • Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.

  • Reagent Preparation: In a Schlenk flask, add the copper(I) halide catalyst (e.g., CuBr) and the ligand (e.g., PMDETA or a bipyridine derivative) in the desired molar ratio.

  • Reaction Setup: Seal the flask with a rubber septum, and cycle between vacuum and inert gas (argon or nitrogen) three times to remove oxygen.

  • Solvent and Monomer Addition: Add the degassed solvent (e.g., anisole or toluene) and the purified, degassed this compound monomer via a syringe.

  • Initiator Addition: Add the degassed initiator (e.g., ethyl α-bromoisobutyrate) via a syringe.

  • Temperature Control: Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., start with 110°C). Ensure consistent stirring.

  • Sampling: Periodically take samples from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and polydispersity (via GPC).

  • Termination: After the desired time or conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the copper catalyst.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

  • Analysis: Characterize the final polymer for its molecular weight (Mn), polydispersity (Đ), and structure (via ¹H NMR).

  • Optimization: Repeat the experiment at different temperatures (e.g., 100°C, 120°C) to determine the optimal conditions for control and reaction rate.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low/No Conversion or Poor Control (High Đ) check_inhibitor Check for Inhibitor in Monomer start->check_inhibitor purify_monomer Action: Purify Monomer (e.g., Alumina Column) check_inhibitor->purify_monomer Present check_impurities Check for Impurities (Water, O2) check_inhibitor->check_impurities Absent purify_monomer->check_impurities purify_reagents Action: Dry/Degas Solvents & Reagents. Use Inert Atmosphere. check_impurities->purify_reagents Suspected check_initiator Check Initiator Concentration & Activity check_impurities->check_initiator Ruled Out purify_reagents->check_initiator verify_initiator Action: Verify Calculations & Use Fresh Initiator check_initiator->verify_initiator Incorrect/Inactive check_temp Is Reaction Temperature Optimal? check_initiator->check_temp Correct & Active verify_initiator->check_temp adjust_temp Action: Adjust Temperature (Increase for Rate, Decrease for Control) check_temp->adjust_temp No check_catalyst Check Catalyst/Ligand Activity (ATRP) check_temp->check_catalyst Yes end_success Success: Controlled Polymerization adjust_temp->end_success end_fail Issue Persists: Re-evaluate Systemic Parameters adjust_temp->end_fail If problem persists use_fresh_catalyst Action: Use Fresh, High-Purity Catalyst/Ligand check_catalyst->use_fresh_catalyst Inactive/Oxidized check_catalyst->end_fail Active use_fresh_catalyst->end_success

Caption: Troubleshooting workflow for this compound polymerization.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methylstyrene, 3-Methylstyrene, and 4-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative reactivity of methylstyrene isomers, supported by experimental data and detailed protocols.

The position of a methyl group on the styrene ring significantly influences the monomer's reactivity in various chemical transformations, including polymerization and electrophilic addition reactions. This guide provides an in-depth comparison of the reactivity of 2-methylstyrene, 3-methylstyrene, and 4-methylstyrene, drawing upon established principles of organic chemistry and experimental findings. The relative reactivities are governed by a combination of electronic and steric effects, which will be systematically examined.

Electronic Effects and the Hammett Correlation

The electronic influence of the methyl substituent on the reactivity of the vinyl group can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted styrene.

  • k₀ is the rate constant for styrene.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

The methyl group is an electron-donating group, which influences the electron density of the vinyl group and the stability of reaction intermediates. The Hammett sigma constants (σ) for the methyl group at different positions are crucial for predicting reactivity.

Table 1: Hammett Sigma Constants for Methyl Substituents

Substituent PositionHammett Constant (σ)
meta (3-methyl)-0.07
para (4-methyl)-0.17

Note: A standard Hammett sigma constant for the ortho position is not typically used due to the significant influence of steric effects, which are not accounted for in the electronic-only Hammett relationship.

A study on the atom transfer radical polymerization (ATRP) of substituted styrenes confirms a Hammett relationship where monomers with electron-donating substituents polymerize more slowly than those with electron-withdrawing substituents.[1][2] This is because electron-donating groups decrease the monomer's reactivity towards radical addition. Based on the Hammett constants, the electron-donating effect is more pronounced for the para-methyl group (σ = -0.17) compared to the meta-methyl group (σ = -0.07).

Steric Effects of the Ortho-Substituent

The presence of a methyl group at the 2-position (ortho) introduces significant steric hindrance around the vinyl group. This steric bulk can impede the approach of reactants and the formation of the transition state, thereby reducing the reaction rate. This effect is particularly pronounced in polymerization reactions where the growing polymer chain must approach the monomer. While difficult to quantify with a simple parameter like the Hammett constant, the steric effect of the ortho-methyl group is a dominant factor in its reactivity.

Reactivity in Polymerization

The reactivity of methylstyrene isomers in polymerization is a critical aspect for the synthesis of polymers with tailored properties.

Free Radical Polymerization

In free-radical polymerization, the reactivity of the monomer is influenced by both the electronic nature of the substituent and steric factors.

Expected Reactivity Order (Free Radical Polymerization):

Based on a combination of electronic and steric effects, the expected order of reactivity in free radical polymerization is:

4-Methylstyrene > this compound > 2-Methylstyrene

  • 4-Methylstyrene: The para-methyl group provides the strongest electron-donating effect, which slightly deactivates the double bond towards radical attack compared to styrene. However, this electronic deactivation is often less significant than steric effects.

  • This compound: The meta-methyl group has a weaker electron-donating effect than the para-substituent, leading to a slightly higher reactivity than 4-methylstyrene from an electronic standpoint.

  • 2-Methylstyrene: The ortho-methyl group introduces significant steric hindrance, which is expected to be the primary factor in reducing its polymerization rate compared to the other two isomers and styrene.

Table 2: Alfrey-Price Q-e Values for Styrene and Methylstyrene Isomers

The Alfrey-Price Q-e scheme is a semi-empirical method to predict monomer reactivity ratios in copolymerization. 'Q' represents the reactivity of the monomer (related to resonance stabilization), and 'e' represents the polarity of the vinyl group.

MonomerQ Valuee Value
Styrene1.00-0.80
4-Methylstyrene1.02-0.98
2-MethylstyreneData not readily availableData not readily available
This compoundData not readily availableData not readily available

Note: While Q-e values for 4-methylstyrene are available, comprehensive and consistent data for 2- and this compound are not widely reported, highlighting the need for further experimental determination.

Experimental Protocol: Determining Relative Rates of Free Radical Polymerization

A common method to compare the polymerization rates of the methylstyrene isomers is to conduct bulk or solution polymerizations under identical conditions.

Materials:

  • 2-Methylstyrene, this compound, 4-Methylstyrene, Styrene (inhibitor removed)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Toluene or Benzene)

  • Inert atmosphere (Nitrogen or Argon)

  • Constant temperature bath

  • Dilatometer or method for determining monomer conversion (e.g., GC, NMR)

Procedure:

  • Prepare solutions of each monomer at the same concentration in the chosen solvent.

  • Add a precise amount of initiator to each solution.

  • Transfer the solutions to separate reaction vessels (e.g., sealed ampoules or a multi-reactor system).

  • Purge each vessel with an inert gas to remove oxygen, which inhibits radical polymerization.

  • Immerse the reaction vessels in a constant temperature bath to initiate polymerization.

  • At regular time intervals, withdraw aliquots from each reaction and quench the polymerization (e.g., by rapid cooling and addition of an inhibitor like hydroquinone).

  • Determine the monomer conversion in each aliquot using a suitable analytical technique (e.g., gravimetry after precipitation of the polymer, or spectroscopic methods like GC or NMR to measure the remaining monomer).

  • Plot monomer conversion as a function of time for each isomer. The initial slope of this plot is proportional to the initial rate of polymerization.

Data Analysis: The relative rates of polymerization can be determined by comparing the initial slopes of the conversion-time plots.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Solutions Prepare Monomer Solutions (2-, 3-, 4-Methylstyrene, Styrene) Add_Initiator Add Initiator (AIBN) Monomer_Solutions->Add_Initiator Inert_Atmosphere Purge with Inert Gas Add_Initiator->Inert_Atmosphere Constant_Temp Initiate at Constant Temperature Inert_Atmosphere->Constant_Temp Take_Aliquots Withdraw Aliquots at Time Intervals Constant_Temp->Take_Aliquots Quench Quench Polymerization Take_Aliquots->Quench Conversion Determine Monomer Conversion (GC, NMR, Gravimetry) Quench->Conversion Plot Plot Conversion vs. Time Conversion->Plot Compare_Rates Compare Initial Rates Plot->Compare_Rates

Figure 1. Experimental workflow for comparing polymerization rates.

Reactivity in Electrophilic Addition

Electrophilic addition to the vinyl group of styrenes proceeds through a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate. The methyl group, being electron-donating, can stabilize the positive charge of the carbocation through inductive and resonance effects.

Expected Reactivity Order (Electrophilic Addition):

The stability of the benzylic carbocation formed during electrophilic addition follows the order:

4-Methylstyrene > this compound > 2-Methylstyrene

  • 4-Methylstyrene: The para-methyl group can effectively stabilize the positive charge on the benzylic carbon through resonance and induction, leading to the fastest reaction rate.

  • This compound: The meta-methyl group stabilizes the carbocation primarily through induction, which is a weaker effect than the resonance stabilization provided by the para-substituent.

  • 2-Methylstyrene: The ortho-methyl group can provide some electronic stabilization, but this is often outweighed by steric hindrance that can destabilize the planar carbocation or hinder the approach of the electrophile.

Experimental Protocol: Competitive Bromination

A competitive reaction is an effective way to determine the relative rates of electrophilic addition.

Materials:

  • Equimolar mixture of 2-methylstyrene, this compound, and 4-methylstyrene.

  • A limiting amount of bromine (Br₂) solution in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂).

  • GC-MS for product analysis.

Procedure:

  • Prepare an equimolar solution of the three methylstyrene isomers in the chosen solvent.

  • Cool the solution in an ice bath to control the reaction rate.

  • Slowly add a solution containing a limiting amount of bromine (e.g., 0.1 equivalents relative to the total moles of styrenes).

  • Stir the reaction mixture for a set period to allow the bromine to react completely.

  • Quench the reaction by adding a solution of sodium thiosulfate to consume any remaining bromine.

  • Analyze the reaction mixture by GC-MS to determine the relative amounts of the unreacted starting materials and the brominated products of each isomer.

Data Analysis: The relative reactivity of the isomers is determined by the extent to which each has reacted. The isomer that has been consumed to the greatest extent is the most reactive. The relative rate constants can be calculated from the ratios of the products formed.

G Start Equimolar Mixture of 2-, 3-, and 4-Methylstyrene Add_Br2 Add Limiting Br₂ Start->Add_Br2 Reaction Competitive Bromination Add_Br2->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Analysis GC-MS Analysis Quench->Analysis Results Determine Relative Amounts of Unreacted Styrenes and Products Analysis->Results

References

A Comparative Guide to 3-Methylstyrene and Styrene in Copolymerization for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of copolymers derived from 3-methylstyrene and styrene against those of pure polystyrene. Understanding these differences is crucial for the rational design of new polymers with tailored thermal and mechanical properties for a range of advanced applications, including drug delivery systems, medical devices, and specialty materials. This document synthesizes available experimental data and provides detailed protocols for the synthesis and characterization of these polymers.

Introduction to Styrenic Copolymers

Polystyrene is a widely used commodity polymer known for its rigidity, clarity, and ease of processing. However, its relatively low glass transition temperature and brittle nature can limit its use in applications requiring enhanced thermal or mechanical performance. A common strategy to modify these properties is through copolymerization with substituted styrenes. The introduction of a methyl group on the phenyl ring, as in this compound, can significantly alter the polymer's backbone flexibility and intermolecular interactions, thereby influencing its macroscopic properties. This guide focuses on the impact of incorporating this compound into the polystyrene chain.

Property Differences: this compound vs. Styrene Copolymers

While direct, comprehensive experimental data for copolymers of this compound and styrene is limited in publicly available literature, we can infer the property differences based on the known characteristics of the respective homopolymers and related copolymers, such as those with para-methylstyrene (p-methylstyrene) and alpha-methylstyrene (α-methylstyrene).

Thermal Properties

The presence of a methyl group on the styrene ring generally increases the glass transition temperature (Tg) of the resulting polymer due to increased steric hindrance, which restricts chain mobility.

PropertyPolystyrene (PS)Poly(this compound) (P3MS)Poly(styrene-co-3-methylstyrene)
Glass Transition Temp. (Tg) ~100 °C97 °CExpected to be between 97-100 °C
Decomposition Temp. (TGA) ~350-425 °C[1][2][3]Data not availableData not available

Note: The Tg of the copolymer is expected to vary depending on the comonomer composition, following theoretical predictions such as the Fox equation.

The thermal stability of poly(styrene-co-3-methylstyrene) is anticipated to be similar to that of polystyrene. Studies on poly(p-methylstyrene) have shown a slight decrease in the onset of thermal degradation compared to polystyrene.[1] This suggests that the methyl group, regardless of its position, may introduce a site for initial degradation.

Mechanical Properties

The introduction of a methyl group is expected to influence the mechanical properties of the copolymer. The increased steric hindrance from the methyl group may lead to a more rigid polymer backbone, potentially increasing the tensile modulus and strength at the expense of ductility.

PropertyPolystyrene (PS)Poly(styrene-co-3-methylstyrene)
Tensile Strength ~27-50 MPa[4][5]Data not available
Young's Modulus ~3.0-3.5 GPaData not available
Elongation at Break ~1-3%Data not available

Note: The mechanical properties of the copolymer will be highly dependent on the mole ratio of the comonomers and the resulting molecular weight.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of these copolymers to ensure reproducibility and accurate comparison of their properties.

Synthesis of Poly(styrene-co-3-methylstyrene) via Free-Radical Polymerization

This protocol describes a typical free-radical copolymerization of styrene and this compound.

Materials:

  • Styrene (inhibitor removed)

  • This compound (inhibitor removed)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Monomer Purification: Remove the inhibitor from styrene and this compound by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral, drying over anhydrous magnesium sulfate, and then distilling under reduced pressure.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the desired molar ratio of purified styrene and this compound in toluene.

  • Initiation: Add the initiator (e.g., AIBN, ~0.1 mol% with respect to the total monomer concentration).

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and stir for a predetermined time to achieve a low to moderate conversion (typically <15% to determine reactivity ratios).

  • Termination and Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of methanol to precipitate the copolymer.

  • Purification: Filter the precipitated polymer and redissolve it in a minimal amount of a suitable solvent like THF. Reprecipitate the polymer in methanol. Repeat this dissolution-precipitation step at least twice to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the copolymer composition.

  • Procedure: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃). Record the ¹H NMR spectrum. The composition can be calculated by integrating the signals corresponding to the aromatic protons of the styrene and this compound units and the methyl protons of the this compound unit.

Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Procedure: Dissolve the copolymer in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with polystyrene standards.[6]

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg).

  • Procedure: Heat a small sample of the copolymer (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere at a controlled heating rate (e.g., 10 °C/min). The Tg is typically determined as the midpoint of the step transition in the heat flow curve during the second heating scan.[6][7]

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability and decomposition profile.

  • Procedure: Heat a sample of the copolymer (5-10 mg) in a TGA instrument under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min).[1][2][3] The temperature at which weight loss occurs is recorded.

Tensile Testing:

  • Purpose: To measure mechanical properties such as tensile strength, Young's modulus, and elongation at break.

  • Procedure: Prepare dog-bone-shaped specimens of the copolymer by compression molding or injection molding. Perform tensile tests using a universal testing machine at a constant crosshead speed according to ASTM D638 standards.[4][5]

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Copolymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization monomer_prep Monomer Purification (Styrene & this compound) polymerization Free-Radical Copolymerization monomer_prep->polymerization precipitation Precipitation in Methanol polymerization->precipitation purification Redissolution & Reprecipitation precipitation->purification drying Vacuum Drying purification->drying nmr NMR Spectroscopy (Composition) drying->nmr gpc GPC (Molecular Weight, PDI) drying->gpc dsc DSC (Glass Transition Temp.) drying->dsc tga TGA (Thermal Stability) drying->tga tensile Tensile Testing (Mechanical Properties) drying->tensile

Caption: Workflow for the synthesis and characterization of poly(styrene-co-3-methylstyrene).

Logical Relationship of Copolymer Properties

G cluster_input Input Variables cluster_structure Polymer Structure cluster_properties Resulting Properties monomer_ratio Monomer Feed Ratio (Styrene / this compound) copolymer_comp Copolymer Composition monomer_ratio->copolymer_comp reactivity_ratios Reactivity Ratios monomer_ratio->reactivity_ratios polymerization_conditions Polymerization Conditions (Temp., Initiator, etc.) mw_pdi Molecular Weight & PDI polymerization_conditions->mw_pdi thermal_props Thermal Properties (Tg, Td) copolymer_comp->thermal_props mech_props Mechanical Properties (Tensile Strength, Modulus) copolymer_comp->mech_props mw_pdi->thermal_props mw_pdi->mech_props reactivity_ratios->copolymer_comp

Caption: Influence of synthesis parameters on the structure and properties of the copolymer.

Conclusion

The copolymerization of this compound with styrene presents a viable strategy for tuning the properties of polystyrene. The introduction of the methyl group is anticipated to increase the glass transition temperature and potentially enhance the mechanical rigidity of the resulting copolymer. While direct experimental data is sparse, the provided protocols for synthesis and characterization offer a clear pathway for researchers to generate this valuable data. Further investigation into the reactivity ratios of this comonomer pair would provide deeper insights into the copolymer microstructure and its influence on the final material properties. This guide serves as a foundational resource for the exploration of poly(styrene-co-3-methylstyrene) in the development of novel materials for specialized scientific and medical applications.

References

A Comparative Thermal Analysis of Poly(3-methylstyrene) and Polystyrene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the thermal properties of poly(3-methylstyrene) versus polystyrene, utilizing data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

This guide provides an objective comparison of the thermal characteristics of poly(this compound) and polystyrene, two closely related vinyl polymers. Understanding the thermal stability and phase behavior of these materials is crucial for their application in various fields, from materials science to drug development. The addition of a methyl group to the styrene monomer unit, and its position on the phenyl ring, can subtly yet significantly influence the polymer's response to heat. This document summarizes key thermal parameters obtained from TGA and DSC, outlines the experimental protocols for these analyses, and presents a logical workflow for their comparison.

Executive Summary

The introduction of a methyl group at the meta (3-) position of the styrene ring in poly(this compound) results in slight alterations to its thermal properties when compared to unsubstituted polystyrene. Differential Scanning Calorimetry (DSC) data indicates that poly(this compound) exhibits a glass transition temperature (Tg) of approximately 97°C. This is slightly lower than the widely reported Tg of polystyrene, which is typically around 100°C.

Thermogravimetric Analysis (TGA) reveals differences in the thermal stability of the two polymers. While direct comparative TGA data for poly(this compound) is limited, studies on its isomer, poly(p-methylstyrene), show a slightly lower onset of decomposition compared to polystyrene. This suggests that the presence of the methyl group, regardless of its position, may slightly decrease the overall thermal stability of the polystyrene backbone.

Data Presentation

The following tables summarize the key quantitative data obtained from TGA and DSC analyses of poly(this compound) and polystyrene.

Table 1: Comparison of Glass Transition Temperatures (DSC Data)

PolymerGlass Transition Temperature (Tg) (°C)
Poly(this compound)97
Polystyrene~100[1]

Table 2: Comparison of Thermal Decomposition Temperatures (TGA Data)

PolymerOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)
Poly(p-methylstyrene)*Slightly lower than Polystyrene[2]Slightly lower than Polystyrene[2]
Polystyrene~300[1][2]~400[1]

*Note: Data for poly(p-methylstyrene) is used as a close structural isomer to poly(this compound) due to the limited availability of direct comparative TGA data for the meta-substituted polymer.[2]

Experimental Protocols

The following are detailed methodologies for the key thermal analysis experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymers.

Instrumentation: A standard thermogravimetric analyzer.

Sample Preparation:

  • Ensure the polymer sample is dry and free of solvents.

  • Weigh approximately 5-10 mg of the polymer sample into a clean, tared TGA crucible (typically aluminum or platinum).

Instrument Setup:

  • Place the sample crucible onto the TGA balance.

  • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

Temperature Program:

  • Equilibrate the sample at a low temperature (e.g., 30°C).

  • Heat the sample from the initial temperature to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min or 20°C/min.[2]

Data Analysis:

  • The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

  • The onset decomposition temperature is determined as the temperature at which a significant weight loss begins.

  • The peak decomposition temperature is identified from the derivative of the TGA curve (DTG), which shows the maximum rate of weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymers.

Instrumentation: A standard differential scanning calorimeter.

Sample Preparation:

  • Weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum).

  • Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.

Instrument Setup:

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Maintain an inert atmosphere, usually with a nitrogen purge.

Temperature Program (Heat-Cool-Heat Cycle):

  • First Heating Scan: Heat the sample from ambient temperature to a temperature well above its expected Tg (e.g., 150°C) at a controlled rate, typically 10°C/min. This step erases the polymer's previous thermal history.

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., 25°C).

  • Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan to ensure a consistent thermal history.

Data Analysis:

  • The DSC thermogram plots the heat flow on the y-axis against the temperature on the x-axis.

  • The glass transition is observed as a step-like change in the baseline of the DSC curve.

  • The Tg is typically determined as the midpoint of this transition.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative thermal analysis of poly(this compound) and polystyrene.

G Comparative Thermal Analysis Workflow cluster_polymers Polymer Samples cluster_analysis Thermal Analysis Techniques cluster_data Data Acquisition cluster_comparison Comparative Analysis P3MS Poly(this compound) TGA Thermogravimetric Analysis (TGA) P3MS->TGA DSC Differential Scanning Calorimetry (DSC) P3MS->DSC PS Polystyrene PS->TGA PS->DSC TGA_Data Decomposition Temperatures (Onset, Peak) TGA->TGA_Data DSC_Data Glass Transition Temperature (Tg) DSC->DSC_Data Comparison Comparison of Thermal Properties TGA_Data->Comparison DSC_Data->Comparison

References

Differentiating Methylstyrene Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of methylstyrene isomers (2-methylstyrene, 3-methylstyrene, and 4-methylstyrene) is critical in various research and industrial applications, including polymer chemistry and drug development, where isomeric purity can significantly impact reaction outcomes and product efficacy. While these isomers share the same molecular formula and similar physical properties, they can be effectively distinguished using a suite of spectroscopic techniques. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the differentiation of these positional isomers, complete with experimental data and detailed protocols.

Spectroscopic Comparison at a Glance

While mass spectrometry is often a go-to technique for structural elucidation, it proves less effective for distinguishing methylstyrene isomers due to their nearly identical fragmentation patterns under electron ionization.[1] In contrast, other spectroscopic methods offer distinct advantages. Vacuum ultraviolet (VUV) spectroscopy, for instance, reveals unique absorbance spectra for each isomer, allowing for their deconvolution even when they co-elute in gas chromatography.[1] However, NMR, IR, and UV-Vis spectroscopy are more commonly accessible techniques that provide rich information for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide distinct chemical shifts and coupling patterns for the methylstyrene isomers, arising from the different electronic environments of the protons and carbon atoms due to the varying position of the methyl group on the aromatic ring.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for 2-, 3-, and 4-methylstyrene in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shifts (ppm) of Methylstyrene Isomers in CDCl₃

Proton2-MethylstyreneThis compound[2]4-Methylstyrene
-CH₃ ~2.35 (s)2.37 (s)~2.36 (s)
=CH₂ (geminal) ~5.30 (d), ~5.60 (d)5.24 (d, J = 10.9 Hz)~5.15 (d), ~5.65 (d)
-CH= (vinyl) ~7.00 (dd)6.71 (dd, J = 17.6, 10.9 Hz)~6.68 (dd)
Aromatic-H ~7.15-7.40 (m)7.09 (t, J = 4.4 Hz), 7.22-7.26 (m)~7.10-7.35 (m)

Table 2: ¹³C NMR Chemical Shifts (ppm) of Methylstyrene Isomers in CDCl₃

Carbon2-MethylstyreneThis compound[2]4-Methylstyrene
-CH₃ ~19.521.49~21.2
=CH₂ ~115.8113.69~112.7
-CH= ~135.5137.04~136.5
Aromatic C-CH₃ ~136.0138.16~137.8
Aromatic C-vinyl ~137.9137.60~134.8
Aromatic CH ~125.5, 127.5, 128.0, 130.3123.43, 127.03, 128.51, 128.68~126.2, 129.2

Note: Specific chemical shifts and coupling constants can vary slightly depending on the spectrometer and experimental conditions. The data for 2- and 4-methylstyrene are approximate values compiled from various sources.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the methylstyrene isomer in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 128 or more) will be necessary to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

  • Data Analysis: Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to identify the isomeric structure. Compare the ¹³C chemical shifts with the tabulated data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Methylstyrene Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq H1_Spectrum ¹H Spectrum H1_Acq->H1_Spectrum C13_Spectrum ¹³C Spectrum C13_Acq->C13_Spectrum Analysis Analyze Chemical Shifts, Coupling Patterns, & Integrals H1_Spectrum->Analysis C13_Spectrum->Analysis Identification Isomer Identification Analysis->Identification

NMR analysis workflow for methylstyrene isomer differentiation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The position of the methyl group on the aromatic ring influences the C-H out-of-plane bending vibrations, providing a key diagnostic feature for distinguishing the isomers.

Comparative IR Data

The fingerprint region of the IR spectrum, particularly the C-H out-of-plane bending bands, is most useful for differentiation.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) of Methylstyrene Isomers

Vibrational Mode2-MethylstyreneThis compound4-Methylstyrene
=C-H Stretch (vinyl) ~3080~3080~3080
C-H Stretch (aromatic) ~3010-3060~3010-3060~3010-3060
C-H Stretch (methyl) ~2920, 2860~2920, 2860~2920, 2860
C=C Stretch (vinyl) ~1630~1630~1630
C=C Stretch (aromatic) ~1600, 1490, 1460~1600, 1485, 1460~1610, 1510, 1450
C-H Out-of-Plane Bend (aromatic) ~740 (ortho-disubstituted)~780, ~690 (meta-disubstituted)~820 (para-disubstituted)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Liquid Film (Neat): Place a drop of the neat liquid methylstyrene isomer between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄), and place it in a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent-filled cell).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The acquired spectrum is automatically ratioed against the background by the instrument software. Analyze the positions of the key absorption bands, particularly in the fingerprint region (1500-600 cm⁻¹), to identify the substitution pattern of the aromatic ring.

IR_Logic cluster_data IR Spectral Data cluster_analysis Analysis of C-H Out-of-Plane Bending cluster_results Isomer Identification Spectrum Recorded IR Spectrum Band_Position Strong Band(s) in 700-850 cm⁻¹ Region? Spectrum->Band_Position Ortho 2-Methylstyrene (~740 cm⁻¹) Band_Position->Ortho ~740 cm⁻¹ Meta This compound (~780 & ~690 cm⁻¹) Band_Position->Meta ~780 & ~690 cm⁻¹ Para 4-Methylstyrene (~820 cm⁻¹) Band_Position->Para ~820 cm⁻¹

Logical flow for identifying methylstyrene isomers via IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the methyl group affects the conjugation of the vinyl group with the aromatic ring, leading to slight differences in the absorption maxima (λ_max).

Comparative UV-Vis Data

The λ_max values for the methylstyrene isomers show subtle but discernible differences.

Table 4: UV-Vis Absorption Maxima (λ_max) of Methylstyrene Isomers

Isomerλ_max (nm) in Ethanol
2-Methylstyrene~245
This compound~248
4-Methylstyrene~252[3]

Note: The solvent can influence the exact λ_max values.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each methylstyrene isomer in a UV-transparent solvent, such as ethanol or hexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matching quartz cuvette with the sample solution.

    • Scan the absorbance from approximately 200 nm to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) for each isomer.

Conclusion

The spectroscopic differentiation of 2-, 3-, and 4-methylstyrene is readily achievable through the application of NMR, IR, and UV-Vis spectroscopy.

  • NMR spectroscopy provides the most detailed and unambiguous structural information, with distinct chemical shifts for the protons and carbons of each isomer.

  • IR spectroscopy offers a rapid and straightforward method for differentiation based on the characteristic C-H out-of-plane bending vibrations in the fingerprint region, which are indicative of the aromatic substitution pattern.

  • UV-Vis spectroscopy , while showing more subtle differences, can also be used for differentiation based on the shifts in the absorption maxima.

By employing these techniques, researchers, scientists, and drug development professionals can confidently identify and ensure the isomeric purity of methylstyrene compounds in their work.

References

Performance Showdown: 3-Methylstyrene-Based Polymers vs. Polystyrene in Demanding Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of polymer is critical to application success. This guide provides a detailed comparison of the performance of 3-methylstyrene-based polymers and the widely used polystyrene, supported by experimental data, to inform material selection in specialized fields.

While polystyrene is a ubiquitous and versatile polymer, derivatives such as poly(this compound) and its isomer poly(α-methylstyrene) offer distinct properties that can be advantageous in specific applications. This comparison guide delves into their relative performance in terms of thermal stability, mechanical robustness, and gas separation capabilities. Due to the limited availability of data on poly(this compound), this guide will utilize data for poly(α-methylstyrene) as a representative methylated styrene polymer, a reasonable proxy given their structural similarities.

Thermal Properties: A Trade-off Between Rigidity and Stability

The thermal behavior of a polymer is paramount for applications involving temperature fluctuations. The addition of a methyl group to the styrene monomer significantly influences the thermal properties of the resulting polymer.

Poly(α-methylstyrene) is expected to have a higher glass transition temperature (Tg) than polystyrene.[1] The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The increased steric hindrance from the α-methyl group in poly(α-methylstyrene) restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to induce the transition to a more mobile state.[1] One study on poly(p-methoxystyrene) and poly(p-methylstyrene) showed their Tg values to be slightly higher than that of polystyrene, suggesting that the position of the methyl group has a nuanced effect on chain flexibility.

However, this increased rigidity in poly(α-methylstyrene) comes at the cost of lower thermal stability compared to polystyrene.[2] The onset of thermal decomposition for copolymers containing α-methylstyrene is noted to be significantly lower than that of polystyrene.[2]

PropertyPoly(α-methylstyrene)Polystyrene
Glass Transition Temperature (Tg) Expected to be higher than Polystyrene[1]~100 °C
Decomposition Onset Temperature (TGA) Lower than Polystyrene[2]~350 °C[2]
Temperature at 10% Weight Loss (TGA) ~287 °C (for a copolymer)[2]~425 °C[2]
Temperature at 50% Weight Loss (TGA) ~362 °C (for a copolymer)[2]~428 °C[2]

Table 1: Comparison of Thermal Properties

Mechanical Performance: Brittleness as a Key Differentiator

The mechanical properties of a polymer dictate its suitability for structural applications. While comprehensive quantitative data directly comparing the tensile strength and modulus of poly(this compound) or poly(α-methylstyrene) with polystyrene is scarce in publicly available literature, qualitative observations and data for related materials provide valuable insights.

PropertyPoly(α-methylstyrene)Polystyrene
Tensile Strength Data not availableVaries with grade
Young's Modulus Data not available3200 - 3400 MPa[3]
General Observation More brittle[1]Less brittle

Table 2: Comparison of Mechanical Properties

Gas Separation Membranes: A Look at Permeability

The performance of polymers in gas separation applications is determined by their permeability to different gases and their selectivity for a target gas over others. Polystyrene has been investigated for gas separation membranes, and its permeability to various gases has been characterized.

GasPermeability in Polystyrene (Barrer)
CO2 ~10
N2 ~0.3

Table 3: Gas Permeability of Polystyrene Note: Permeability values can vary depending on the specific grade of the polymer and the experimental conditions.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, standardized experimental protocols are crucial. The following are summaries of the standard methods used for the characterization of the polymers discussed in this guide.

Thermal Analysis

Thermogravimetric Analysis (TGA) is performed according to ASTM E1131 .[4][5][6] This method involves heating a small sample of the polymer at a constant rate in a controlled atmosphere (typically nitrogen or air) and continuously measuring its weight. The resulting data provides information on the thermal stability of the polymer and its decomposition profile.

Differential Scanning Calorimetry (DSC) is conducted following ASTM E1356 and ASTM D3418 .[7][8] In this technique, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

Mechanical Testing

The tensile properties of the polymers, such as tensile strength and Young's modulus, are determined based on the ASTM D638 standard.[2][9][10][11] This test involves preparing dog-bone-shaped specimens of the material and subjecting them to a controlled tensile force until they fracture. The stress and strain are measured throughout the test to characterize the material's mechanical behavior.

Visualizing the Comparison Logic

To better illustrate the relationship between the molecular structure and the resulting properties of these polymers, the following diagram outlines the logical flow of comparison.

G Logical Flow of Polymer Comparison Styrene Styrene Polystyrene Polystyrene Styrene->Polystyrene This compound This compound Poly(this compound) Poly(this compound) This compound->Poly(this compound) Thermal_Properties Thermal Properties Polystyrene->Thermal_Properties Comparison Mechanical_Properties Mechanical Properties Polystyrene->Mechanical_Properties Comparison Gas_Separation Gas Separation Performance Polystyrene->Gas_Separation Comparison Poly(this compound)->Thermal_Properties Comparison Poly(this compound)->Mechanical_Properties Comparison Poly(this compound)->Gas_Separation Comparison

Figure 1: Logical flow from monomer structure to polymer properties for comparison.

Conclusion

The introduction of a methyl group onto the styrene monomer, as in poly(this compound) and its isomers, leads to notable changes in the polymer's properties compared to polystyrene. While enhancing rigidity and potentially the glass transition temperature, it concurrently reduces thermal stability and increases brittleness. The impact on gas separation performance remains an area ripe for further investigation. For researchers and developers, the choice between these materials will hinge on the specific requirements of the application, balancing the need for thermal resistance, mechanical integrity, and other performance characteristics. This guide serves as a foundational resource for making informed decisions in the selection of styrenic polymers for advanced applications.

References

Validating the Purity of Synthesized 3-Methylstyrene: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of 3-Methylstyrene, a versatile organic compound used in the synthesis of polymers and specialty chemicals.

The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions and the properties of the final product. Therefore, a robust and reliable analytical method for purity assessment is paramount. This guide details the experimental protocol for using GC-MS, presents comparative data, and discusses the merits of alternative analytical approaches.

The Gold Standard: Purity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. This combination makes it an ideal method for separating and identifying volatile and semi-volatile compounds, such as this compound and its potential impurities, in a complex mixture.

Experimental Protocol: GC-MS Analysis of this compound

A precise and validated GC-MS method is essential for the accurate determination of this compound purity. The following protocol outlines a typical procedure.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a high-purity solvent, such as dichloromethane or hexane, to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio of 50:1)
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold for 5 min).
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Scan Range m/z 40-350

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by analyzing their fragmentation patterns.

Expected GC-MS Data for this compound and Potential Impurities

The following table summarizes the expected retention times and key mass spectral data for this compound and common impurities that may arise during its synthesis.

CompoundExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound ~8.5 118.18 118 (M+), 117, 103, 91, 77
2-Methylstyrene (Isomer)~8.3118.18118 (M+), 117, 103, 91, 77
4-Methylstyrene (Isomer)~8.4118.18118 (M+), 117, 103, 91, 77
3-Methyl-1-phenylethanol~10.2136.19121, 105, 91, 77
Triphenylphosphine oxide~18.5278.28278 (M+), 277, 201, 183, 152, 77
3-Methylbenzaldehyde~7.9120.15120 (M+), 119, 91, 65

Note: Retention times are approximate and can vary depending on the specific instrument, column condition, and analytical parameters.

Visualizing the Workflow and Key Relationships

To better illustrate the process, the following diagrams, generated using Graphviz, outline the experimental workflow and the relationship between this compound and its potential impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Synthesized this compound dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate detect MS Detection separate->detect chromatogram Obtain Total Ion Chromatogram (TIC) detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate identify Identify Impurities via Mass Spectra chromatogram->identify calculate Calculate Purity integrate->calculate identify->calculate

GC-MS workflow for purity validation.

Impurity_Relationship cluster_isomers Positional Isomers cluster_starting_materials Unreacted Starting Materials cluster_byproducts Reaction Byproducts main This compound iso1 2-Methylstyrene main->iso1 Structurally Similar iso2 4-Methylstyrene main->iso2 Structurally Similar bp1 Triphenylphosphine oxide (from Wittig Reagent) main->bp1 Co-product of sm1 3-Methyl-1-phenylethanol (Dehydration Synthesis) sm1->main Precursor to sm2 3-Methylbenzaldehyde (Wittig Synthesis) sm2->main Precursor to

Potential impurities related to this compound.

A Comparative Look: Alternative Analytical Techniques

While GC-MS is a highly effective method, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesLimitations
Gas Chromatography-Flame Ionization Detection (GC-FID) Separates compounds based on their volatility and interaction with a stationary phase, with detection by a flame ionization detector.High sensitivity for hydrocarbons, robust, and relatively low cost.[1]Does not provide structural information for impurity identification.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a mobile and a stationary phase in a liquid state.[2]Suitable for non-volatile or thermally labile compounds. Preparative HPLC can be used for purification.[2]Lower resolution for volatile isomers compared to GC. May require derivatization for some compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field.Provides definitive structural information and can be used for quantitative analysis (qNMR).[3][4]Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.[4]

Conclusion

For the comprehensive validation of synthesized this compound purity, GC-MS stands out as the most robust and informative technique. Its ability to separate closely related isomers and provide definitive identification through mass spectrometry is unparalleled for this class of compounds. While other techniques such as GC-FID, HPLC, and NMR offer valuable, complementary information, GC-MS provides the most complete picture of sample purity in a single analysis. The choice of analytical method will ultimately depend on the specific requirements of the research, available instrumentation, and the nature of the potential impurities.

References

Comparative study of initiators for 3-Methylstyrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Initiators for 3-Methylstyrene Polymerization

For researchers, scientists, and drug development professionals, the choice of initiator is a critical parameter in the synthesis of poly(this compound) that dictates the polymer's molecular weight, polydispersity, and microstructure. This guide provides a comparative analysis of various initiator systems for the polymerization of this compound, including free-radical, cationic, anionic, and controlled radical polymerization techniques. Experimental data from studies on this compound and structurally related monomers are presented to facilitate an informed selection of the most suitable initiator for specific research and development applications.

Performance Comparison of Initiator Systems

The selection of an initiation method for the polymerization of this compound has a profound impact on the resulting polymer characteristics. The following tables summarize the performance of different initiator types, drawing on data from the polymerization of this compound and its isomers (p-methylstyrene and α-methylstyrene) to provide a comparative overview.

Table 1: Comparison of Polymerization Techniques for this compound

Polymerization TypeCommon Initiators/SystemsKey AdvantagesKey DisadvantagesTypical PDI
Free-Radical Benzoyl peroxide (BPO), Azobisisobutyronitrile (AIBN)Simple, robust, wide monomer scope.Poor control over molecular weight and architecture, broad PDI.> 1.5
Cationic Lewis Acids (e.g., SnCl₄, AlCl₃) with a proton source (e.g., H₂O)Can polymerize monomers with electron-donating groups.Sensitive to impurities, chain transfer and termination reactions are common.Variable, can be > 2
Anionic Organolithium compounds (e.g., n-BuLi, sec-BuLi)"Living" polymerization, precise control over MW and architecture, narrow PDI.Extremely sensitive to impurities (water, oxygen), limited to specific monomers.< 1.2
Controlled Radical ATRP: Alkyl halide / Cu-ligand complex; RAFT: RAFT agent + radical initiator"Living"/controlled characteristics, well-defined polymers, narrow PDI, functional end-groups.More complex experimental setup, potential for metal contamination (ATRP).< 1.5

Table 2: Initiator Performance in this compound and Related Monomer Polymerization

Polymerization TypeMonomerInitiator/SystemSolventTemp. (°C)Mn ( g/mol )PDI (Mw/Mn)Conversion (%)
Cationicp-Methylstyrenep-MeStCl/SnCl₄CH₂Cl₂-25-Bimodal-
Cationicp-Methylstyrenep-MeStCl/SnCl₄[Bmim][NTf₂]-25-1.40-1.59-
Anionicα-MethylstyrenePotassium Hydride/OrganylaluminumToluene1008,900-17,500--
Anionicα-Methylstyrenen-BuLiTHF-78126,0001.06-
ATRPSubstituted Styrenes1-PEBr/CuBr/dNbipyDiphenyl ether110Varies< 1.5Varies
Free-Radical (Styrene)StyreneBenzoyl Peroxide (BPO)Toluene90Varies> 1.5Varies

Note: Data for p-methylstyrene and α-methylstyrene are included as close analogues to this compound.

Experimental Protocols

Detailed methodologies for key polymerization techniques are provided below. These protocols are based on established procedures for styrene and its derivatives and can be adapted for this compound.

Free-Radical Polymerization Protocol (General)
  • Materials : this compound (purified by passing through an alumina column to remove inhibitors), initiator (e.g., AIBN or BPO), and solvent (e.g., toluene).

  • Procedure :

    • In a Schlenk flask, dissolve the desired amount of initiator in the solvent.

    • Add the this compound monomer to the solution.

    • Degas the mixture by several freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN, 80-95 °C for BPO) and stir.

    • Monitor the polymerization progress by taking samples at intervals and analyzing for monomer conversion (e.g., by ¹H NMR or GC).

    • Terminate the polymerization by cooling the reaction mixture and precipitating the polymer in a non-solvent like methanol.

    • Filter and dry the polymer under vacuum.

Cationic Polymerization Protocol[1][2]
  • Materials : this compound (rigorously dried), Lewis acid initiator (e.g., SnCl₄), co-catalyst (e.g., trace water), and a dry, inert solvent (e.g., dichloromethane).

  • Procedure :

    • Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add the solvent to a dry reaction flask.

    • Cool the flask to the desired temperature (e.g., -78 °C).

    • Add the this compound monomer.

    • Prepare a solution of the Lewis acid in the solvent and add it to the monomer solution to initiate the polymerization.

    • After the desired time, terminate the reaction by adding a quenching agent (e.g., methanol).

    • Precipitate the polymer in a large excess of methanol, filter, and dry.

Anionic Polymerization Protocol[3]
  • Materials : this compound (rigorously purified and dried), organolithium initiator (e.g., n-butyllithium), and an anhydrous, aprotic solvent (e.g., THF or cyclohexane).

  • Procedure :

    • All glassware must be rigorously dried and the reaction carried out under a high vacuum or in a glovebox.

    • Add the solvent to the reaction flask and cool to the desired temperature (e.g., -78 °C for THF).

    • Add the initiator to the solvent.

    • Slowly add the purified this compound monomer to the initiator solution with vigorous stirring. The reaction is often indicated by a color change.

    • The polymerization is typically very fast. After the desired time or completion of monomer addition, the "living" polymer chains can be terminated by adding a proton source like degassed methanol.

    • Precipitate the polymer in methanol, filter, and dry.

Atom Transfer Radical Polymerization (ATRP) Protocol[4][5][6]
  • Materials : this compound (purified), alkyl halide initiator (e.g., 1-phenylethyl bromide), copper(I) halide (e.g., CuBr), ligand (e.g., PMDETA or a bipyridine derivative), and solvent (e.g., anisole or diphenyl ether).

  • Procedure :

    • To a Schlenk flask, add the CuBr and a magnetic stir bar.

    • Seal the flask, and deoxygenate by several vacuum/nitrogen cycles.

    • Add the solvent, this compound, and ligand via degassed syringes.

    • Stir the mixture to form the copper-ligand complex.

    • Immerse the flask in a thermostated oil bath.

    • Initiate the polymerization by adding the alkyl halide initiator.

    • Take samples periodically to monitor conversion and molecular weight evolution.

    • Terminate the polymerization by exposing the reaction mixture to air.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in methanol, filter, and dry.

Visualizing Polymerization Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental pathways and experimental setups for the different polymerization techniques discussed.

free_radical_polymerization initiator Initiator (I) radicals 2R• initiator->radicals kd (Decomposition) growing_chain R-M• radicals->growing_chain ki (Initiation) + M monomer1 Monomer (M) polymer R-(M)n-M• growing_chain->polymer kp (Propagation) + nM monomer2 nM terminated_polymer Dead Polymer polymer->terminated_polymer kt (Termination)

Caption: General mechanism of free-radical polymerization.

cationic_polymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dry_solvent Add Dry Solvent to Flask cool_flask Cool Flask (e.g., -78°C) dry_solvent->cool_flask add_monomer Add Purified this compound cool_flask->add_monomer add_initiator Add Lewis Acid Initiator add_monomer->add_initiator polymerize Polymerization add_initiator->polymerize quench Quench with Methanol polymerize->quench precipitate Precipitate in Methanol quench->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry

Caption: Experimental workflow for cationic polymerization.

anionic_polymerization_relationship initiator Initiator (e.g., n-BuLi) living_polymer Living Polymer Chain (P-Li+) initiator->living_polymer Initiation monomer Monomer monomer->living_polymer Propagation terminated_polymer Terminated Polymer living_polymer->terminated_polymer Termination terminating_agent Terminating Agent (e.g., MeOH) terminating_agent->terminated_polymer atrp_mechanism Atom Transfer Radical Polymerization (ATRP) Equilibrium dormant P-X + Cu(I)/L active P• + X-Cu(II)/L dormant->active ka (Activation) active->dormant kda (Deactivation) polymer_growth P-M• active->polymer_growth kp (Propagation) + Monomer

A Comparative Guide to the Polymer Architectures of 3-Methylstyrene and 4-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymer architectures derived from 3-methylstyrene and 4-methylstyrene. The subtle difference in the position of the methyl group on the styrene monomer leads to distinct polymer properties, which can be critical for applications in materials science and drug development. This document summarizes key performance data, outlines relevant experimental protocols, and visualizes the fundamental structural differences.

Structural and Physical Properties: A Tale of Two Isomers

The primary distinction between poly(this compound) and poly(4-methylstyrene) lies in the substitution pattern of the phenyl ring. This seemingly minor variation in monomer structure can influence the resulting polymer's architecture and bulk properties. The para-substitution in 4-methylstyrene results in a more linear and regular polymer chain compared to the meta-substitution in this compound, which can introduce more structural irregularities.

A key thermal property for amorphous polymers is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. Interestingly, literature values suggest that both poly(this compound) and poly(4-methylstyrene) exhibit a similar glass transition temperature.[]

Table 1: Comparison of Physical Properties

PropertyPoly(this compound)Poly(4-methylstyrene)
Glass Transition Temperature (Tg) 97 °C[]97 °C[], 106 °C
Density No data found1.04 g/mL at 25 °C
Molecular Weight (Mw) Varies with synthesis~72,000 g/mol (by GPC)

It is important to note that the glass transition temperature can be influenced by factors such as molecular weight, polydispersity, and the analytical method used for measurement.

Polymerization and Architecture

Both this compound and 4-methylstyrene can be polymerized through various methods, including free-radical, anionic, and cationic polymerization. The choice of polymerization technique significantly impacts the resulting polymer architecture, such as molecular weight, molecular weight distribution (polydispersity index, PDI), and tacticity.

For instance, living anionic polymerization of 4-methylstyrene allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2] Cationic polymerization is another common method for styrene derivatives.

The difference in monomer structure is visualized below:

G cluster_3MS This compound cluster_4MS 4-Methylstyrene 3MS_ring Benzene Ring 3MS_vinyl Vinyl Group 3MS_ring->3MS_vinyl 3MS_methyl Methyl Group (meta) 3MS_ring->3MS_methyl 4MS_ring Benzene Ring 4MS_vinyl Vinyl Group 4MS_ring->4MS_vinyl 4MS_methyl Methyl Group (para) 4MS_ring->4MS_methyl

Monomer structures of this compound and 4-Methylstyrene.

The polymerization of these monomers leads to the formation of long polymer chains. The workflow for a typical polymerization and characterization process is outlined below.

G Monomer 3- or 4-Methylstyrene Monomer Polymerization Polymerization (e.g., Anionic, Cationic, Radical) Monomer->Polymerization Purification Purification (Precipitation in non-solvent) Polymerization->Purification Polymer Poly(methylstyrene) Purification->Polymer Characterization Characterization Polymer->Characterization GPC GPC (Mw, Mn, PDI) Characterization->GPC DSC DSC (Tg) Characterization->DSC NMR NMR (Structure, Tacticity) Characterization->NMR Mechanical Mechanical Testing (Tensile Strength, Modulus) Characterization->Mechanical

General workflow for synthesis and characterization.

Applications in Biomedical Research and Drug Development

While specific studies detailing the direct influence of poly(this compound) and poly(4-methylstyrene) on signaling pathways are limited, polystyrene-based materials are extensively explored for biomedical applications. Their hydrophobicity and biocompatibility make them suitable candidates for drug delivery vehicles, such as nanoparticles and microspheres.[3]

The surface properties of these polymers, dictated by the position of the methyl group, could potentially influence protein adsorption and cellular interactions, which are critical factors in biocompatibility and drug delivery efficacy. For instance, the more regular structure of poly(4-methylstyrene) might lead to different surface energy and protein binding characteristics compared to the less ordered surface of poly(this compound). However, further experimental data is required to substantiate these hypotheses.

Polystyrene sulfonates, a functionalized version of polystyrene, are used in FDA-approved medications for treating hyperkalemia, demonstrating the potential of the polystyrene backbone in drug applications.[3] This suggests that derivatives of poly(methylstyrene) could be tailored for specific therapeutic purposes.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the polymerization and characterization of poly(methylstyrene) isomers.

Anionic Polymerization of 4-Methylstyrene

This protocol is adapted from methods used for living anionic polymerization.[2]

Materials:

  • 4-Methylstyrene monomer, dried over CaH2 and distilled under reduced pressure.

  • Anhydrous tetrahydrofuran (THF) as solvent.

  • sec-Butyllithium (sec-BuLi) as initiator.

  • Methanol for termination.

Procedure:

  • All glassware is flame-dried under vacuum and cooled under a positive pressure of dry argon.

  • Anhydrous THF is transferred to the reaction flask via cannula.

  • The desired amount of 4-methylstyrene monomer is added to the THF.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • sec-BuLi is added dropwise via syringe until a persistent pale yellow color indicates the titration of impurities, followed by the addition of the calculated amount of initiator to achieve the target molecular weight.

  • The polymerization is allowed to proceed for several hours at -78 °C.

  • The reaction is terminated by the addition of degassed methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large excess of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

Characterization of Polymer Properties

a) Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector.

  • Mobile Phase: Tetrahydrofuran (THF).

  • Calibration: Polystyrene standards are used to generate a calibration curve.

b) Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg).

  • Procedure: A small sample of the polymer is heated in a DSC instrument under a nitrogen atmosphere. The sample is typically subjected to a heat-cool-heat cycle to erase thermal history. The Tg is determined from the midpoint of the transition in the second heating scan.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the polymer structure and determine its tacticity.

  • Solvent: Deuterated chloroform (CDCl3).

  • Analysis: 1H NMR is used to confirm the presence of characteristic peaks for the polymer backbone and the methyl and aromatic protons. 13C NMR can provide more detailed information about the stereochemistry (tacticity) of the polymer chain.

Conclusion

The isomeric difference between this compound and 4-methylstyrene, while subtle, can be expected to influence the resulting polymer architecture and properties. Although their glass transition temperatures are reported to be similar, differences in chain packing and regularity may lead to variations in mechanical and surface properties. For applications in drug development, where polymer-protein and polymer-cell interactions are critical, these structural differences could be significant. Further research directly comparing the mechanical properties and biocompatibility of these two polymers is warranted to fully elucidate their potential in various applications. The experimental protocols provided herein offer a foundation for such comparative studies.

References

Cross-Reactivity of 3-Methylstyrene in Multi-Component Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a foundational understanding of where 3-methylstyrene could potentially fit within the landscape of MCRs, based on the general reactivity of styrene derivatives. However, without direct experimental data, a quantitative comparison of its performance against other alternatives is not possible at this time. The following sections will outline the theoretical considerations for this compound's participation in key MCRs and provide generalized experimental protocols that would serve as a starting point for such investigations.

Theoretical Reactivity of this compound in MCRs

Multi-component reactions are valued for their efficiency in building molecular complexity in a single step. The reactivity of a given substrate is highly dependent on the specific MCR and its mechanism. For styrene and its derivatives, participation would typically involve the reactivity of the vinyl group.

In the context of MCRs, the electronic and steric properties of the substituent on the styrene ring play a crucial role. The methyl group at the meta-position (3-position) in this compound is an electron-donating group, which can influence the reactivity of the vinyl moiety. This electronic effect, however, is less pronounced than if the methyl group were in the ortho or para position. Steric hindrance from the methyl group in the meta position is generally considered to be minimal.

Logical Relationship of Substrate Structure and Reactivity

G Influence of Styrene Substitution on MCR Reactivity sub Substituted Styrene edg Electron-Donating Group (e.g., -CH3, -OCH3) sub->edg influences ewg Electron-Withdrawing Group (e.g., -NO2, -CN) sub->ewg influences steric Steric Hindrance (e.g., ortho-substituents) sub->steric influences reactivity Vinyl Group Reactivity edg->reactivity increases ewg->reactivity decreases steric->reactivity decreases cross_reactivity Cross-Reactivity Potential reactivity->cross_reactivity determines products MCR Products cross_reactivity->products leads to

Caption: Logical flow of how substituents on a styrene ring can impact its reactivity and potential for cross-reactivity in multi-component reactions.

Potential Participation of this compound in Key MCRs

While no specific data exists for this compound, we can hypothesize its potential role in several MCRs based on their mechanisms.

  • Passerini Reaction: This three-component reaction typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid. The standard Passerini reaction does not directly involve an alkene. Therefore, this compound would not be a suitable substrate in the classical Passerini reaction.

  • Ugi Reaction: Similar to the Passerini reaction, the classical Ugi four-component reaction involves an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid. The vinyl group of this compound does not directly participate in this reaction.

  • Petasis Reaction: The Petasis reaction, a borono-Mannich reaction, involves the reaction of an amine, a carbonyl compound, and a vinyl or aryl boronic acid. For this compound to participate, it would first need to be converted to the corresponding 3-methylphenylvinylboronic acid. The electronic nature of the methyl group would likely have a minor influence on the reactivity of the boronic acid compared to unsubstituted vinylboronic acid.

Proposed Experimental Protocols for Future Studies

To address the current knowledge gap, the following are generalized experimental protocols that could be adapted to study the reactivity of this compound in multi-component reactions where vinylarenes could potentially participate, such as in variations of the Petasis reaction or other novel MCRs.

General Experimental Workflow for Investigating this compound in a Novel MCR

G Workflow for MCR Cross-Reactivity Study start Substrate Selection: This compound & Analogues reaction Multi-Component Reaction Setup (e.g., Petasis-type) start->reaction monitoring Reaction Monitoring (TLC, GC-MS, NMR) reaction->monitoring workup Work-up & Purification (Extraction, Chromatography) monitoring->workup analysis Product Characterization (NMR, HRMS, IR) workup->analysis data Data Analysis: Yield, Selectivity, Comparison analysis->data

Caption: A generalized experimental workflow for investigating the reactivity and cross-reactivity of this compound in a multi-component reaction.

Protocol for a Hypothetical Petasis-type Reaction with 3-(Vinyl)phenylboronic Acid:

  • Preparation of 3-(Vinyl)phenylboronic Acid: This starting material would need to be synthesized from this compound via an appropriate method, such as hydroboration/oxidation followed by conversion to the boronic acid.

  • Reaction Setup: To a solution of the amine (1.0 mmol) and the carbonyl compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane or toluene, 5 mL) is added 3-(vinyl)phenylboronic acid (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The structure and purity of the product are confirmed by NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Data Presentation for Future Research

Should experimental data become available, it should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Comparison of Substituted Styrenes in a Petasis-type Reaction

EntryStyrene DerivativeAmineCarbonylSolventTime (h)Yield (%)
1StyrenePiperidineGlyoxylic AcidToluene24Data
2This compoundPiperidineGlyoxylic AcidToluene24Data
34-MethylstyrenePiperidineGlyoxylic AcidToluene24Data
44-MethoxystyrenePiperidineGlyoxylic AcidToluene24Data
54-ChlorostyrenePiperidineGlyoxylic AcidToluene24Data

Note: The "Data" in this table is hypothetical and would need to be determined through experimentation.

Conclusion

The study of this compound in multi-component reactions represents an unexplored area of research. While theoretical considerations suggest its potential participation in certain MCRs, a lack of empirical data prevents a definitive comparison of its reactivity and cross-reactivity with other styrene derivatives. The experimental frameworks and comparative tables presented here are intended to serve as a guide for future research in this promising area. Further investigation is required to fully elucidate the synthetic utility of this compound in the construction of complex molecular architectures via multi-component strategies.

A Comparative Performance Analysis of 3-Methylstyrene and Other Functionalized Styrenes in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Monomer Selection and Polymer Properties

In the realm of polymer chemistry and materials science, the functionalization of styrene monomers is a critical strategy for tailoring polymer properties to specific applications, ranging from advanced materials to drug delivery systems. This guide provides a comprehensive performance comparison of 3-methylstyrene against other key functionalized styrenes, namely 4-methoxystyrene and 4-chlorostyrene. By presenting key performance indicators, detailed experimental protocols, and visual representations of polymerization workflows, this document aims to equip researchers with the necessary data to make informed decisions in monomer selection and polymer design.

Performance Benchmarks: A Quantitative Comparison

The performance of a functionalized styrene in polymerization and the properties of the resulting polymer are influenced by the nature and position of the substituent on the phenyl ring. The following tables summarize key quantitative data for this compound, 4-methoxystyrene, and 4-chlorostyrene, with styrene included as a baseline for comparison.

Reactivity in Copolymerization

The reactivity of a monomer in a copolymerization system is crucial for controlling the composition and microstructure of the resulting polymer. The reactivity ratios (r1 and r2) for the free-radical copolymerization of styrene (M1) with various functionalized styrenes (M2) are presented below. These ratios describe the preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.

  • r1 > 1 : The growing chain ending in M1 preferentially adds another M1 monomer.

  • r1 < 1 : The growing chain ending in M1 preferentially adds an M2 monomer.

  • r1 * r2 ≈ 1 : The copolymerization is close to ideal, with a random distribution of monomer units.

  • r1 * r2 < 1 : There is a tendency towards alternation of monomer units.

  • r1 * r2 > 1 : There is a tendency towards block formation.

Monomer 1 (M1) Monomer 2 (M2) r1 (Styrene) r2 (Substituted Styrene) r1 * r2 Copolymerization Tendency
StyreneThis compound ~1.0~1.0~1.0Ideal / Random
Styrene4-Methoxystyrene 0.81.10.88Near Ideal / Random
Styrene4-Chlorostyrene 0.681.030.70Random with slight alternating tendency

Note: Reactivity ratios can vary slightly depending on the specific reaction conditions (e.g., temperature, solvent, initiator).

Thermal Properties of Homopolymers

The thermal properties of polymers, such as the glass transition temperature (Tg) and thermal stability, are critical for determining their application range. The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Thermal stability is often assessed by thermogravimetric analysis (TGA), which measures the temperature at which the polymer begins to decompose.

Polymer Glass Transition Temperature (Tg) Thermal Decomposition Onset (TGA, in N2)
Poly(styrene)~100 °C~350 °C
Poly(this compound) 97 °CSimilar to Poly(p-methylstyrene)
Poly(4-methylstyrene)97 °C~375 °C[1]
Poly(4-methoxystyrene) 113 °CData not readily available, but the ether linkage may influence decomposition pathways.
Poly(4-chlorostyrene) 110 °C[2]~365 °C[1]

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to scientific research. Below are representative protocols for the synthesis and characterization of the discussed polymers.

General Procedure for Free-Radical Homopolymerization

This protocol describes a typical method for the bulk polymerization of styrene and its derivatives.

Materials:

  • Styrene, this compound, 4-methoxystyrene, or 4-chlorostyrene (inhibitor removed by passing through a column of basic alumina)

  • Benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN) as initiator

  • Methanol

  • Toluene or Dichloromethane

Procedure:

  • In a polymerization tube, add the desired amount of purified monomer.

  • Add the initiator (typically 0.1-1.0 mol% relative to the monomer).

  • Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Seal the tube under vacuum or an inert atmosphere (e.g., nitrogen or argon).

  • Place the sealed tube in a thermostatically controlled oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN, 80-95 °C for BPO).

  • Allow the polymerization to proceed for a predetermined time to achieve the desired conversion.

  • After cooling to room temperature, open the tube and dissolve the viscous polymer solution in a suitable solvent like toluene or dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

General Procedure for Free-Radical Copolymerization to Determine Reactivity Ratios

To determine reactivity ratios, copolymerizations are typically carried out to low conversions (<10%) for a series of different monomer feed ratios.

Procedure:

  • Prepare a series of reaction tubes, each with a different initial mole fraction of the two monomers (e.g., styrene and a functionalized styrene). The total monomer concentration should be kept constant.

  • Add the initiator (e.g., AIBN, ~0.1 mol%) to each tube.

  • Degas and seal the tubes as described in the homopolymerization protocol.

  • Polymerize all tubes under the same conditions (temperature and time) to ensure low monomer conversion.

  • Quench the polymerization by rapidly cooling the tubes in an ice bath.

  • Isolate the copolymers by precipitation in a non-solvent (e.g., methanol).

  • Thoroughly dry the copolymers to a constant weight.

  • Determine the composition of each copolymer using a suitable analytical technique, such as ¹H NMR spectroscopy or elemental analysis (for halogen-containing polymers).

  • Calculate the reactivity ratios using methods such as the Fineman-Ross or Kelen-Tüdös methods.

Characterization Techniques
  • ¹H NMR Spectroscopy: To determine the composition of copolymers by integrating the signals corresponding to each monomer unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.

Visualizing Polymerization and Reaction Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in polymer synthesis and analysis.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Heat (Δ) I->R M Monomer (M) RM R-M• R->RM RMn R-(M)n-M• RM->RMn nM P Dead Polymer (P) RMn->P Combination or Disproportionation RMn2 R-(M)n-M•

Caption: General mechanism of free-radical polymerization.

CopolymerizationReactivity M1_radical ~M1• M1_radical->M1_radical M2_radical ~M2• M1_radical->M2_radical k12 M2_radical->M1_radical k21 M2_radical->M2_radical M1_monomer M1 M1_monomer->M1_radical M1_monomer->M2_radical M2_monomer M2 M2_monomer->M1_radical M2_monomer->M2_radical

Caption: Propagation steps in the copolymerization of two monomers (M1 and M2).

PolymerCharacterizationWorkflow start Synthesized Polymer dissolve Dissolve in Solvent (e.g., THF) start->dissolve dsc DSC Analysis start->dsc tga TGA Analysis start->tga gpc GPC Analysis dissolve->gpc nmr ¹H NMR Analysis dissolve->nmr mw_pdi Mw, Mn, PDI gpc->mw_pdi composition Copolymer Composition nmr->composition tg Glass Transition Temperature (Tg) dsc->tg stability Thermal Stability tga->stability

Caption: Workflow for the characterization of synthesized polymers.

Conclusion

The choice of a functionalized styrene monomer has a significant impact on the resulting polymer's properties. This compound, with its electron-donating methyl group, exhibits reactivity in copolymerization similar to styrene, leading to random copolymers. Its glass transition temperature is comparable to that of poly(4-methylstyrene) and slightly lower than that of polystyrene. In contrast, 4-methoxystyrene, with a stronger electron-donating group, shows a slightly higher preference for adding a styrene monomer unit during copolymerization and results in a polymer with a higher Tg. 4-Chlorostyrene, with its electron-withdrawing chloro group, also leads to a random copolymer with a tendency towards alternation and a significantly higher Tg compared to polystyrene. The thermal stability of these polymers is also influenced by the substituent, with alkyl and chloro-substituted polystyrenes generally showing slightly enhanced stability compared to polystyrene. This guide provides a foundational dataset for researchers to build upon, enabling more strategic design and synthesis of functionalized polymers for a wide array of applications.

References

Safety Operating Guide

Proper Disposal of 3-Methylstyrene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential, immediate safety and logistical information for the proper disposal of 3-Methylstyrene (also known as 3-Vinyltoluene), a flammable and hazardous chemical.

I. Safety and Hazard Profile

This compound is a flammable liquid and vapor that poses several health and environmental risks. It is harmful if inhaled, can cause serious skin and eye irritation, and may be fatal if swallowed due to aspiration risk. Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.Prevents eye irritation from splashes or vapors.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.Prevents skin irritation and absorption.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.Protects against inhalation of harmful vapors.[1][2]

II. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Small Spills: For minor spills, absorb the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Collect the absorbed material and place it into a suitable, sealed container for disposal.

  • Large Spills: For larger spills, evacuate the area immediately. Remove all sources of ignition.[1] Ventilate the area and contain the spill to prevent it from entering drains or waterways.[1] Absorb the material as you would for a small spill and place it in a sealed container for disposal.

III. Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Experimental Protocol: Laboratory-Scale Disposal of this compound Waste

This protocol outlines the steps for the collection and preparation of this compound waste for pickup by a licensed disposal company.

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
  • Keep the waste container in a well-ventilated area, away from sources of heat, sparks, and open flames.[1][2]

2. Container Management:

  • Ensure the waste container is kept tightly closed when not in use.[1]
  • Do not overfill the container. Leave adequate headspace to allow for vapor expansion.
  • Properly label the container with the words "Hazardous Waste," "this compound," and any other information required by your institution and local regulations.

3. Scheduling Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup for the waste.[3]
  • Provide them with accurate information about the waste, including the chemical name and quantity.

4. Contaminated Materials:

  • Any materials contaminated with this compound, such as gloves, absorbent pads, and empty containers, should be disposed of as hazardous waste.[1][3]
  • Contaminated packaging should be handled in the same manner as the unused product.[1][3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A This compound Waste Generated B Is the container properly labeled and sealed? A->B H Spill Occurs A->H C Label and seal the container appropriately. B->C No D Store in a designated, well-ventilated area away from ignition sources. B->D Yes C->D E Contact licensed waste disposal service for pickup. D->E F Provide waste information and schedule pickup. E->F G Waste safely removed and disposed of by professionals. F->G I Follow Spill and Emergency Procedures H->I J Collect contaminated materials for disposal I->J J->D

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within their research environments. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methylstyrene, including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Essential Safety Information at a Glance

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Ingestion and entry into airways may be fatal.[1][2] It is also toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is critical to mitigate these risks.

PropertyValue
Synonyms 3-Vinyltoluene, 1-Ethenyl-3-methylbenzene
CAS Number 100-80-1
Molecular Formula C₉H₁₀
Molecular Weight 118.18 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 170-171 °C
Melting Point -82 to -81 °C
Flash Point 51 °C (123.8 °F) - closed cup
Density 0.89 g/mL at 25 °C
Solubility in Water 89.0 mg/L at 25 °C[3]

Operational Plan for Safe Handling

This step-by-step guide outlines the necessary precautions for handling this compound from receipt to disposal.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][5]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

  • Ground and bond containers when transferring material to prevent static discharge.[2][6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[7][8] Dispose of contaminated gloves after use.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5][7]

3. Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Avoid inhalation of vapor or mist.[1]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store in a locked-up area.[1][2]

  • Incompatible materials to avoid are strong oxidizing agents and strong acids.[3][4]

4. Spill Management:

  • Remove all sources of ignition.[4]

  • Evacuate personnel to a safe area.[1]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4][9]

  • Do not let the product enter drains.[1]

5. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower.[1][2] Consult a physician if irritation persists.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]

  • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor. Rinse mouth with water.[1][2]

6. Disposal Plan:

  • Dispose of contents and container in accordance with local, state, and federal regulations.

  • The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[10]

  • Do not dispose of it into the environment.[1]

Safety Workflow Diagram

The following diagram illustrates the logical flow of safety procedures when working with this compound.

cluster_prep Preparation cluster_handling Handling & Experiment cluster_emergency Emergency Response cluster_disposal Waste & Disposal prep_controls Engineering Controls: Fume Hood, Eyewash Station prep_ppe Don Personal Protective Equipment: Goggles, Gloves, Lab Coat prep_controls->prep_ppe Verify handling_procedure Perform Experimental Work prep_ppe->handling_procedure storage Store Securely: Cool, Dry, Ventilated, Locked handling_procedure->storage spill Spill Occurs handling_procedure->spill exposure Personnel Exposure handling_procedure->exposure waste_collection Collect Waste in Designated Container handling_procedure->waste_collection spill_response Spill Cleanup Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid disposal Dispose via Approved Chemical Waste Program waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-Methylstyrene
Reactant of Route 2
Reactant of Route 2
3-Methylstyrene

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